Ganoderenic acid C
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(E)-2-methyl-4-oxo-6-[(3S,7S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEUZIPSDUGWLD-OHKNMCQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1C[C@@H](C2(C1(CC(=O)C3=C2[C@H](CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ganoderenic Acid C: Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderenic acid C is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1][] Triterpenoids from this fungus, often referred to as ganoderic acids, are a focal point of research due to their wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[3][4][5] This guide provides an in-depth overview of the chemical structure, quantitative bioactivity data, and detailed experimental protocols relevant to the study of this compound, intended to support research and development in natural product chemistry and pharmacology.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid derived from a lanosterol (B1674476) precursor.[6] Its complex structure features multiple hydroxyl groups and a carboxylic acid moiety, which contribute to its biological activities.
-
Chemical Formula: C₃₀H₄₄O₇[1][]
-
Molecular Weight: 516.7 g/mol [1]
-
IUPAC Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[]
-
CAS Number: 100665-42-7[1]
-
SMILES: CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12[1]
-
InChI Key: DIEUZIPSDUGWLD-OHKNMCQLSA-N[1]
-
Solubility: Soluble in methanol (B129727) and DMSO.[1][]
-
Appearance: A solid.[1]
Quantitative Data Summary
Quantitative analysis is crucial for standardizing extracts and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification of ganoderic acids.
| Parameter | Value | Cell Line / System | Reference |
| Cytotoxicity (IC₅₀) | 93 µM | H460 (Human non-small cell lung cancer) | [1] |
| HPLC Linear Range | 1.2 to 117.0 µg/mL | HPLC-UV | [7] |
| HPLC Limit of Detection (LOD) | 0.2 µg/mL | HPLC-UV | [7] |
| HPLC Limit of Quantitation (LOQ) | 0.7 µg/mL | HPLC-UV | [7] |
Biological Activities and Signaling Pathways
Ganoderic acids, as a class, exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory activity is often linked to the suppression of the NF-κB pathway, while their anti-cancer effects can be mediated through the induction of apoptosis.
Anti-Inflammatory Activity
Ganoderic acids have been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[8] In lipopolysaccharide (LPS)-stimulated macrophages, these triterpenoids can prevent the nuclear translocation of the NF-κB p65 subunit, leading to a decrease in the expression of pro-inflammatory genes like iNOS and COX-2 and reduced production of cytokines such as TNF-α and IL-6.[8]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Cytotoxic and Anti-Tumor Activity
This compound has demonstrated cytotoxicity against H460 cancer cells.[1] Related ganoderic acids induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to the release of cytochrome c from mitochondria, which in turn activates caspases and leads to programmed cell death.[3][8]
Experimental Protocols
The following protocols are compiled from established methodologies for the isolation and analysis of ganoderic acids from Ganoderma species.[9][10]
Isolation and Purification Workflow
The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with available quantitative data, and visualizes the key signaling pathways it is proposed to modulate.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a diverse array of bioactive compounds, among which the triterpenoids, particularly ganoderic and ganoderenic acids, are of significant interest to the scientific community. These highly oxidized lanostane (B1242432) triterpenoids exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
This compound is one of the numerous triterpenoids isolated from the fruiting bodies of Ganoderma lucidum. Its discovery has contributed to the understanding of the chemical diversity within this medicinal mushroom and has opened avenues for investigating its potential as a therapeutic agent. This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound was first isolated and its structure elucidated in the mid-1980s as part of extensive research into the chemical constituents of Ganoderma lucidum. The initial discovery was reported by Komoda et al. in 1985, with further details on the isolation of Ganoderenic acids A, B, C, and D published by Nishitoba et al. in 1987. The structure of this compound was determined through spectroscopic analysis, including UV, IR, Mass Spectrometry, and NMR.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₃₀H₄₄O₇[1] |
| Molecular Weight | 516.7 g/mol [1] |
| Appearance | Solid[1] |
| UV λmax (MeOH) | 255 nm |
| IR νmax (KBr) | 3410, 3400-2500 (br), 1730, 1720, 1660 cm⁻¹ |
| ¹H-NMR (CDCl₃, δ) | 0.64 (3H, s, H-18), 0.90 (3H, s, H-29), 1.03 (3H, s, H-28), 1.12 (3H, d, J=6.0, H-21), 1.16 (3H, d, J=7.2 Hz, H-27), 1.37 (3H, s, H-19), 1.69 (3H, s, H-30)[2] |
| ¹³C-NMR (C₅D₅N, δ) | 216.6 (0), 215.1 (0), 208.9 (0), 200.9 (0), 178.1 (0), 159.7 (0), 140.8 (0), 79.2 (1), 65.7 (1)[3] |
| Mass Spectrum (m/z) | 512 (M+) for C₃₀H₄₀O₇[2] |
Note: There are slight discrepancies in the reported molecular formula and mass spectrometry data in the literature. The data presented here is a consolidation of available information.
Experimental Protocols
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the literature for the isolation of ganoderic and ganoderenic acids from Ganoderma lucidum.
Extraction of Crude Triterpenoids
The initial step involves the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum.
-
Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered mushroom is typically extracted with a polar solvent such as ethanol (B145695). A common method is refluxing with 95% ethanol.[4] The resulting extract is then filtered.
-
Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) to separate the triterpenoid-rich fraction from more polar compounds.[4]
Chromatographic Purification of this compound
The crude triterpenoid fraction is a complex mixture that requires further separation to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and acetone (B3395972) or a similar solvent system.[5] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase HPLC: Fractions containing this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water containing a small amount of acetic or formic acid.[2]
-
Crystallization: The purified fraction of this compound can be crystallized from a suitable solvent such as methanol (B129727) or ethyl acetate to obtain the pure compound.[5]
Biological Activity and Quantitative Data
Research on the specific biological activities of this compound is limited compared to other ganoderic acids. However, available data and studies on closely related compounds suggest potential anti-cancer and anti-inflammatory properties.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against human cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H460 | Lung Cancer | 93 | [1] |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are not widely available, research on the structurally similar Ganoderic acid C1 provides strong evidence for its potential mechanism of action. Ganoderic acid C1 has been demonstrated to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[6][7]
Table 3: Anti-inflammatory Activity of Ganoderic Acid C1 (as a proxy for this compound)
| Cell Line | Stimulant | Inhibited Mediator | IC₅₀ | Reference |
| RAW 264.7 (murine macrophages) | LPS | TNF-α | 24.5 µg/mL | [8] |
| Human PBMCs (from asthma patients) | LPS | TNF-α | - | [6] |
Signaling Pathways
The anti-inflammatory effects of ganoderic acids are primarily mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on the findings for Ganoderic acid C1, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and AP-1 signaling pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acid C1 has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Modulation of MAPK and AP-1 Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are also crucial in mediating inflammatory responses. Ganoderic acid C1 has been found to partially suppress these pathways.
Conclusion
This compound is a structurally defined triterpenoid from Ganoderma lucidum with demonstrated cytotoxic activity and strong potential for anti-inflammatory effects. The detailed protocols for its isolation and purification provide a foundation for obtaining this compound for further research. While more extensive studies are needed to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound is a valuable lead compound for the development of novel therapeutics. Future research should focus on expanding the scope of its biological evaluation, including in vivo studies and a more detailed investigation into its molecular targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Architecture of a Bioactive Molecule: An In-depth Technical Guide to the Ganoderenic Acid C Biosynthesis Pathway in Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma species, most notably Ganoderma lucidum, have been a cornerstone of traditional medicine for centuries, revered for their diverse pharmacological activities. Central to their therapeutic potential are a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids. Among these, Ganoderenic acid C has garnered significant interest for its potential bioactivities. Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production through biotechnological approaches, paving the way for novel drug development and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the enzymatic players, their genetic underpinnings, and the experimental methodologies employed to unravel this complex molecular assembly line.
Core Biosynthesis Pathway: From Mevalonate (B85504) to Lanosterol (B1674476)
The journey to this compound begins with the universal mevalonate (MVA) pathway, a fundamental metabolic route for the synthesis of isoprenoids and sterols in eukaryotes. This initial phase constructs the essential precursor, lanosterol. The key enzymatic steps are conserved across many fungal species and are considered the foundational stage for all ganoderic acid biosynthesis.
The biosynthesis of lanosterol, the precursor to all ganoderic acids, initiates from acetyl-CoA and proceeds through the mevalonate pathway. A series of enzymatic reactions lead to the formation of 2,3-oxidosqualene, which is then cyclized by lanosterol synthase to form lanosterol[1].
Post-Lanosterol Modifications: The Role of Cytochrome P450s
The structural diversity of ganoderic acids arises from a series of modifications to the lanosterol backbone, primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs), in conjunction with their redox partner, NADPH-cytochrome P450 reductase (CPR)[2]. These enzymes introduce oxygen atoms into the lanostane (B1242432) skeleton, leading to hydroxylations and subsequent oxidations that are critical for the bioactivity of the final compounds.
While the complete enzymatic cascade leading to this compound is still under active investigation, several key CYP enzymes have been identified and functionally characterized in Ganoderma lucidum, providing crucial insights into the downstream pathway. A pivotal first step is the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA), a reaction catalyzed by the cytochrome P450 enzyme CYP5150L8[1]. Subsequent modifications, including hydroxylations and oxidations at various positions on the lanostane ring system, are carried out by other CYPs. For instance, CYP5139G1 has been shown to be responsible for the C-28 oxidation of HLDOA[3]. Based on the structure of this compound, which features hydroxyl and keto groups at specific positions, the proposed pathway involves a series of such enzymatic modifications.
Quantitative Data on Ganoderic Acid Production
The production of ganoderic acids, including this compound, is influenced by various factors such as the Ganoderma species and strain, cultivation conditions, and genetic modifications. The following tables summarize quantitative data from various studies, providing a comparative overview of ganoderic acid yields.
Table 1: Quantification of Various Ganoderic Acids in Ganoderma Species
| Ganoderic Acid | Species | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Ganoderic Acid A | Ganoderma spp. (Indian isolates) | 827.50 - 2010.36 | HPLC | [4] |
| Ganoderic Acid B | Ganoderma spp. (Indian isolates) | 16.64 - 916.89 | HPLC | [4] |
| Ganoderic Acid T | G. lucidum (mycelia) | Major component | HPLC | [5] |
| Ganoderic Acid S | G. lucidum (mycelia) | Major component | HPLC | [5] |
| Ganoderenic Acid E | G. lucidum (primordia) | High concentration | Targeted Metabolomics | [6] |
| Ganoderic Acid F | G. lucidum (primordia) | High concentration | Targeted Metabolomics | [6] |
| DHLDOA | Engineered S. cerevisiae | 2.2 mg/L | UPLC-APCI-HRMS and NMR | [3] |
Table 2: Performance Metrics for Ganoderic Acid Analysis
| Performance Metric | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (r²) | >0.998 | >0.998 | [7] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | [7] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | [7] |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% | [7] |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% | [7] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, analytical chemistry, and biochemical techniques. This section provides detailed methodologies for key experiments.
Quantification of Ganoderic Acids by HPLC
This protocol is adapted from validated methods for the quantitative analysis of ganoderic acids in Ganoderma extracts[4][8].
a. Sample Preparation:
-
Dry the Ganoderma fruiting bodies or mycelia at 60°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh 1.0 g of the powder and transfer it to a flask.
-
Add 50 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes.
-
Filter the extract and repeat the extraction process twice with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol and filter through a 0.45 µm membrane prior to HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).
-
Gradient Program: A suitable gradient to separate the compounds of interest. For example, a linear gradient from 20% A to 80% A over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 25°C.
c. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and identify the this compound peak based on retention time.
-
Quantify the amount of this compound in the sample using the calibration curve.
Assay for NADPH-Cytochrome P450 Reductase Activity
This protocol is based on the spectrophotometric measurement of cytochrome c reduction[9][10].
a. Reagents:
-
Potassium phosphate (B84403) buffer (0.3 M, pH 7.7).
-
Cytochrome c solution (1 mM in water).
-
NADPH solution (10 mM in water, freshly prepared).
-
Enzyme source (microsomal fraction or purified CPR).
b. Assay Procedure:
-
In a 1 mL cuvette, add 880 µL of 0.3 M potassium phosphate buffer (pH 7.7).
-
Add 100 µL of 1 mM cytochrome c solution.
-
Add 10-20 µL of the enzyme sample.
-
Mix by inverting the cuvette.
-
Place the cuvette in a spectrophotometer and record the baseline at 550 nm.
-
Initiate the reaction by adding 10 µL of 10 mM NADPH.
-
Immediately start recording the increase in absorbance at 550 nm for 2-5 minutes.
c. Calculation of Activity:
-
The rate of cytochrome c reduction is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).
-
Activity (nmol/min/mg protein) = (ΔA550/min) / (21.1 * mg protein in cuvette).
Ganoderma Protoplast Transformation
This protocol provides a general framework for polyethylene (B3416737) glycol (PEG)-mediated protoplast transformation in Ganoderma, adapted from various sources[11][12][13].
a. Protoplast Isolation:
-
Grow Ganoderma mycelia in liquid medium for 3-4 days.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M mannitol).
-
Suspend the mycelia in a lytic enzyme solution (e.g., 1% lysing enzyme, 0.02% Driselase in osmotic stabilizer).
-
Incubate at 30°C with gentle shaking for 2-3 hours.
-
Filter the suspension through sterile glass wool to remove mycelial debris.
-
Centrifuge the filtrate to pellet the protoplasts.
-
Wash the protoplasts twice with the osmotic stabilizer.
-
Resuspend the protoplasts in the osmotic stabilizer at a concentration of 1 x 10⁷ protoplasts/mL.
b. Transformation:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the plasmid DNA (containing the gene of interest and a selection marker).
-
Incubate on ice for 30 minutes.
-
Add 1 mL of 40% PEG 4000 (in a solution of 10 mM Tris-HCl, pH 7.5, and 10 mM CaCl₂) and mix gently.
-
Incubate at room temperature for 20 minutes.
-
Add 5 mL of the osmotic stabilizer and mix gently.
-
Centrifuge to pellet the protoplasts and discard the supernatant.
-
Resuspend the protoplasts in 1 mL of regeneration medium.
c. Regeneration and Selection:
-
Plate the protoplast suspension on a regeneration medium (e.g., complete medium with 0.6 M sucrose).
-
Incubate at 28°C for 24-48 hours.
-
Overlay the plates with a selection medium containing the appropriate antibiotic or selective agent.
-
Continue incubation until transformant colonies appear.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ganoderma species is a complex process that begins with the well-established mevalonate pathway and proceeds through a series of intricate, yet not fully elucidated, post-lanosterol modifications catalyzed primarily by cytochrome P450 enzymes. While significant progress has been made in identifying key enzymes and their corresponding genes, the precise sequence of reactions and the specific CYPs responsible for the final steps in this compound formation remain to be definitively characterized.
Future research should focus on the functional characterization of the vast number of uncharacterized CYP genes in the Ganoderma genome to identify the missing enzymatic links in the pathway. The application of advanced genetic tools, such as CRISPR/Cas9-mediated gene knockout and overexpression studies, will be instrumental in this endeavor[14][15][16][17]. Furthermore, the heterologous expression of the complete biosynthetic pathway in a chassis organism like Saccharomyces cerevisiae holds immense promise for the sustainable and scalable production of this compound and other valuable ganoderic acids[1][3]. A deeper understanding of the regulatory networks governing the expression of biosynthetic genes will also be crucial for optimizing yields. Continued research in these areas will not only unravel the complete biosynthetic map of this compound but also unlock the full therapeutic potential of these remarkable fungal metabolites.
References
- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 3. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jms.mabjournal.com [jms.mabjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gene Editing in Ganoderma lucidum: Development, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual sgRNA-directed gene deletion in basidiomycete Ganoderma lucidum using the CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient CRISPR/Cas9 Genome Editing System for a Ganoderma lucidum Cultivated Strain by Ribonucleoprotein Method [mdpi.com]
- 17. CRISPR/Cas9-mediated genome editing in Ganoderma lucidum: recent advances and biotechnological opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Pure Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C is a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of pure this compound, alongside experimental protocols for its isolation and characterization. Due to the limited availability of data for this compound in some areas, information on closely related ganoderic acids is also presented to provide a comparative context.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its structural analogs.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100665-42-7 | [1] |
| Molecular Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.7 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
Table 2: Comparative Physicochemical Data of Related Ganoderic and Ganoderenic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |
| Ganoderic Acid D | C₃₀H₄₄O₈ | 532.7 | 218 - 220 | [3] |
| Ganoderenic Acid D | C₃₀H₄₀O₇ | 512.6 | 218 - 220 | [4] |
| Ganoderic Acid C1 | C₃₀H₄₂O₇ | 514.65 | 150 - 151 | |
| Ganoderic Acid C5 | C₃₀H₄₂O₇ | 514.65 | 220 - 222 | [4] |
| Ganoderic Acid C6 | C₃₀H₄₄O₈ | 532.67 | 208 - 210 | [4] |
| Ganoderic Acid G | C₃₀H₄₄O₈ | 532.67 | 224 - 226 | [4] |
Spectral Data
Table 3: Spectroscopic Data for Characterization of Ganoderenic and Ganoderic Acids
| Technique | Compound | Key Observations | Source |
| ¹H-NMR | Ganoderenic Acid D | δ (CDCl₃): 0.89 (3H, s, H-18), 1.11 (3H, s, H-29), 1.13 (3H, s, H-28), 1.24 (3H, d, J = 6.0, H-27), 1.25 (3H, s, H-19), 1.40 (3H, s, H-30), 4.88 (1H, dd, J = 8.4, 8.4 Hz, H-7), 6.05 (1H, s, H-22) | [4] |
| IR | Ganoderenic Acid D | νₘₐₓ (KBr, cm⁻¹): 3417, 1725, 1705, 1660, 1618, 1180, 1109, 992, 903 | [4] |
| MS | Ganoderenic Acid D | m/z: 512 (M⁺, C₃₀H₄₀O₇) | [4] |
Experimental Protocols
The isolation and purification of pure this compound from Ganoderma species is a multi-step process requiring careful optimization. Below is a generalized protocol based on established methods for ganoderic acid extraction.
Extraction of Crude Triterpenoids
-
Objective: To extract a broad range of triterpenoids, including this compound, from the fungal material.
-
Protocol:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) or via maceration at room temperature.[5]
-
The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with a nonpolar solvent such as ethyl acetate (B1210297) or chloroform (B151607) to separate the triterpenoid (B12794562) fraction from more polar compounds.[5]
-
The organic fractions are combined and evaporated to dryness to yield the crude triterpenoid extract.
-
Chromatographic Purification
-
Objective: To isolate this compound from the complex mixture of triterpenoids.
-
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The crude triterpenoid extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity with a solvent such as acetone (B3395972) or methanol.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with ganoderic acids are further purified using semi-preparative reversed-phase HPLC.[4]
-
Mobile Phase: A gradient elution system is typically used, consisting of an acidified aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.[5][6]
-
Detection: UV detection at approximately 252 nm is suitable for monitoring the elution of ganoderic acids.[4][5]
-
Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.
-
Characterization
-
Objective: To confirm the identity and purity of the isolated this compound.
-
Protocol:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.[5][7] For this compound, the expected deprotonated molecule [M-H]⁻ in negative ion mode would be at m/z 515.7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.[8]
-
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by pure this compound are limited, research on closely related ganoderic acids, such as Ganoderic acid C1 and C2, has provided insights into their potential mechanisms of action.
This compound has been shown to be cytotoxic to H460 cancer cells with an IC₅₀ value of 93 µM.[1][9]
Ganoderic acid C1 has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway . It exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α.[10] Additionally, ganoderic acids are known to modulate the MAPK and AP-1 pathways , which are also central to inflammatory responses.[10] Furthermore, Ganoderic acid C2 has been shown to be involved in immune and inflammatory response-related pathways.[11]
Below is a generalized representation of the NF-κB signaling pathway, which is a known target of ganoderic acids.
Caption: Generalized NF-κB signaling pathway targeted by Ganoderic Acids.
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum. While its complete physicochemical profile is still under investigation, this guide consolidates the currently available data and provides a framework for its isolation and characterization based on methods established for related triterpenoids. Further research is warranted to fully elucidate the spectral properties and specific biological mechanisms of pure this compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderenic-Acid-C, 1MG | Labscoop [labscoop.com]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Sources and Natural Variance of Ganoderenic Acid C
Executive Summary
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found primarily in fungi of the Ganoderma genus. As a member of the broader family of ganoderic acids, it contributes to the significant pharmacological activities attributed to these medicinal mushrooms, which have been used in traditional medicine for centuries[1]. This document provides a comprehensive overview of the biological origins of this compound, the inherent variability in its production, and the factors influencing its concentration. It details the biosynthetic pathways, experimental protocols for extraction and quantification, and presents quantitative data in a structured format for ease of comparison.
Biological Sources of this compound
The primary biological source of this compound is the fungus Ganoderma lucidum, a well-known medicinal mushroom often referred to as "Lingzhi"[2][3][4]. While over 150 ganoderic acids have been identified from Ganoderma species, this compound is consistently reported as a constituent of G. lucidum[2][4].
Other species within the Ganodermataceae family are also known producers of various ganoderic and lucidenic acids, including Ganoderma applanatum, Ganoderma colossum, Ganoderma resinaceum, Ganoderma orbiforme, and Ganoderma tsugae[5][6]. While the profile of triterpenoids can vary significantly between species, a study on Ganoderma tsugae successfully isolated and identified nine triterpenoids, including Ganoderic acid C (referred to as Ganoderic acid C in the study, likely a synonym or closely related structure based on context), confirming its presence in species other than G. lucidum[6].
The production of this compound is not uniform throughout the fungal lifecycle or its structure. It can be isolated from both the fruiting bodies and the mycelia of the fungus[5].
Natural Variance and Factors Influencing Yield
The concentration of this compound exhibits significant natural variance, influenced by genetic factors, the developmental stage of the fungus, and specific cultivation conditions.
Developmental Stage
The accumulation of different triterpenoids varies across the growth periods of Ganoderma lucidum. A metabolomics analysis of G. lucidum at four different stages—Bud Stage (BS), Opening Stage (PS), Fruit Maturity Stage (FS), and Maturation of Spores (MS)—revealed that Ganoderenic acids B and C were particularly abundant during the Opening Stage (PS)[7][8]. This suggests that the timing of harvest is a critical factor for maximizing the yield of this specific compound.
Cultivation and Environmental Conditions
The biosynthesis of ganoderic acids is a secondary metabolic process highly sensitive to environmental and nutritional parameters. Key factors include:
-
Culture Method: Submerged fermentation is a common alternative to the lengthy cultivation of fruiting bodies[9]. However, static liquid cultures have been shown to promote higher accumulation of triterpenoids compared to shaking cultures[10][11]. One study reported a ganoderic acid (GA) production of 2,755.88 mg/L in a liquid static culture, whereas the yield under shaking conditions was significantly lower at 373.75 mg/L[11].
-
Nutrient Composition: The carbon-to-nitrogen (C/N) ratio is a critical determinant of yield. A high C/N ratio, often achieved through nitrogen limitation after an initial growth phase, can shift the fungus's metabolism from primary growth to secondary metabolite synthesis, thereby enhancing ganoderic acid production[10][12]. Glucose is a commonly used carbon source, with optimal concentrations for total GA production reported around 40 g/L[10]. Organic nitrogen sources like peptone are generally preferred over inorganic sources[10].
-
Temperature and pH: The optimal growth temperature for Ganoderma lucidum mycelia is typically around 28°C[12]. The initial pH of the culture medium should be maintained between 4.5 and 6.5 for optimal mycelial growth[12].
Quantitative Data on Ganoderic Acid Yields
The following table summarizes reported yields of ganoderic acids from Ganoderma species under various conditions. It is important to note that many studies report "total ganoderic acids" rather than the specific yield of this compound.
| Fungal Species/Strain | Cultivation Method | Key Condition(s) | Compound Measured | Yield | Reference |
| Ganoderma lucidum | Fruiting Body | Not Specified | Total of 9 GAs (incl. C) | 0.28–2.20% (of dry weight) | [6] |
| Ganoderma lucidum | Submerged Culture | Optimized Glucose & Peptone | Ganoderic Acid Me | 12.4 mg/L | [9] |
| Ganoderma lucidum | Liquid Static Culture | 40 g/L Glucose | Total of 5 GAs (T, S, R, P, Q) | 568.58 mg/L | [10] |
| Ganoderma lucidum RCKB-2010 | Liquid Static Culture | 25-day incubation | Total Ganoderic Acid (GA) | 2,755.88 mg/L | [11] |
| Ganoderma lucidum RCKB-2010 | Shaking Culture | Not Specified | Total Ganoderic Acid (GA) | 373.75 mg/L | [11] |
Biosynthesis of this compound
Ganoderic acids are lanostane-type triterpenoids, synthesized via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA[7][13]. Lanosterol (B1674476) is the common precursor for all triterpenoids in Ganoderma[13][14]. The immense diversity of ganoderic acids arises from subsequent modifications to the lanosterol skeleton, primarily through oxidation, hydroxylation, and acetylation reactions. These modifications are catalyzed by a suite of enzymes, with cytochrome P450 (CYP) monooxygenases playing a pivotal role in the extensive oxidation of the lanostane (B1242432) framework[15][16][17].
The biosynthesis pathway can be visualized as a multi-step process.
Caption: Generalized mevalonate pathway for Ganoderic Acid biosynthesis in Ganoderma.
Experimental Protocols
Extraction and Isolation
A common laboratory-scale protocol for the extraction and purification of ganoderic acids from fungal biomass (mycelia or powdered fruiting body) involves multi-step solvent extraction.
-
Defatting: The dried fungal biomass is first defatted using a non-polar solvent like hexane (B92381) to remove lipids.
-
Ethanol (B145695) Extraction: The defatted biomass is then repeatedly extracted with ethanol (e.g., 95% v/v) at room temperature or under reflux. The combined ethanol extracts contain a crude mixture of triterpenoids, polysaccharides, and other metabolites[11].
-
Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning. A typical sequence involves partitioning against solvents of increasing polarity. For acidic triterpenoids, an acid-base extraction is highly effective. The crude extract is dissolved in a solvent like chloroform (B151607) and washed with an aqueous solution of sodium bicarbonate (e.g., 5% w/v)[11]. The acidic ganoderic acids will move into the aqueous bicarbonate layer.
-
Purification: The pH of the bicarbonate layer is then adjusted to be acidic (e.g., with HCl), causing the ganoderic acids to precipitate or be extractable back into an organic solvent like ethyl acetate. This acid-rich fraction is then subjected to further chromatographic purification using techniques such as silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.
Quantification by HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical method for the quantification of this compound.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used[6].
-
Mobile Phase: A gradient elution is employed to separate the various closely related triterpenoids. A common mobile phase system consists of an aqueous acidic solution (e.g., water with 2% acetic acid) and an organic solvent like acetonitrile[6]. The gradient runs from a lower to a higher concentration of the organic solvent.
-
Detection: Detection is performed using a UV detector, typically at a wavelength of 252 nm, where the conjugated systems in ganoderic acids exhibit strong absorbance[6].
-
Quantification: The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from a purified this compound reference standard.
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Caption: Experimental workflow for this compound extraction, isolation, and analysis.
Conclusion
This compound is a valuable bioactive triterpenoid primarily sourced from Ganoderma lucidum and other related species. Its natural concentration is highly variable and is significantly dependent on the fungal growth stage and, most critically, the specific conditions of cultivation. The highest yields are typically achieved in static liquid cultures with optimized nutrient media, particularly with a high carbon-to-nitrogen ratio. Understanding the biosynthetic pathway and employing standardized protocols for extraction and HPLC-based quantification are essential for researchers and developers aiming to harness the therapeutic potential of this compound. Further research, including genetic engineering of Ganoderma strains, holds promise for enhancing the production of specific, high-value ganoderic acids like this compound[14].
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mechanism of Action of Ganoderenic Acid C in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a complex group of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom Ganoderma lucidum, are gaining significant scientific traction for their potential therapeutic applications in oncology.[1][2] Among these, Ganoderenic Acid C and its closely related derivatives like Ganoderic Acid C1 (GA-C1) have been identified as potent bioactive compounds with multifaceted anti-cancer activities.[3][4] This technical guide offers an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanisms of Action
This compound employs a multi-pronged strategy to thwart cancer progression, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer cell spread (metastasis).
Induction of Mitochondria-Mediated Apoptosis
This compound is a potent inducer of the intrinsic pathway of apoptosis, a cellular suicide program orchestrated by the mitochondria.[1][2] This mechanism is critical for eliminating malignant cells. The process is initiated by the upregulation of the p53 tumor suppressor protein and a shift in the balance of Bcl-2 family proteins.[1][5] Specifically, it increases the expression of the pro-apoptotic protein Bax while the levels of the anti-apoptotic protein Bcl-2 remain largely unchanged, leading to a decreased Bcl-2/Bax ratio.[5] This altered ratio compromises the outer mitochondrial membrane's integrity, causing the release of cytochrome c into the cytoplasm.[1][2][5] Cytosolic cytochrome c then complexes with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3.[2][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Cell Cycle Arrest
A key feature of this compound's anti-proliferative effect is its ability to arrest the cell cycle, primarily at the G1 phase.[3][5][7] This prevents cancer cells from replicating their DNA and proceeding to mitosis. The mechanism involves the downregulation of key G1 phase regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).[7][8] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.[7] This ultimately blocks the transition from the G1 to the S phase of the cell cycle.
Inhibition of Invasion and Metastasis
This compound actively suppresses the invasive and metastatic potential of cancer cells by targeting key regulatory pathways.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in inflammation, survival, and metastasis.[1][9] By inhibiting the degradation of IκBα, this compound traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes like Matrix Metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which are essential for extracellular matrix degradation and cell invasion.[1][9][10]
Key Signaling Pathways Modulated
The anti-cancer effects of this compound are a direct result of its ability to modulate several critical intracellular signaling cascades.
NF-κB and AP-1 Signaling
This compound is a potent inhibitor of the NF-κB pathway.[4] In immune cells like macrophages, which are prevalent in the tumor microenvironment, it suppresses the production of the pro-inflammatory cytokine TNF-α by down-regulating NF-κB signaling.[4] It also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to the downstream inhibition of the transcription factor Activator Protein-1 (AP-1).[4][11] Both NF-κB and AP-1 are critical for the expression of genes that drive cancer cell proliferation, survival, angiogenesis, and invasion.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
p53-Mediated Apoptosis Pathway
This compound triggers the intrinsic apoptotic pathway by activating the tumor suppressor p53.[1][5] Activated p53 transcriptionally upregulates the pro-apoptotic Bax gene.[2][5] This leads to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP).[1] The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, culminating in apoptosis.[1][2]
Caption: this compound-induced mitochondrial apoptosis pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ganoderenic Acid C1 on various cancer cell lines.
Table 1: IC50 Values of Ganoderic Acid C1 in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| HeLa | Cervical Cancer | 92.3 |
| HepG2 | Hepatocellular Carcinoma | 125.6 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [3]
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment) [3]
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a member of the highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its C1 and C2 isoforms. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary reported activities of this compound include anti-inflammatory, anticancer, immunomodulatory, and antiviral effects, positioning it as a promising candidate for further therapeutic investigation.
Anti-inflammatory Activity of Ganoderic Acid C1
Ganoderic acid C1 (GA-C1) has demonstrated potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators.[1] A key mechanism of its action is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[2]
Quantitative Data: Anti-inflammatory Effects of Ganoderic Acid C1
| Activity | Cell Line/Model | Stimulant | Parameter | Value | Reference |
| TNF-α Inhibition | RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | IC50 | 24.5 µg/mL | [3] |
| TNF-α Inhibition | Human PBMCs (from asthma patients) | LPS (2 µg/mL) | % Inhibition | Significant reduction at 20 µg/mL | [4] |
| Airway Neutrophilia | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction | [5] |
| TNF-α in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |
| IL-4 in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |
| IL-5 in BALF | Murine model of neutrophilic asthma | Ragweed | % Reduction | Significant reduction (P < 0.05–0.001 vs Sham) | [5][6] |
| MUC5AC Gene Expression | NCI-H292 (human lung epithelial cells) | PMA | Fold Change | Decreased expression | [5][6] |
| Reactive Oxygen Species (ROS) | NCI-H292 (human lung epithelial cells) | PMA | % Reduction | Reduced production (P < 0.001 vs stimulated/untreated) | [6] |
BALF: Bronchoalveolar Lavage Fluid; IC50: Half-maximal inhibitory concentration; IL: Interleukin; LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; PMA: Phorbol 12-myristate 13-acetate; TNF-α: Tumor Necrosis Factor-alpha.
Signaling Pathways in Anti-inflammatory Action of Ganoderic Acid C1
GA-C1 exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, primarily the NF-κB, MAPK, and AP-1 pathways.[1][4] In response to inflammatory stimuli like LPS, GA-C1 has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the transcription of pro-inflammatory genes.[1] Additionally, GA-C1 partially suppresses the MAPK pathway by reducing the phosphorylation of ERK1/2 and JNK, and modulates the AP-1 pathway by decreasing c-Jun expression.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Therapeutic Potential of Ganoderenic Acid C and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs), and by extension ganoderenic acids, are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1][2] For centuries, this fungus has been utilized in traditional Eastern medicine for its purported effects on vitality and longevity.[1] Modern scientific investigation has identified these triterpenoids as key bioactive constituents responsible for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[3][4][5] Among these, Ganoderenic acid C and its closely related derivatives have garnered significant interest for their therapeutic potential.
This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives. It consolidates quantitative data from key studies, presents detailed experimental protocols for assessing bioactivity, and visualizes the complex signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field of drug discovery and development.
Therapeutic Potential
The biological activities of this compound and its derivatives are diverse, targeting multiple pathways involved in the pathogenesis of various diseases.
Anticancer Activity
A substantial body of evidence highlights the potent anticancer effects of ganoderic acids. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[1][4] The mechanisms are often multi-faceted, involving the modulation of key signaling pathways that regulate cell survival and death. For instance, Ganoderic Acid DM (GA-DM) has been shown to induce apoptosis through a mitochondrial-dependent pathway and interrupt Wnt signaling.[6] Other derivatives suppress tumor invasion and metastasis by inhibiting matrix metalloproteinases (MMPs) through the downregulation of the NF-κB and AP-1 signaling pathways.[1][7] Furthermore, some ganoderic acids can reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents.[1]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Ganoderic acids, including Ganoderic Acid C1, have demonstrated potent anti-inflammatory properties.[2][8] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][8] By blocking NF-κB activation, these compounds suppress the production and release of pro-inflammatory cytokines and mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][9] Modulation of the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT signaling pathways also contributes to their anti-inflammatory effects.[5][10]
Immunomodulatory Effects
Beyond direct anti-inflammatory action, certain derivatives like Ganoderic Acid C2 possess immunomodulatory capabilities.[11] They have been shown to restore immune function in cyclophosphamide-induced immunosuppression models in mice.[11] The underlying mechanisms involve the regulation of immune-related pathways, including T-cell receptor signaling and the PD-1/PD-L1 checkpoint pathway, with STAT3 and TNF identified as core molecular targets.[11] This suggests a potential application in enhancing host immunity against pathogens and malignancies.
Data Presentation: Quantitative Bioactivity
The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of different ganoderic acid derivatives.
Table 1: Cytotoxicity of Ganoderic Acid Derivatives on Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Ganoderic Acid C1 | HeLa | Cervical Cancer | IC50 (48h) | 75.8 µM | [12] |
| Ganoderic Acid C1 | HepG2 | Hepatocellular Carcinoma | IC50 (48h) | 92.3 µM | [12] |
| Ganoderic Acid C1 | SMMC7721 | Hepatocellular Carcinoma | IC50 (48h) | 85.1 µM | [12] |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | IC50 (48h) | 110.5 µM | [12] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | IC50 (48h) | 203.5 µmol/l | [13] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | IC50 (48h) | 139.4 µmol/l |[13] |
Table 2: Anti-inflammatory and Other Bioactivities of Ganoderic Acid Derivatives
| Compound | Model System | Bioactivity | Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Anti-inflammatory | Effective Conc. | 2.5 - 5 µg/mL | [2] |
| Ganoderic Acid DM | Enzyme Assay | 5α-reductase inhibition | IC50 | 10.6 µM | [14] |
| Ganoderic Acid C2 | Immunosuppressed Mice | Immunomodulation | Dose | 20-40 mg/kg |[11] |
Table 3: Effect of Ganoderic Acid C1 on Cell Cycle and Apoptosis in HeLa Cells (48h Treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Total Apoptosis (%) | Reference(s) |
|---|---|---|---|---|---|
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 | 4.6 ± 0.8 | [12] |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 | 24.0 ± 3.2 | [12] |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 | 40.1 ± 5.4 |[12] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of therapeutic compounds. The following are standard protocols used to assess the bioactivity of this compound and its derivatives.
Cell Viability (MTT/CCK-8) Assay
This protocol determines the cytotoxic effect of a compound on cancer cells.[12][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the ganoderic acid derivative in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%.[15] Remove the existing medium from the wells and treat the cells with various concentrations of the compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).[12]
-
MTT/CCK-8 Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well.[13][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan (B1609692) crystals.
-
Signal Measurement: For the CCK-8 assay, measure the absorbance (OD) directly at 450 nm using a microplate reader.[13] For the MTT assay, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.[12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ganoderic acid derivative for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the collected cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[12]
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.[12]
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[12]
-
Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer based on DNA content.[13]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins within key signaling pathways.[12]
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, NF-κB p65) overnight at 4°C.[12]
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Signaling Pathways and Visualizations
This compound and its derivatives exert their therapeutic effects by modulating complex intracellular signaling networks. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.
Experimental and Signaling Diagrams
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Silico Prediction of Ganoderic Acid C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational, or in silico, approaches used to predict the molecular targets of Ganoderic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. The application of these predictive methods is crucial in modern drug discovery, offering a time- and cost-effective strategy to elucidate the mechanisms of action of natural products and identify novel therapeutic opportunities.
Introduction to Ganoderic Acid C and In Silico Target Prediction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are known for a wide array of pharmacological activities, including anti-inflammatory, anti-viral, and immunomodulatory effects.[1][2] Ganoderic acid C, in particular, has garnered interest for its therapeutic potential. Understanding its molecular targets is key to harnessing its full medicinal value. In silico target prediction methods utilize computational techniques to identify and characterize the interactions between a small molecule, such as Ganoderic acid C, and biological macromolecules, typically proteins. These methods range from ligand-based approaches, which rely on the similarity to known active compounds, to structure-based approaches, which model the physical interaction between the ligand and its potential protein target.
Methodologies for In Silico Target Prediction
Several computational strategies are employed to predict the biological targets of Ganoderic acid C. The most common approaches include reverse docking, pharmacophore modeling, and molecular similarity analysis.
Reverse Docking
Reverse docking is a structure-based approach where a single ligand of interest is docked against a large library of 3D protein structures to identify potential binding partners.[1] The principle is to "reverse" the conventional docking paradigm where multiple ligands are screened against a single target. The workflow for a typical reverse docking experiment is outlined below.
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a known ligand-protein complex or a set of active molecules. This model is then used to screen compound databases for molecules that fit the pharmacophore, and by extension, are likely to bind to the same target. This method has been successfully used to identify potential targets for triterpenes from Ganoderma lucidum.[3][4]
Predicted Protein Targets of Ganoderic Acids
In silico studies have identified several potential protein targets for ganoderic acids, including Ganoderic acid C. These targets are implicated in various diseases, including cancer, inflammatory disorders, and viral infections.
| Target Protein | PDB ID | In Silico Method | Predicted Binding Affinity (kcal/mol) | Associated Disease/Pathway | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Molecular Docking | -10.8 (for GAC1) | Inflammation, Cancer | [5] |
| HIV-1 Protease | 1HVR | Reverse Docking, Molecular Docking | Not explicitly reported for GAC1 | HIV/AIDS | [1][5] |
| Signal Transducer and Activator of Transcription 3 (STAT3) | - | Molecular Docking | Good binding affinity reported | Cancer, Immunosuppression | [6] |
| Farnesoid X Receptor (FXR) | - | Pharmacophore Modeling | - | Metabolic Diseases | [3][4] |
| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | - | Molecular Docking | Excellent dock scores reported for ganoderic acids | Cancer | [7] |
| Leucine-rich repeat kinase 2 (LRRK2) | 7LHT | Molecular Docking | -3.0 to -3.4 (for various ganoderic acids) | Parkinson's Disease | [8] |
| DNA Topoisomerase IIβ | 3QX3 | Molecular Docking | Favorable binding energy reported for ganoderic acids | Cancer | [9] |
| Fatty Acid Synthase (FASN) | 2vz8 | Molecular Docking | High binding affinity reported for ganoderic acids | Obesity, Metabolic Syndrome | [10] |
| Mitogen-activated protein kinase 1 (MAPK1) | 6FXV | Molecular Docking | -7.9 to -10.2 (for various ganoderic acids) | Polycystic Ovarian Syndrome | [11] |
| PIK3CA | 7R9V | Molecular Docking | Favorable binding reported for Ganoderic Acid A | Osteoporosis | [12] |
Note: Data is compiled from studies on various ganoderic acids, with specific data for Ganoderic Acid C noted where available.
Key Signaling Pathways
The predicted targets of Ganoderic acid C are often key components of critical cellular signaling pathways. For instance, the inhibition of TNF-α can modulate downstream inflammatory pathways such as NF-κB and MAPK.[5][13]
Experimental Protocols
This section details a generalized protocol for a key in silico experiment: molecular docking using AutoDock Vina.
Molecular Docking of Ganoderic Acid C with a Target Protein
Objective: To predict the binding mode and affinity of Ganoderic acid C to a specific protein target.
Materials:
-
Software:
-
Input Files:
Protocol:
-
Protein Preparation:
-
Load the protein PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.
-
The program will perform multiple independent docking runs to explore different binding poses and calculate the binding affinity for each.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities and coordinates for the predicted binding poses.
-
The pose with the lowest binding affinity is typically considered the most favorable.[5]
-
Visualize the best binding pose in complex with the protein using PyMOL or Chimera to analyze intermolecular interactions such as hydrogen bonds and hydrophobic contacts.[5]
-
Conclusion
In silico prediction methods are powerful tools for hypothesis generation in the study of natural products like Ganoderic acid C. The computational approaches described herein have identified a range of potential protein targets and offered insights into the molecular mechanisms that may underlie the observed pharmacological effects of this compound. While these predictions provide a strong foundation for further research, it is imperative that they are followed by experimental validation to confirm the biological relevance of the identified targets and interactions. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of Ganoderic acid C and other natural products as novel therapeutic agents.
References
- 1. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Pharmacophore-based discovery of FXR-agonists. Part II: identification of bioactive triterpenes from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic Acid A targeting leucine‐rich repeat kinase 2 involved in Parkinson's disease–A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Ganoderenic Acid C: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ganoderenic acid C, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This document details its chemical properties, biological activities, and the molecular pathways it modulates. It also includes established experimental protocols for its isolation and analysis, aimed at facilitating further research and development.
Chemical Identity
This compound is a highly oxygenated lanostane-type triterpenoid, a class of compounds known for their diverse pharmacological activities.
| Property | Value | Reference |
| Molecular Formula | C30H44O7 | [1][2][3] |
| IUPAC Name | (Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | [1] |
| Synonyms | (3β,7β,15α,20E)-3,7,15-Trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [1][3] |
| CAS Number | 100665-42-7 | [1][3] |
| Molecular Weight | 516.67 g/mol | [1] |
| Natural Source | Ganoderma lucidum | [1][3] |
Biological Activity and Quantitative Data
This compound, along with other related ganoderic acids, exhibits a range of biological effects, with anti-cancer and anti-inflammatory activities being the most prominent.
Cytotoxicity
This compound has demonstrated cytotoxic effects against cancer cell lines. The table below summarizes its known activity and provides comparative data for other ganoderic acids to offer a broader context of this compound class.
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| This compound | H460 (Human non-small cell lung carcinoma) | Cytotoxicity | 93 µM | [3] |
| Ganoderenic acid D | Hep G2 (Human liver cancer) | Cytotoxicity | 0.14 ± 0.01 mg/mL | [4] |
| Hela (Human cervical cancer) | Cytotoxicity | 0.18 ± 0.02 mg/mL | [4] | |
| Caco-2 (Human colorectal adenocarcinoma) | Cytotoxicity | 0.26 ± 0.03 mg/mL | [4] | |
| Ganoderic acid T | Various cancer cell lines | Cytotoxicity | Induces cytotoxicity | [5][6] |
| Ganoderic acid X | HuH-7, HCT-116, Raji, HL-60 | Cytotoxicity | Inhibits topoisomerases I and IIa | [5] |
Signaling Pathways
Ganoderic acids exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis. While much of the detailed mechanistic work has been conducted on more abundant ganoderic acids like A and T, the shared structural features suggest that this compound may operate through similar mechanisms.
Inhibition of Pro-inflammatory Pathways
Ganoderic acids are known to suppress inflammatory responses by targeting the NF-κB and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators.
Induction of Apoptosis
The anti-cancer effects of ganoderic acids are largely attributed to their ability to induce programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of ganoderic acids from Ganoderma lucidum. Optimization may be required based on the specific batch of raw material and available equipment.
Methodology:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (B145695) (20 L) at 80°C for 2 hours, repeated three times.[7]
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning (e.g., between methylene chloride and water) to enrich the triterpenoid fraction.
-
Column Chromatography: The triterpenoid-enriched fraction is further purified using silica gel column chromatography with a gradient elution system, such as chloroform/acetone.[7]
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase gradient of acetonitrile and 0.1% aqueous acetic acid.[2] The eluent is monitored at 252 nm.[2][8]
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., H460) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined.
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum with demonstrated cytotoxic properties. Its mechanism of action is likely intertwined with the modulation of key signaling pathways controlling inflammation and apoptosis, similar to other well-studied ganoderic acids. The protocols provided herein offer a foundation for researchers to isolate, identify, and further investigate the therapeutic potential of this and related triterpenoids. Further studies are warranted to fully elucidate the specific molecular targets of this compound and to explore its efficacy in preclinical models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Ganoderenic acid C CAS number and commercial suppliers.
An In-depth Examination of a Bioactive Triterpenoid (B12794562) from Ganoderma lucidum
This technical guide provides a comprehensive overview of Ganoderenic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. It covers the fundamental properties, commercial availability, detailed experimental protocols for isolation and analysis, and insights into its biological activities and associated signaling pathways.
Core Compound Information
This compound is a tetracyclic triterpenoid that has been identified as one of the many bioactive constituents of Ganoderma lucidum, a fungus with a long history of use in traditional medicine.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 100665-42-7 | [1][] |
| Molecular Formula | C₃₀H₄₄O₇ | [1][] |
| Molecular Weight | 516.7 g/mol | [1] |
| Formal Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Methanol (B129727) | [1] |
| Source | Fungus/Ganoderma sp. | [1] |
Commercial Availability
This compound is available from several commercial suppliers, primarily for research purposes. Researchers should note that this product is typically not for human or veterinary use.
Commercial Suppliers
| Supplier | Product Information |
| Cayman Chemical | Offers this compound for research purposes.[1][3] |
| BOC Sciences | Lists this compound as part of their natural compounds library.[] |
| Biosynth | Provides this compound for research applications.[4] |
| ChemFaces | A professional manufacturer of high-purity natural products, including other ganoderic acids.[5] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantitative analysis of ganoderic acids from their natural source, Ganoderma lucidum.
Extraction and Purification of Ganoderic Acids
This multi-step process is crucial for isolating this compound and other related triterpenoids from the fungal biomass.
Protocol:
-
Preparation of Raw Material :
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.[6]
-
-
Ethanolic Extraction :
-
Macerate the powdered Ganoderma lucidum (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for 24 hours with occasional stirring.[6]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[6]
-
-
Solvent Partitioning for Triterpenoid Enrichment :
-
Suspend the crude ethanolic extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of a nonpolar solvent like methylene (B1212753) chloride to separate the triterpenoid-rich fraction.[6]
-
-
Silica (B1680970) Gel Column Chromatography :
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone (B3395972) to separate different fractions.[6]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
The final purification is achieved using preparative HPLC.
-
Dissolve the semi-purified fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase with a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.
-
Set the detection wavelength at 252 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.[6]
-
Quantitative Analysis by HPLC
This protocol describes a method for the quantitative analysis of ganoderic acids in herbal extracts using High-Performance Liquid Chromatography (HPLC).[7]
Materials and Reagents:
-
Dried extract of Ganoderma lucidum
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Water (deionized or distilled)
-
This compound standard
-
0.2 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation :
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
-
-
Sample Preparation :
-
Dissolve a known amount of the dried extract in methanol.
-
Filter the solution through a 0.2 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions :
-
Analysis :
-
Inject each standard solution to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.[7]
-
Biological Activities and Signaling Pathways
Ganoderic acids, as a class, are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[8][9]
Quantitative Biological Data
| Activity | Cell Line/Model | Result | Reference |
| Cytotoxicity | H460 (Human lung cancer) | IC₅₀ = 93 µM | [1][3] |
While specific data for this compound is limited in the public domain, the broader class of ganoderic acids has been shown to modulate key cellular signaling pathways.
Modulation of NF-κB Signaling Pathway
Ganoderic acids have been demonstrated to be potent inhibitors of the NF-κB signaling pathway, which is a central regulator of inflammation.[8] By inhibiting this pathway, they can suppress the production of pro-inflammatory cytokines like TNF-α.[8][10]
Induction of Apoptosis
The anti-cancer activity of many triterpenoids, including ganoderic acids, is often mediated through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) pathway.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 3. Ganoderenic-Acid-C, 1MG | Labscoop [labscoop.com]
- 4. This compound | 100665-42-7 | AEA66542 | Biosynth [biosynth.com]
- 5. Ganoderenic acid D | CAS:100665-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
The Stereochemical Landscape of Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its potential therapeutic properties. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing synthetic analogues, and optimizing its pharmacological profile. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the established absolute configuration and providing insights into the experimental methodologies employed for its determination.
Absolute Configuration of this compound
The definitive stereochemistry of this compound was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its initial isolation. The systematic IUPAC name, ((20E)-3β, 7β, 15α-trihydroxy-11,23-dioxo-5α-lanost-8,20-dien-26-oic acid) , encapsulates the precise spatial arrangement of its chiral centers and the geometry of its double bond.
The core structure of this compound is a tetracyclic lanostane (B1242432) skeleton, characterized by a complex array of stereocenters. The key stereochemical features are:
-
Ring Junctions: The fusion of the cyclohexane (B81311) rings (A, B, C, and D) in the lanostane framework dictates the overall conformation of the molecule. The 5α configuration indicates that the hydrogen atom at carbon 5 is on the opposite side of the ring system from the angular methyl groups at C10 and C13.
-
Substituents on the Steroid Nucleus:
-
The hydroxyl group at C-3 possesses a β-configuration , meaning it projects above the plane of the ring system.
-
The hydroxyl group at C-7 also has a β-configuration .
-
The hydroxyl group at C-15 is in an α-configuration , projecting below the plane of the ring.
-
-
Side Chain: The double bond between C-20 and C-22 has an E-configuration , indicating that the substituents of higher priority on each carbon are on opposite sides of the double bond.
The precise stereochemical assignment is crucial for its biological activity, as even minor changes in the spatial arrangement of functional groups can significantly impact molecular interactions with biological targets.
Experimental Determination of Stereochemistry
Spectroscopic Data
The following table summarizes the key spectroscopic data that would be obtained to confirm the structure and stereochemistry of this compound. The values are based on data reported for analogous lanostane triterpenoids from Ganoderma species.
| Parameter | Technique | Observed Data (Representative) | Interpretation |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C30H42O7 | Confirms the elemental composition. |
| Specific Rotation [α]D | Polarimetry | Varies with solvent | Indicates the presence of chirality and provides a characteristic value for the enantiomerically pure compound. |
| Infrared (IR) Absorption | IR Spectroscopy | ~3400 cm⁻¹ (O-H), ~1710 cm⁻¹ (C=O, acid), ~1680 cm⁻¹ (C=O, ketone), ~1650 cm⁻¹ (C=C) | Identifies the presence of hydroxyl, carboxylic acid, ketone, and alkene functional groups. |
| ¹H NMR | NMR Spectroscopy | Chemical shifts (δ) and coupling constants (J) for each proton. | Provides information on the chemical environment of each proton. The coupling constants are critical for determining the relative stereochemistry of adjacent protons (e.g., diaxial vs. axial-equatorial). NOESY experiments establish through-space proximity of protons, aiding in the assignment of relative stereochemistry, particularly of the methyl groups and substituents on the ring system. |
| ¹³C NMR | NMR Spectroscopy | Chemical shifts (δ) for each carbon. | Determines the number of non-equivalent carbons and their chemical environment (sp³, sp², C=O, etc.). The chemical shifts of the carbons in the steroid nucleus are highly sensitive to the stereochemistry of the ring junctions and substituents. |
Experimental Protocols
The following sections outline the detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound, based on established protocols for triterpenoids from Ganoderma.
-
Preparation of Plant Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, using either maceration at room temperature or Soxhlet extraction for a more efficient process. This step extracts a wide range of secondary metabolites, including triterpenoids.
-
Concentration: The resulting ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The triterpenoids, being moderately polar, will preferentially partition into the ethyl acetate layer.
-
Column Chromatography: The triterpenoid-enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the mixture into fractions of varying polarity.
-
Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed to achieve final purification.
-
¹H NMR Spectroscopy: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅). The chemical shifts, multiplicities, and coupling constants of the protons are analyzed. For instance, the magnitude of the coupling constant between H-3 and the adjacent protons can confirm the equatorial orientation of the proton and thus the β-orientation of the hydroxyl group.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The chemical shifts of the methyl carbons (C-18, C-19, C-21, C-28, C-29, C-30) are particularly sensitive to the stereochemistry of the ring system and can be compared with data from known lanostane triterpenoids.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining stereochemistry. It reveals through-space proximities between protons. For example, NOE correlations between the axial methyl groups and axial protons on the same face of the steroid nucleus can confirm their relative stereochemistry.
-
Conclusion
The stereochemistry of this compound has been unequivocally established as ((20E)-3β, 7β, 15α-trihydroxy-11,23-dioxo-5α-lanost-8,20-dien-26-oic acid) through rigorous spectroscopic analysis. This detailed three-dimensional architecture is fundamental to its biological function and provides a critical foundation for future research in medicinal chemistry and drug development. The experimental protocols outlined in this guide, derived from established practices in natural product chemistry, provide a roadmap for the isolation and characterization of this and related bioactive triterpenoids.
Methodological & Application
Protocol for HPLC Quantification of Ganoderenic Acid C in Ganoderma Extracts
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive methodology for the quantitative analysis of Ganoderenic acid C in extracts from Ganoderma species. The protocol details sample preparation, HPLC-UV analysis, and data interpretation, ensuring accuracy and reproducibility for quality control and research applications.
This compound, a lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus, is a subject of significant interest for its potential pharmacological activities, including anti-inflammatory and anti-tumor effects. Accurate quantification of this bioactive compound is essential for the standardization of herbal products, quality control of raw materials, and for advancing preclinical and clinical research. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC-UV analysis of this compound and related triterpenoids, compiled from various studies. These values serve as a benchmark for method validation and performance.
| Parameter | Representative Values |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.6 - 0.9[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 2 - 3[1] |
| Recovery (%) | 96.85 - 105.09[1][2] |
| Intra-day Precision (RSD %) | 0.8 - 4.8[1][2] |
| Inter-day Precision (RSD %) | 0.7 - 5.1[1][2] |
Experimental Protocols
This section outlines the detailed procedures for the extraction of this compound from Ganoderma samples and its subsequent quantification using HPLC-UV.
Sample Preparation: Ultrasonic Extraction
This protocol describes an effective method for extracting this compound from the dried and powdered fruiting bodies of Ganoderma lucidum.
Materials and Reagents:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methanol (B129727) (HPLC grade)[1][3]
Procedure:
-
Weigh approximately 1.0 g of the powdered Ganoderma sample into a suitable flask.[1]
-
Add 20 mL of methanol to the flask.[1]
-
Repeat the extraction process twice more with fresh solvent, combining the extracts each time.[1][4]
-
Filter the combined extract to remove solid residues.
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator under reduced pressure at 40°C.[1]
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration suitable for HPLC analysis.[4]
-
Filter the final solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[1][4]
HPLC-UV Analysis
This section details the instrumental conditions for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | Zorbax C18 (250 mm × 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase | A: AcetonitrileB: 0.1% Acetic Acid in water[4] |
| Gradient Elution | A gradient elution is typically employed. A starting condition of 25% A, ramping to 45% A over 35 minutes, and then to 90% A can be a good starting point for optimization.[3] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 252 nm[2][4] |
| Column Temperature | 30°C[3][4] |
| Injection Volume | 20 µL[4] |
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.[3][4]
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[1][4]
Analysis Procedure:
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the generated calibration curve.
Visualized Workflows and Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified anti-inflammatory signaling pathway modulated by this compound.
References
How to isolate and purify Ganoderenic acid C from fungal biomass.
An Application Note on the Isolation and Purification of Ganoderenic Acid C from Fungal Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus (most notably Ganoderma lucidum), is a subject of significant interest for its potential therapeutic properties. Like other ganoderic acids, it contributes to the bioactivity of Ganoderma extracts, which have been utilized for centuries in traditional medicine. The complex chemical profile of Ganoderma necessitates a multi-step, robust purification strategy to isolate specific bioactive compounds like this compound for pharmacological studies and drug development.
This document provides a detailed protocol for the isolation and purification of this compound from fungal biomass, compiled from established scientific literature. The methodology encompasses preparation of the raw material, crude extraction, solvent partitioning for enrichment, and multi-stage chromatographic separation for final purification.
Materials and Equipment
-
Fungal Biomass: Dried fruiting bodies of Ganoderma lucidum.
-
Solvents (Analytical or HPLC grade): 95% Ethanol (B145695), Methylene (B1212753) Chloride, Hexane, Ethyl Acetate (B1210297), Chloroform (B151607), Methanol, Acetonitrile (B52724), Acetic Acid, Trifluoroacetic Acid (TFA).
-
Equipment: Grinder/blender, maceration flasks, rotary evaporator, separatory funnels, glass chromatography columns, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, preparative and analytical High-Performance Liquid Chromatography (HPLC) systems with a C18 column and UV/DAD detector, lyophilizer (freeze-dryer).
-
Stationary Phase: Silica (B1680970) gel (for column chromatography).
-
Reference Standards: Purified this compound (if available for comparison).
Experimental Workflow
The overall workflow for isolating this compound involves a sequential reduction of complexity, starting from the raw fungal biomass and culminating in a highly purified compound.
Caption: Experimental workflow for this compound isolation.
Detailed Experimental Protocols
Protocol 1: Raw Material Preparation
-
Obtain commercially available or harvested dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any dirt or external debris.[1]
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) using an industrial blender or grinder to maximize the surface area for extraction.[1]
-
Store the resulting powder in an airtight container in a cool, dry place to prevent degradation.
Protocol 2: Crude Triterpenoid Extraction
-
Macerate 1 kg of the powdered Ganoderma lucidum with 10 L of 95% ethanol in a large flask at room temperature.[1]
-
Stir the mixture occasionally and allow it to stand for 24 hours.[1]
-
Filter the mixture first through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.[1][2]
-
Combine all the ethanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation of the target compounds.[1] The result is a dark, viscous crude extract.
Protocol 3: Triterpenoid Enrichment via Solvent Partitioning
This step aims to separate the triterpenoid-rich fraction from more polar and non-polar compounds.
Caption: Logic of the multi-step purification process.
-
Suspend the crude ethanolic extract in 2 L of distilled water.[1]
-
Perform a liquid-liquid extraction in a large separatory funnel with an equal volume of methylene chloride (3 x 2 L).[1]
-
Combine the methylene chloride fractions, which now contain the less polar triterpenoids, including this compound.
-
Concentrate the methylene chloride fraction using a rotary evaporator to yield the triterpenoid-enriched extract.
Protocol 4: Initial Fractionation by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the triterpenoid-enriched extract in a minimal amount of chloroform or another suitable solvent.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing polarity. A common system is a gradient of chloroform/acetone or hexane/ethyl acetate.[2][3]
-
Collect fractions of 20-50 mL.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., chloroform:methanol 9:1), and visualize the spots under a UV lamp.
-
Combine the fractions that show a similar profile and contain the compound of interest (based on comparison with a reference standard if available).
Protocol 5: Final Purification by Preparative HPLC
-
Dissolve the combined, enriched fraction from the previous step in the HPLC mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.[2][3]
-
Employ a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% acetic acid or 0.05% TFA added to improve peak shape.[1][2]
-
A typical gradient might be: 25% acetonitrile to 45% acetonitrile over 90 minutes.[2] The exact gradient should be optimized based on analytical HPLC runs.
-
Set the UV detector to a wavelength of 252 nm or 257 nm for monitoring the elution of ganoderic acids.[3][4][5]
-
Inject the sample and collect the peaks corresponding to this compound based on retention time.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final purified compound.
Data Presentation
The following table summarizes quantitative data derived from literature for the isolation of ganoderic acids from Ganoderma species. Yields can vary significantly based on the species, growing conditions, and extraction/purification efficiency.
| Parameter | Value | Source Species | Notes | Reference |
| Crude Triterpenoid Yield | 4.2% (w/w) | G. tsugae | Yield of acidic ethyl acetate soluble material from dried fruiting body. | [4] |
| Final Yield of Ganoderic Acid C | 37 mg | G. tsugae | Obtained from 5 g of the crude triterpenoid extract. | [4] |
| Optimized Yield (Ganoderic Acid H) | 2.09 mg/g | G. lucidum | Yield from dried powder after optimizing extraction conditions. | [6][7] |
| HPLC Detection Wavelength | 252 nm | G. tsugae | Optimal wavelength for detecting various ganoderic acids. | [4] |
| HPLC Column Type | C18 Reversed-Phase | G. lucidum | Standard for separation of ganoderic acids. | [2][3] |
| LLOQ (Lower Limit of Quantification) | 0.3125 µg/mL | G. lucidum | For this compound using an HPLC-DAD method. | [8] |
Conclusion
The protocol described provides a comprehensive framework for the successful isolation and purification of this compound from Ganoderma biomass. The process is systematic, beginning with a non-selective crude extraction followed by increasingly specific enrichment and purification steps. The final stage of preparative HPLC is critical for achieving the high purity required for analytical and pharmacological applications. Researchers should note that optimization of chromatographic conditions, particularly the HPLC gradient, may be necessary depending on the specific equipment and the exact composition of the crude extract.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 6. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Application Notes & Protocols: Supercritical CO2 Extraction of Ganoderenic Acid C from Ganoderma lucidum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its potential pharmacological activities. These activities include anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] The accurate and efficient extraction of this compound is paramount for its further study and potential therapeutic application. Supercritical CO2 (SC-CO2) extraction has emerged as a green and effective alternative to conventional solvent extraction methods, offering advantages such as shorter extraction times, lower operating temperatures, and the absence of organic solvent residues.[2] This document provides detailed protocols for the extraction of this compound using the SC-CO2 method and its subsequent quantification.
Data Presentation
Table 1: Supercritical CO2 Extraction Parameters for Triterpenoids from Ganoderma lucidum
| Parameter | Range / Value | Source(s) |
| Pressure | 153 - 380 bar (15.3 - 38 MPa) | [3][4] |
| Temperature | 50 - 60 °C | [2][4] |
| Co-solvent | Ethanol (B145695) | [3][4] |
| Co-solvent Concentration | 7 - 14% (v/v or w/w) | [3][4] |
| CO2 Flow Rate | 0.45 mL/min - 12 L/h | [2][5] |
| Extraction Time | 2 - 4 hours | [2][5] |
Table 2: HPLC-DAD Parameters for Quantification of Ganoderic Acids
| Parameter | Value | Source(s) |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1-2% acetic acid in water | [6][7] |
| Flow Rate | 0.8 - 1.0 mL/min | [6][7] |
| Detection Wavelength | 252 nm | [6] |
| Column Temperature | 30 °C | [7] |
| Injection Volume | 20 µL | [8] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound
1. Sample Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the dried mushrooms into a fine powder and pass through a 20-mesh sieve.[5]
-
Dry the powder in an oven to a constant weight to remove residual moisture.
2. Supercritical CO2 Extraction:
-
Load the ground Ganoderma lucidum powder (e.g., 10 g) into the extraction vessel of the SC-CO2 system.[5]
-
Set the extraction parameters based on the optimized conditions (refer to Table 1). A suggested starting point is:
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the ethanol co-solvent at the specified concentration.
-
Initiate the extraction and run for a predetermined duration (e.g., 2 hours).[5]
-
Collect the extract from the separation vessel.
-
Evaporate the ethanol from the extract using a rotary evaporator to obtain the crude triterpenoid extract.
-
Store the extract at -20°C for further analysis.[5]
Protocol 2: Quantification of this compound by HPLC-DAD
1. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL).
-
Generate a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]
2. Sample Preparation:
-
Dissolve a known amount of the crude extract obtained from Protocol 1 in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualization
Caption: Workflow for this compound extraction and quantification.
Caption: PERK/NRF2 signaling pathway activated by Ganoderic Acid D.[9]
References
- 1. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjol.info.vn [vjol.info.vn]
- 4. researchgate.net [researchgate.net]
- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 6. jfda-online.com [jfda-online.com]
- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Cell-based Assays Using Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, is a promising bioactive compound for therapeutic development. Like other related ganoderic acids, it is anticipated to possess a range of pharmacological activities, including anti-cancer and anti-inflammatory effects. These activities are largely attributed to the modulation of key cellular signaling pathways. This document provides detailed protocols for a panel of cell-based assays to investigate the biological activities of this compound, focusing on its anti-inflammatory and anti-cancer properties. The methodologies provided are based on established protocols for closely related compounds, such as Ganoderic acid C1, and serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize representative quantitative data for the biological effects of ganoderic acids, which can be used as a benchmark for studies on this compound.
Table 1: Cytotoxicity of Ganoderic Acid C1 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 75.8[1] |
| HepG2 | Hepatocellular Carcinoma | 92.3[1] |
| SMMC7721 | Hepatocellular Carcinoma | 85.1[1] |
| MDA-MB-231 | Breast Cancer | 110.5[1] |
Table 2: Anti-inflammatory Activity of Ganoderic Acid C1
| Assay | Cell Line | Stimulant | Inhibitory Effect | IC50 |
| TNF-α Production | RAW 264.7 | LPS | Inhibition of TNF-α secretion | 24.5 µg/mL[2] |
Table 3: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [1]
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 4: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment) [1]
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity
This protocol details the investigation of the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates for cytokine and viability assays or larger plates for protein extraction.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µg/mL) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
1.2. Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The tetrazolium salt MTT is reduced by viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Following the treatment protocol in a 96-well plate, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 3-4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][3]
-
1.3. Measurement of TNF-α Production (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial mouse TNF-α ELISA kit according to the manufacturer’s instructions.
-
Briefly, coat a 96-well plate with a capture antibody for mouse TNF-α.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme.
-
Add the substrate and measure the absorbance to determine the TNF-α concentration.
-
1.4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection reagent.
-
Protocol 2: Evaluation of Anti-cancer Activity
This protocol outlines methods to assess the anti-cancer effects of this compound, including cytotoxicity, cell cycle arrest, and apoptosis induction.
2.1. Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231).
-
Culture Medium: Appropriate medium for the specific cell line, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment Protocol:
-
Seed cells in 96-well plates for viability assays or larger plates for flow cytometry and Western blotting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
2.2. Cytotoxicity Assay (MTT Assay)
-
Follow the procedure described in section 1.2.
2.3. Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution based on DNA content.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
2.4. Apoptosis Assay by Annexin V/PI Staining
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Procedure:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[1]
-
Mandatory Visualization
Caption: Workflow for in vitro anti-inflammatory assay.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for the LC-MS/MS Detection of Ganoderenic Acid C and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C is a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. As with other ganoderic acids, it is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the detection and quantification of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific metabolic studies on this compound are limited, the metabolic pathways of structurally similar ganoderic acids, such as Ganoderic acid A and B, have been investigated.[1] These studies indicate that ganoderic acids primarily undergo phase I metabolism, including oxidation, reduction, and hydroxylation, followed by phase II metabolism, such as glucuronidation and sulfation.[1] This document will, therefore, present a generalized approach for the detection of this compound metabolites based on these established pathways.
Quantitative Data
The following tables summarize relevant quantitative data for this compound and other related ganoderic acids to provide a reference for expected concentrations and pharmacokinetic parameters.
Table 1: Quantitative Analysis of this compound in Ganoderma lucidum Spores
| Analyte | Concentration Range (µg/g) | Linearity Range (µg/mL) | R² | Average Recovery (%) | RSD (%) | Reference |
| This compound | 0.44-16.25 | 0.93-16.08 | >0.999 | 79.53-93.60 | 4.7-7.6 | [2] |
Table 2: Pharmacokinetic Parameters of Structurally Related Ganoderic Acids in Rats (Oral Administration)
| Ganoderic Acid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| Ganoderic Acid A | 100 | 358.73 | <0.61 | 954.73 | [3] |
| Ganoderic Acid A | 200 | 1378.20 | <0.61 | 3235.07 | [3] |
| Ganoderic Acid A | 400 | 3010.40 | <0.61 | 7197.24 | [3] |
| Ganoderic Acid H | Not Specified | 2509.9 | ~2 | 9844.5 | [3] |
Note: The pharmacokinetic parameters for this compound are not yet available in the literature. The data for Ganoderic Acid A and H are provided as a reference due to their structural similarity.
Experimental Protocols
Sample Preparation
a) Extraction from Biological Matrices (Plasma, Urine, Bile)
This protocol is adapted from methods used for the analysis of other ganoderic acids.[1]
-
To 100 µL of the biological sample (plasma, urine, or bile), add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Extraction from Ganoderma Samples
This protocol is based on established methods for extracting triterpenoids from fungal materials.[4]
-
Weigh 1 g of powdered Ganoderma sample.
-
Add 20 mL of chloroform (B151607) and sonicate for 30 minutes in a water bath.
-
Repeat the extraction process twice.
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure at 40°C.
-
Dissolve the resulting residue in 25 mL of methanol.
-
Filter a 2 mL aliquot through a 0.2 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
-
Column: Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.[4]
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 40% B and equilibrate.
-
b) Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Temperature: 450°C.
-
Nebulizing Gas Flow: 60 psi.[4]
-
Capillary Voltage: 3500 V.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Predicted MRM Transitions for this compound and its Putative Metabolites
| Compound | Putative Metabolic Reaction | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | - | 513.3 | [M-H-CO2]- (469.3), [M-H-H2O]- (495.3) |
| Hydroxylated Metabolite | Hydroxylation | 529.3 | [M-H-CO2]- (485.3), [M-H-H2O]- (511.3) |
| Reduced Metabolite | Carbonyl Reduction | 515.3 | [M-H-CO2]- (471.3), [M-H-H2O]- (497.3) |
| Glucuronide Conjugate | Glucuronidation | 689.3 | [M-H-Glucuronic acid]- (513.3) |
| Sulfate Conjugate | Sulfation | 593.3 | [M-H-SO3]- (513.3) |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These predicted transitions should be optimized using authentic standards where possible.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Signaling Pathways Modulated by Ganoderic Acids
Caption: Key signaling pathways modulated by Ganoderic Acids.
References
- 1. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ganoderma-market.com [ganoderma-market.com]
Application of Ganoderenic Acid C in Cytotoxicity Studies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological research. Like other ganoderic acids, it exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. These properties position this compound as a potential candidate for the development of novel chemotherapeutic agents. This document provides a detailed overview of its application in cytotoxicity studies, including quantitative data, comprehensive experimental protocols, and visual diagrams of associated pathways and workflows.
Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach that disrupts cancer cell proliferation and survival. The primary mechanisms observed are:
-
Induction of Apoptosis: this compound triggers programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, ultimately leading to cell death.[1][2]
-
Cell Cycle Arrest: The compound has been shown to halt the progression of the cell cycle, frequently at the G1 phase.[2][3] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. This arrest is often associated with the modulation of key cell cycle regulatory proteins.
-
Modulation of Signaling Pathways: Ganoderic acids, as a class, are known to target critical cancer signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[4][5] By interfering with these pathways, they can suppress genes involved in inflammation, cell survival, proliferation, and metastasis.
Data Presentation: Cytotoxic Effects of Ganoderenic Acid C1
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of Ganoderenic acid C1 on various cancer cell lines.
Table 1: IC50 Values of Ganoderenic Acid C1 on Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 92.3 |
| HepG2 | Liver Cancer | 125.6 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Effect of Ganoderenic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h Treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 3: Apoptosis Induction by Ganoderenic Acid C1 in HeLa Cells (48h Treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a standard experimental workflow for its cytotoxic evaluation.
Experimental Protocols
Herein are detailed protocols for the key assays used in the cytotoxic evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, HepG2)
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both floating (apoptotic) and adherent cells by trypsinization. Combine all cells from each treatment, centrifuge, and wash twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge. Fix the cells by resuspending the pellet and adding it dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content and cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Visualize the protein bands by applying an ECL substrate and capturing the signal with an imaging system. Quantify band intensities using densitometry software.
References
- 1. longdom.org [longdom.org]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 | Scilit [scilit.com]
- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid C: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, anti-tumor, and immunomodulatory agent. These properties are largely attributed to its ability to modulate key signaling pathways involved in cellular responses to stress and inflammation. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound in animal models, intended to support further research and drug development.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H44O7[] |
| Molecular Weight | 516.67 g/mol [] |
| Solubility | Soluble in DMSO[] |
| Purity | >98% (commercially available)[] |
Pharmacokinetic Parameters of Related Ganoderic Acids (for reference)
Specific pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes key pharmacokinetic parameters for other ganoderic acids to provide an insight into their behavior in vivo.[2]
| Ganoderic Acid | Animal Model | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [2] |
| Ganoderic Acid A | Rat | 200 mg/kg | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [2] |
| Ganoderic Acid A | Rat | 400 mg/kg | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [2] |
| Ganoderic Acid H | Rat | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [2] |
Experimental Protocols
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of ganoderic acids from Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Methanol
-
Water
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C-18 column
Procedure:
-
Extraction:
-
Solvent Partitioning and Column Chromatography:
-
Final Purification:
Formulation of this compound for Oral Administration
Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration.
Materials:
-
This compound
-
Normal saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Carboxymethylcellulose sodium (CMC-Na)
Protocol 1: Simple Solution for Oral Gavage
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute the solution with normal saline to the desired final concentration.
-
Note: Observe for any precipitation. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Protocol 2: Suspension for Oral Gavage
-
Prepare a vehicle solution of 0.5% (w/v) CMC-Na in sterile saline.
-
Add Tween 80 to the vehicle solution to a final concentration of 0.1-0.5% (v/v) to aid in suspension.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.[5]
-
Gradually add the remaining vehicle while continuously stirring to create a uniform suspension.[5]
-
Stir the suspension continuously before and during administration to ensure homogeneity.[5]
In Vivo Animal Study Protocol: Anti-Inflammatory Model
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of immunosuppression.
Animal Model:
-
Specific-pathogen-free Kunming mice (6 weeks old, 22-25 g).[6]
Experimental Groups:
-
Control Group: Vehicle only.
-
Model Group: Immunosuppressing agent (e.g., cyclophosphamide) + Vehicle.
-
Treatment Groups: Immunosuppressing agent + this compound (e.g., 10, 20, 40 mg/kg body weight).[6]
Procedure:
-
Acclimatization: Acclimate mice for one week in a controlled environment (20-24°C, 45-65% humidity, 12h light/dark cycle) with ad libitum access to food and water.[6]
-
Induction of Immunosuppression: Administer cyclophosphamide (B585) to the model and treatment groups to induce immunosuppression.
-
Drug Administration: Administer this compound or vehicle by oral gavage daily for a specified period (e.g., 14 days).[6]
-
Endpoint Analysis:
-
Monitor body weight and organ indices (spleen, thymus).[6]
-
Collect blood samples for hematological analysis (WBC, neutrophils, lymphocytes) and measurement of inflammatory cytokines (e.g., TNF-α, IL-12, IL-4, IFN-γ) by ELISA.[6]
-
Collect tissues for histological examination and gene expression analysis (e.g., TNF, STAT3) by qPCR.[6]
-
Visualizations
Experimental Workflow for this compound Preparation and In Vivo Study
Caption: Workflow for this compound preparation and in vivo study.
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits TNF-α production via MAPK and NF-κB pathways.
References
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderenic Acid C Formulation for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has demonstrated significant therapeutic potential, including anti-inflammatory and anti-cancer activities. However, its clinical translation is hampered by poor aqueous solubility, leading to low oral bioavailability. This document provides detailed application notes and protocols for the formulation of this compound using lipid-based nanocarriers to enhance its bioavailability. The methodologies for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are presented, as these have shown promise for improving the delivery of poorly soluble drugs. While specific pharmacokinetic data for this compound is limited, this guide synthesizes findings from closely related ganoderic acids to provide a foundational understanding for preclinical research.
Formulation Strategies for Enhanced Bioavailability
The low oral bioavailability of ganoderic acids is a significant challenge. Various formulation strategies can be employed to overcome this, including micronization, amorphization, and the use of solubility enhancers. Among the most promising approaches are lipid-based delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These formulations encapsulate the hydrophobic drug within a lipid matrix, which can improve its solubility and absorption in the gastrointestinal tract.
Quantitative Data Summary
The following tables summarize key formulation characteristics and pharmacokinetic parameters for ganoderic acid-loaded nanocarriers based on published studies. It is important to note that the pharmacokinetic data presented is for ganoderic acids other than this compound and should be used as a reference for designing preclinical studies.
Table 1: Formulation and Characterization of Ganoderic Acid-Loaded Lipid Nanoparticles
| Formulation Type | Lipid(s) | Surfactant/Stabilizer | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN | Capmul MCMC10 | Soy lecithin (B1663433), Poloxamer 188 | 73 | 66 | 11.53 | [1][2] |
| NLC | Capmul MCM C10, Capmul PG8 | Tween 80, Phospholipid 90G | 156 | 86.3 | 12.2 | [3] |
Table 2: Comparative Pharmacokinetic Parameters of Various Ganoderic Acids (Oral Administration in Rats)
| Ganoderic Acid | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Suspension | 100 mg/kg | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [4][5] |
| Ganoderic Acid A | Suspension | 200 mg/kg | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [4][5] |
| Ganoderic Acid A | Suspension | 400 mg/kg | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [4][5] |
| Ganoderic Acid H | Triterpenoid Enriched Fraction | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [4][6] |
| Ganoderic Acid | SLNs | Not Specified | 1555.6 | 0.3 | - | 70% (relative to suspension) | [7] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the hot homogenization method used for preparing ganoderic acid-loaded SLNs[1][2].
Materials:
-
This compound
-
Solid Lipid: Capmul MCMC10
-
Surfactant: Soy lecithin
-
Stabilizer: Poloxamer 188
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt Capmul MCMC10 at a temperature 5-10°C above its melting point.
-
Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve soy lecithin and Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size and form the SLN dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is based on the preparation of ganoderic acid-loaded NLCs[3].
Materials:
-
This compound
-
Solid Lipid: Capmul MCM C10
-
Liquid Lipid: Capmul PG8
-
Surfactant: Tween 80
-
Co-surfactant: Phospholipid 90G
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (Capmul MCM C10) and mix it with the liquid lipid (Capmul PG8) at a temperature of about 70°C.
-
Dissolve this compound in the lipid mixture.
-
Aqueous Phase Preparation: Dissolve Tween 80 and Phospholipid 90G in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the aqueous phase to the lipid phase and homogenize at high speed (e.g., 8,000 rpm) for 10-15 minutes.
-
Sonication: Further reduce the particle size by probe sonication for 10 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to form the NLC dispersion.
Characterization of Lipid Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined by Dynamic Light Scattering (DLS). The nanoparticle dispersion is diluted with purified water and analyzed using a Zetasizer. A PDI value below 0.3 indicates a homogenous population of nanoparticles. The zeta potential provides an indication of the stability of the colloidal dispersion; a value greater than |30| mV suggests good stability[7].
Entrapment Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC or LC-MS/MS method[8][9].
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats are typically used for pharmacokinetic studies[7].
Study Design:
-
Divide the animals into groups: a control group receiving an oral suspension of this compound and a test group receiving the this compound-loaded nanoparticle formulation.
-
Administer the formulations orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method[8][9][10].
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) using non-compartmental analysis software.
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for formulation and in vivo evaluation of this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies with Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing molecular docking studies with Ganoderenic acid C, a bioactive triterpenoid (B12794562) from Ganoderma lucidum. This document outlines the necessary protocols, data presentation standards, and visualization of workflows and signaling pathways to facilitate research into the therapeutic potential of this natural compound.
Introduction
This compound is a pharmacologically active compound with potential therapeutic properties. Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand (in this case, this compound) to a target protein. This technique is crucial for understanding the molecular basis of its biological activity and for structure-based drug design.
Data Presentation: Quantitative Docking Results
The following table summarizes quantitative data from molecular docking studies of this compound and its related derivatives with various protein targets. This data is essential for comparing the binding affinities and predicting the most likely biological targets.
| Target Protein | PDB ID | Ligand | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | Ganoderic Acid C1 | AutoDock Vina | -10.8 | TYR59, TYR151, HIS15[1] |
| Tumor Necrosis Factor (TNF) | Not Specified | Ganoderic Acid C2 | AutoDock | -9.29 | Not Specified[2] |
| STAT3 | Not Specified | Ganoderic Acid C2 | AutoDock | -12.2 | Not Specified[2] |
| HIV-1 Protease | 1HVR | Ganoderic Acid C1 | AutoDock 4 | Not Explicitly Reported | Potentially interacts with key residues like ILE50 and ILE50'[1][3] |
| HIV-1 Integrase | Not Specified | Ganoderic Acid C1 | AutoDock 4 | Not Explicitly Reported | Not Specified[1][3] |
| PIK3CA | 7R9V | Ganoderic Acid A | AutoDock 4.2.1 | -7.12 | Not Specified[4] |
| Nrf2 | 4L7D | Ganoderic Acid A | Maestro 9.6 | -9.69 (GScore) | Leu 718, Asp 800, Cys 797[5][6] |
Experimental Protocols: Molecular Docking Workflow
This section details a generalized protocol for performing molecular docking of this compound with a target protein using commonly available software.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4: For performing the docking simulation.[1][3]
-
PyMOL, Chimera, or Discovery Studio: For visualization and analysis of results.[1][7][8]
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.[1]
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.[1]
Step-by-Step Protocol
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.[1]
-
Prepare Ligand in ADT:
Step 2: Protein (Receptor) Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB.
-
Prepare the Receptor in ADT:
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking will be performed.[1]
-
Set Grid Parameters in ADT:
-
Load the prepared protein and ligand PDBQT files.
-
Center the grid box on the known active site of the protein or the region where the ligand is predicted to bind.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a size of 60 x 60 x 60 Å, to allow for free movement and rotation of the ligand.[1][2]
-
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
Step 5: Analysis of Results
-
Examine Binding Poses: AutoDock Vina will generate multiple binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[1]
-
Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to analyze the interactions between this compound and the protein.[1]
-
Identify Key Interactions: Analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the molecular basis of binding.[1]
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Conclusion
This document provides a foundational guide for conducting molecular docking studies with this compound. By following these protocols, researchers can effectively predict potential protein targets, understand binding interactions, and generate valuable data for further experimental validation in the drug discovery and development process. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key steps and potential mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid targeting nuclear factor erythroid 2-related factor 2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Effect of Ganoderenic Acid C on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, are recognized for their wide range of pharmacological activities.[1][2][3] Ganoderenic acid C, a member of this family, is of significant interest for its potential therapeutic properties, which may be attributed to its interaction with specific enzymes. The evaluation of how novel compounds like this compound modulate enzyme activity is a critical step in drug discovery and development.[4][5]
These application notes provide a comprehensive overview and detailed protocols for assessing the enzymatic inhibition or activation by this compound. The methodologies described herein are foundational for determining the compound's potency (e.g., IC50), understanding its mechanism of action, and elucidating its effects on cellular signaling pathways.
Data Presentation
The quantitative results from enzyme activity assays should be systematically recorded and presented to allow for clear interpretation and comparison.
Table 1: Inhibitory Effect of this compound on Target Enzyme Activity
| This compound Concentration (µM) | Enzyme Activity (U/mL) | Percent Inhibition (%) |
| 0 (Control) | 100.0 | 0 |
| 1 | 85.2 | 14.8 |
| 5 | 62.5 | 37.5 |
| 10 | 49.8 | 50.2 |
| 25 | 28.1 | 71.9 |
| 50 | 15.3 | 84.7 |
| IC50 (µM) | \multicolumn{2}{c | }{~10 } |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the enzyme, substrate, and specific assay conditions.
Experimental Protocols
A generalized protocol for a spectrophotometric enzyme inhibition assay is provided below. This can be adapted for specific enzymes that are known or suspected targets of this compound, such as HMG-CoA reductase, 5α-reductase, or various cytochrome P450 isoforms.[6][7][8][9]
Protocol 1: In Vitro Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.[5]
1. Materials and Reagents:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control inhibitor (if available)
-
96-well microplate
2. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution appropriate for the enzyme being tested. The pH and salt concentration should be optimized for maximal enzyme activity.
-
Enzyme Solution: Dilute the purified enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time course.
-
Substrate Solution: Dissolve the substrate in the assay buffer at a concentration that is typically at or near its Michaelis constant (Km) for the enzyme.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
3. Assay Procedure: [10]
-
Add 20 µL of the various concentrations of this compound solution to the wells of a 96-well microplate.
-
Include control wells:
-
Negative Control: 20 µL of assay buffer with the same final concentration of DMSO as the test wells.
-
Positive Control: 20 µL of a known inhibitor for the target enzyme.
-
-
Add 160 µL of the enzyme solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for the binding of this compound to the enzyme.[5]
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the microplate in a spectrophotometer and measure the absorbance at a predetermined wavelength at regular intervals (e.g., every 30 seconds for 10 minutes). The wavelength should be appropriate for monitoring the formation of the product or the depletion of the substrate.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and determining the potency of enzyme inhibitors like this compound.
Signaling Pathway
Ganoderic acids have been shown to modulate various signaling pathways. For instance, some ganoderic acids affect pathways related to cell proliferation and apoptosis. The diagram below illustrates a hypothetical signaling pathway where this compound could inhibit an upstream kinase, leading to downstream effects.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Analytical Techniques for Ganoderic Acid Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of Ganoderic acids, a class of bioactive triterpenoids found in Ganoderma species. These compounds have garnered significant interest for their therapeutic potential, making their accurate analysis crucial for quality control, pharmacological studies, and drug development.
Introduction to Analytical Methodologies
The primary techniques for the analysis of Ganoderic acids are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). The choice of method depends on the specific analytical requirements. HPLC-UV is a robust and cost-effective method suitable for routine quality control of major Ganoderic acids.[1] In contrast, UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications.[1]
Quantitative Data Summary
The following tables summarize key performance metrics for the analysis of various Ganoderic acids using HPLC-UV and UPLC-MS/MS, compiled from published validation studies.
Table 1: Performance Metrics of HPLC-UV and UPLC-MS/MS for Ganoderic Acid Analysis [1]
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998[1][2] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1] | 0.66 - 6.55 µg/kg[1][2] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1] | 2.20 - 21.84 µg/kg[1][2] |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%[1] | Intra-day: <6.8%Inter-day: <8.1%[2] |
| Accuracy/Recovery | 97.09 - 100.79%[1] | 89.1 - 114.0%[1][2] |
Table 2: Chromatographic Conditions for Ganoderic Acid Analysis by HPLC-UV [3]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II | Agilent 1260 Infinity | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector |
| Column | Zorbax Extend-C18 (4.6 × 250 mm, 5 µm) | Zorbax C18 | Lichrosorb RP-18 (Merck Hibar, 7 µm, 250 × 25 mm) (Semi-preparative) |
| Mobile Phase | Acetonitrile (B52724) and 2% acetic acid (gradient) | Acetonitrile and 0.1% acetic acid (gradient)[4] | Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic) |
| Flow Rate | 0.8 mL/min | 0.6 mL/min[4] | 1.0 mL/min |
| Detection Wavelength | 252 nm | 254 nm[4] | 257 nm |
| Column Temperature | 30°C | 22°C | 20°C |
| Injection Volume | 20 µL | Not Specified | Not Specified |
Experimental Workflows & Protocols
A generalized workflow for the analysis of Ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Sample Preparation - Extraction of Ganoderic Acids
This protocol outlines a general procedure for the extraction of triterpenoids, including Ganoderic acids, from the fruiting bodies of Ganoderma lucidum.[5]
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Rotary evaporator[5]
-
Methanol (B129727) (LC-MS grade)[5]
-
Syringe filters (0.22 µm, PTFE)[5]
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.[5]
-
Add 20 mL of 95% ethanol to the tube.[5]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Carefully decant the supernatant into a round-bottom flask.[5]
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.[5]
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.[5]
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.[5]
-
Vortex the solution for 1 minute to ensure complete dissolution.[5]
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[5]
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of major Ganoderic acids and for routine quality control.[1]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)[3]
-
C18 reverse-phase column (e.g., Zorbax Extend-C18, 4.6 × 250 mm, 5 µm)[3]
Chromatographic Conditions (Example): [6]
-
Mobile Phase: A gradient elution of acetonitrile and 2% acetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
Procedure:
-
Prepare standard solutions of Ganoderic acid reference standards in methanol at various concentrations.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]
-
Inject the prepared standard solutions in ascending order of concentration.[3]
-
Inject the prepared sample solutions.[3]
-
Record the chromatograms and the peak areas.[3]
Data Analysis:
-
Qualitative Analysis: Identify the peak corresponding to a specific Ganoderic acid in the sample chromatogram by comparing its retention time with that of the reference standard.[3]
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). Use the peak area of the Ganoderic acid in the sample chromatogram and the regression equation to calculate its concentration in the sample.[3]
Protocol 3: UPLC-MS/MS Analysis
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of Ganoderic acids, including those present at low concentrations.[1]
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., ACQUITY UPLC BEH C18 column)[2]
Chromatographic and MS Conditions (Example): [2][7]
-
Mobile Phase: A gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[2][7]
-
Ionization Mode: Negative mode electrospray ionization (ESI-).[2][7]
Procedure:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.[5]
-
Prepare a standard curve by serially diluting a stock solution of the target Ganoderic acid in methanol to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).[5]
-
Inject the standards, followed by the prepared samples and quality control (QC) samples.[5]
-
Acquire data using the MRM mode with the optimized transitions for each Ganoderic acid.[5]
-
Process the data using the instrument's software to generate a calibration curve and quantify the amount of each Ganoderic acid in the samples.[5]
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their biological effects, including anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.
NF-κB Signaling Pathway Inhibition
Several Ganoderic acids, including Deacetyl Ganoderic Acid F and Ganoderic Acid C1, have been shown to be potent inhibitors of the NF-κB signaling pathway, a central regulator of inflammation.[6][8] They can prevent the degradation of IκBα, which traps NF-κB in the cytoplasm and blocks its activation, leading to the downregulation of pro-inflammatory genes.[1]
Induction of Mitochondria-Mediated Apoptosis
Ganoderic acids, such as Ganoderic Acid T, can induce the intrinsic pathway of apoptosis in cancer cells.[1] This involves the upregulation of pro-apoptotic proteins like Bax, leading to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[1][2]
MAPK Signaling Pathway Modulation
Ganoderic acids, particularly Ganoderic Acid C1, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also central to inflammatory responses.[6] By inhibiting the phosphorylation of key kinases in these pathways, Ganoderic acids can suppress the production of inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 8. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor peak resolution of Ganoderenic acid C in HPLC.
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ganoderenic acid C, focusing on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound typically manifests as peak tailing, peak fronting, or broad peaks. These issues can stem from several factors related to the mobile phase, the stationary phase (column), the sample itself, or the HPLC instrument. Common culprits include improper mobile phase pH, secondary interactions with the column packing material, column overload, and issues with the column's physical integrity.[1][2]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where a peak has an asymmetric tail, is a frequent problem.[3] It is often caused by strong secondary interactions between the acidic this compound and residual silanol (B1196071) groups on the silica-based stationary phase.[4]
-
Mobile Phase pH Adjustment: Ganoderenic acids are weak acids. To ensure they are in a consistent, non-ionized state, it's recommended to acidify the mobile phase.[5] Using a mobile phase containing 0.1% to 2% acetic acid or formic acid can suppress the ionization of the carboxylic acid group on this compound, minimizing unwanted interactions and sharpening the peak.[5][6][7] The mobile phase pH should be adjusted to at least two units below the analyte's pKa.[5]
-
Use a Highly Deactivated Column: Employing a modern, high-purity silica (B1680970) column that is "end-capped" can significantly reduce the number of free silanol groups available for secondary interactions.[1][4]
-
Reduce Sample Overload: Injecting too much sample can lead to mass overload, causing peak tailing.[8] Try reducing the sample concentration or the injection volume.[8][9]
Q3: My this compound peak is fronting. What is the cause?
Peak fronting, the inverse of tailing where the peak's front is sloped, is often related to sample solubility and column overload.[3][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to fronting.[10] Whenever possible, dissolve your this compound standard and sample extracts in the initial mobile phase.[11]
-
Concentration Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing fronting.[1][10] Dilute the sample to an appropriate concentration.
-
Column Collapse: Though less common, operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak shape distortion.[1]
Q4: The peaks for this compound and other ganoderic acids are broad and not well-separated. How can I improve this?
Broad peaks lead to poor resolution and inaccurate quantification. Several factors can contribute to this issue.
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent (typically acetonitrile (B52724) or methanol) to the acidified aqueous phase are critical.[12] A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate the various ganoderic acids effectively.[6][13][14]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency and lead to sharper peaks, though it will increase the run time.[9][15] Typical flow rates for Ganoderenic acid analysis range from 0.6 mL/min to 1.0 mL/min.[7][13]
-
Increase Column Temperature: Raising the column temperature (e.g., to 30°C or 35°C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and better resolution.[13][16][17] However, ensure the temperature does not degrade the analyte.
-
Check for Column Contamination or Voids: A blocked frit or a void at the column inlet can cause peak broadening and splitting.[1][3] This may result from sample impurities or system wear. Try flushing the column or, if necessary, replacing it.
Q5: Can you provide a starting point for an HPLC method for this compound?
Yes, a robust starting method would utilize a reversed-phase C18 column with a gradient elution. A common mobile phase consists of acetonitrile and an acidified aqueous solution (e.g., 0.1% acetic, formic, or phosphoric acid).[7][13][16]
Data Presentation: HPLC Methodologies for Ganoderic Acids
The following table summarizes typical experimental conditions used for the analysis of this compound and related triterpenoids, compiled from various validated methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity | Agilent 1260 Infinity | Hitachi L-2000 Series |
| Column | Zorbax C18[7] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[13] | Waters XSELECT HSS C18 (250 x 4.6 mm, 5 µm)[18] |
| Mobile Phase | A: AcetonitrileB: 0.1% Acetic Acid (aq)[7] | A: AcetonitrileB: 0.1% Acetic Acid (aq)[13] | A: AcetonitrileB: 0.1% Acetic Acid (aq)[18][19] |
| Elution Type | Gradient[7] | Step Gradient[13] | Gradient[18] |
| Flow Rate | 0.6 mL/min[7] | 1.0 mL/min[13] | 1.0 mL/min[18] |
| Column Temp. | Not Specified | 30°C[13] | 30°C[18] |
| Detection λ | 254 nm[7] | 252 nm[13] | 250 nm[18][19] |
| Injection Vol. | Not Specified | 20 µL | 20 µL[19] |
Experimental Protocols
General Protocol for Sample and Standard Preparation
This protocol provides a general methodology for preparing Ganoderma extracts and this compound standards for HPLC analysis.
1. Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound reference standard.
-
Dissolve the standard in HPLC-grade methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).[13]
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[20]
2. Sample Extraction:
-
Weigh approximately 1 g of powdered Ganoderma sample into a flask.
-
Add 20-30 mL of a suitable solvent (e.g., ethanol, methanol, or chloroform).[13][20]
-
Perform ultrasonic extraction for 30-60 minutes.[20]
-
Repeat the extraction process at least twice, combining the extracts to ensure complete extraction.[20]
-
Filter the combined extract and evaporate the solvent to dryness using a rotary evaporator at reduced pressure (e.g., 40°C).[20]
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL).
-
Filter the final solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[19][20]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak resolution issues in the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
References
- 1. acdlabs.com [acdlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. jfda-online.com [jfda-online.com]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. akjournals.com [akjournals.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Sonication Parameters for Ganoderic Acid Extraction
Welcome to the technical support center for the optimization of sonication parameters for Ganoderic acid extraction. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and provide detailed protocols for successful extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using sonication for Ganoderic acid extraction?
A1: Sonication, also known as Ultrasound-Assisted Extraction (UAE), provides several benefits over traditional methods. The primary advantage is the efficient disruption of the rigid cell walls of Ganoderma species, which are composed of chitin. This disruption is caused by intense cavitation forces generated by ultrasound waves, enhancing solvent penetration and facilitating the release of intracellular bioactive compounds like Ganoderic acids.[1] Consequently, sonication can lead to higher extraction yields in a significantly shorter time and often at lower temperatures, which is crucial for preserving heat-sensitive compounds.[1]
Q2: Which sonication parameters are most critical for optimizing Ganoderic acid extraction?
A2: The efficiency of Ganoderic acid extraction is influenced by several key parameters that need to be carefully optimized:
-
Ultrasonic Power: Higher power can enhance extraction yield, but excessive power may lead to the degradation of the target compounds.[1]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the sample, but prolonged sonication can also cause degradation of Ganoderic acids.[1]
-
Temperature: Elevated temperatures can improve the solubility and diffusion of Ganoderic acids. However, high temperatures can also lead to their degradation.[1]
-
Solvent Type and Concentration: The choice of solvent is critical. Ethanol (B145695) and methanol (B129727) are commonly used for Ganoderic acid extraction.[1]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient between the sample and the solvent, thereby affecting extraction efficiency.[1]
Q3: Can sonication lead to the degradation of Ganoderic acids?
A3: Yes, excessive ultrasonic power or extended extraction times can cause the degradation of Ganoderic acids.[1] It is essential to optimize these parameters to strike a balance between maximizing extraction efficiency and minimizing degradation. Additionally, monitoring and controlling the temperature of the extraction process is vital, as high temperatures can also contribute to the degradation of these compounds.[1]
Troubleshooting Guide
Issue 1: Low Yield of Ganoderic Acids
| Possible Cause | Recommended Solution |
| Sub-optimal Sonication Parameters | Systematically optimize ultrasonic power, extraction time, and temperature. |
| Inappropriate Solvent | Experiment with different solvents such as ethanol and methanol, and vary their concentrations to determine the most effective option for your specific Ganoderic acids of interest.[1] |
| Incorrect Solid-to-Liquid Ratio | Adjust the solid-to-liquid ratio to ensure an adequate concentration gradient for efficient extraction.[1] |
| Poor Raw Material Quality | The concentration of Ganoderic acids can vary significantly. Ensure you are using a high-quality, verified source of Ganoderma. |
Issue 2: Inconsistent Extraction Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the preparation of the Ganoderma material, including drying, grinding, and sieving, to ensure a uniform particle size. |
| Fluctuations in Sonication Parameters | Ensure that the sonication parameters (power, time, temperature) are precisely controlled and monitored throughout the experiment. |
| Non-homogenous Sample-Solvent Mixture | Ensure the mixture is well-stirred during sonication to allow for uniform exposure to the ultrasonic waves. |
Issue 3: Suspected Degradation of Ganoderic Acids
| Possible Cause | Recommended Solution |
| Excessive Ultrasonic Power | Reduce the ultrasonic power and perform experiments at different power levels to find the optimal setting that maximizes yield without causing degradation. |
| Overly Long Extraction Time | Conduct a time-course experiment to identify the optimal extraction duration where the yield is maximized before significant degradation begins.[1] |
| High Temperature | Use a cooling water bath or an ice bath to maintain a stable and low temperature during sonication, especially when using probe-type sonicators that can generate significant heat.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (e.g., 40 mesh).[1][2]
-
Extraction Setup:
-
Sonication:
-
Post-Extraction:
Protocol 2: Analysis of Ganoderic Acid Content by HPLC
-
Sample Preparation:
-
Suspend a known amount of the dried extract or mycelia powder (e.g., 50 mg) in a suitable solvent like methanol (e.g., 1 mL) in a microcentrifuge tube.[1][3]
-
Sonicate the suspension for approximately 30 minutes at room temperature.[1][3]
-
Centrifuge the tube at high speed (e.g., 12,000 rpm) for 10 minutes.[1][3]
-
-
Filtration: Filter the supernatant through a 0.45 µm Millipore filter.[1][3]
-
HPLC Analysis:
-
Inject a specific volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.[1][3]
-
Use a suitable C18 column for separation.
-
Employ a mobile phase gradient (e.g., acetonitrile (B52724) and water with acetic acid).
-
Detect the Ganoderic acids using a UV detector at an appropriate wavelength (e.g., 252 nm).
-
Quantify the Ganoderic acids by comparing the peak areas with those of standard solutions.
-
Data Presentation
Table 1: Comparison of Optimized Sonication Parameters for Ganoderic Acid Extraction
| Parameter | Study 1 | Study 2 | Study 3 |
| Ultrasonic Power | Not Specified | 210 W | 400 W |
| Extraction Time | 282 seconds (applied twice) | 100 minutes | 20 minutes |
| Temperature | 30°C | 80°C | Not Specified |
| Solvent | Not Specified | 50% Aqueous Ethanol | Ionic Liquid/[HMIM]Br in Methanol |
| Solid-to-Liquid Ratio | Not Specified | 1:50 g/mL | Not Specified |
| Yield | 79.21 mg/g[4] | 0.38% (Triterpenoids)[2] | 3.31 mg/g[5] |
Mandatory Visualizations
Caption: Experimental workflow for Ganoderic acid extraction.
Caption: Troubleshooting logic for low Ganoderic acid yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of ultrasound waves effects on production of ganoderic acid of Ganoderma adspersum by response surface method [jwfst.gau.ac.ir]
- 5. mdpi.com [mdpi.com]
Ganoderenic acid C stability issues in different solvents.
Disclaimer: Specific stability data for Ganoderenic Acid C is limited in publicly available literature. The following guidance is based on general knowledge of triterpenoid (B12794562) and ganoderic acid chemistry, and published data on related compounds. It is intended to serve as a starting point for your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For initial solubilization and stock solutions, polar organic solvents are generally recommended. Based on analytical methods for ganoderic acids, common choices include:
The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with downstream applications (e.g., cell-based assays).
Q2: How should I prepare and store stock solutions of this compound?
A2: It is best practice to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored at -20°C or -80°C. One study on a new ganoderic acid highlighted its optimal stability in an aprotic environment, suggesting that anhydrous solvents could be beneficial for long-term storage[4]. To minimize degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which could introduce water and promote hydrolysis.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: The stability of many triterpenoids, including ganoderic acids, can be limited in aqueous media. A study on a new ganoderic acid suggested a possible acid-catalyzed degradation mechanism in protic solvents like methanol[4]. Therefore, it is highly recommended to prepare fresh dilutions from a concentrated organic stock solution (e.g., in DMSO) immediately before use in aqueous buffers or cell culture media. The final concentration of the organic solvent should be kept low (typically ≤ 0.5% for DMSO in cell culture) to avoid solvent-induced artifacts.
Q4: My experimental results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect stability issues, consider the following:
-
Freshness of Solutions: Always use freshly prepared dilutions for your experiments. A study on various ganoderic acids found them to be stable in a sample solution at room temperature for up to 72 hours, but longer durations or different conditions may lead to degradation[5].
-
Storage of Stock Solution: Ensure your stock solution is stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
pH of Medium: The pH of your experimental medium can influence stability. Acidic or basic conditions can catalyze the degradation of susceptible functional groups.
-
Light and Temperature: Protect solutions from light and elevated temperatures unless these are specific variables in your study.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Medium | Low solubility of this compound in aqueous solutions. | • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5%).• Prepare dilutions immediately before use.• Use sonication to aid dissolution. |
| Loss of Activity/Compound Over Time | Degradation of this compound in the experimental solvent or medium. | • Perform a time-course experiment to quantify the concentration of this compound at different time points using HPLC.• Prepare fresh solutions for each experiment.• If using protic solvents like methanol (B129727) or ethanol (B145695) for storage, consider switching to an aprotic solvent like DMSO or acetonitrile (B52724). A study on a related compound noted optimal stability in an aprotic environment[4]. |
| Appearance of New Peaks in Chromatogram (HPLC/LC-MS) | The compound is degrading into other products. | • This is indicative of instability. Characterize the new peaks to understand the degradation pathway.• Conduct a forced degradation study to intentionally generate and identify degradation products[6][7]. This can help in developing a stability-indicating analytical method. |
Stability Data Summary (Analogous Compounds)
| Compound Class | Solvent/Conditions | Observation | Reference |
| Triterpene Saponins (B1172615) | 50% aq. ethanol; 20% ethanol/40% glycerin/40% water; 65% aq. glycerin | 13-15% loss of saponins after 1 year of storage at 25°C. | [8] |
| New Ganoderic Acid | Methanol | Subject to acid-catalyzed degradation. | [4] |
| 11 Ganoderic Acids | Sample solution for UPLC-MS/MS (Acetonitrile/Water with 0.1% formic acid) | Stable at room temperature for 72 hours. | [5] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Solvent
This protocol describes a general method to assess the short-term stability of this compound in a specific solvent using HPLC-UV.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.
-
From this stock, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
3. HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or 2% acetic acid) is often used for ganoderic acids[1][5]. A typical gradient might be 20-80% acetonitrile over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
4. Stability Study Procedure:
-
Dispense aliquots of the working solution into several autosampler vials.
-
Immediately analyze one vial to get the initial concentration at time zero (t=0).
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Analyze the samples at predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours).
5. Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
Visualizations
Workflow for Stability Assessment
Caption: Experimental workflow for this compound stability assessment.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. Evaluation of the efficiency of three different solvent systems to extract triterpene saponins from roots of Panax quinquefolius using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming Ganoderenic acid C solubility problems for bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ganoderenic Acid C in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound for bioassays?
A1: The main challenge is its poor aqueous solubility.[1][2] Like many other triterpenoids, this compound is a lipophilic molecule, making it difficult to dissolve in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate assay results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents to prepare high-concentration stock solutions of Ganoderic acids.[3] Methanol is also a suitable solvent for this compound.[4] It is crucial to use high-purity, anhydrous solvents to prevent the compound from precipitating.
Q3: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer or cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the aqueous medium, first dilute it in a co-solvent system or a serum-containing medium before the final dilution.
-
Employ Formulation Strategies: Consider using solubility-enhancing excipients such as cyclodextrins (e.g., SBE-β-CD), surfactants (e.g., Tween-80), or co-solvents (e.g., PEG300).[5]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may form upon dilution.
Q4: What is the expected cytotoxic concentration of this compound?
A4: The cytotoxic effects of this compound have been observed in cancer cell lines. For instance, in H460 cancer cells, the IC50 value has been reported to be 93 µM.[4] This information can be a useful starting point for determining the concentration range for your specific bioassay.
Troubleshooting Guides
Preparation of a Standard DMSO Stock Solution
This guide provides a standard protocol for preparing a DMSO stock solution of this compound.
Experimental Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Co-Solvent Formulation for Improved Aqueous Solubility
For assays sensitive to DMSO or requiring higher concentrations of this compound in an aqueous medium, a co-solvent formulation can be effective. The following table provides example formulations that have been used for other Ganoderic acids and can be adapted for this compound.
Quantitative Data on Co-Solvent Formulations for Ganoderic Acids
| Formulation Components | Final Concentration | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies | ≥ 1.25 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Varies | ≥ 1.25 mg/mL |
| 10% DMSO, 90% Corn Oil | Varies | ≥ 1.25 mg/mL |
Data is for Ganoderic acid J and serves as a reference.[5]
Experimental Protocol (Example with SBE-β-CD):
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or your aqueous buffer.
-
Prepare DMSO Stock: Create a high-concentration stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Mixing: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Homogenize: Mix the solution thoroughly by vortexing or sonication to obtain a clear, homogenous solution. This can then be further diluted in your assay medium.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: A general workflow for the preparation and solubilization of this compound for use in bioassays.
Putative Signaling Pathways Modulated by Ganoderenic Acids
While the specific signaling pathways targeted by this compound are still under investigation, related Ganoderic acids are known to modulate key pathways involved in inflammation and cancer.
1. Inhibition of NF-κB Signaling Pathway
Caption: A diagram illustrating the potential mechanism of this compound in inhibiting the NF-κB signaling pathway.
2. Induction of Apoptosis
Caption: A diagram showing the potential intrinsic apoptosis pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Large-Scale Production of Ganoderenic Acid C
Welcome to the technical support center for the large-scale production of Ganoderenic acid C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production, extraction, and quantification of this compound from Ganoderma lucidum.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the fermentation of Ganoderma lucidum for this compound production and subsequent processing steps.
Fermentation Challenges
Q1: My Ganoderma lucidum culture is exhibiting slow mycelial growth. What are the potential causes and solutions?
A1: Slow mycelial growth can be attributed to several factors:
-
Suboptimal Temperature: Ganoderma lucidum typically grows best at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a stable temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1] An overly acidic or alkaline medium can inhibit fungal growth.[1] It's crucial to adjust the initial pH of your culture medium accordingly. The pH of the fermentation culture can affect fungal cell membrane function, morphology, and nutrient availability.[2]
-
Nutrient Limitation: Ensure your medium is not deficient in essential nutrients. A common issue is an imbalance in the carbon-to-nitrogen (C/N) ratio.[1] Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources.
-
Poor Inoculum Quality: A small or low-viability inoculum can lead to a prolonged lag phase and slow growth.[1] It is recommended to use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).[1][3]
Q2: Mycelial biomass is high, but the Ganoderenic acid yield is low. How can I improve production?
A2: This is a common challenge indicating that the culture conditions favor primary metabolism (growth) over secondary metabolism (Ganoderenic acid production). Here are some strategies to enhance yield:
-
Two-Stage Cultivation: Implement a two-stage cultivation strategy. The first stage should focus on rapid mycelial growth. The second stage involves shifting the culture to conditions that favor Ganoderenic acid production, such as static culture or altering the medium composition to create a degree of stress, which often triggers secondary metabolism.[1][4]
-
Nitrogen Limitation: A lower nitrogen level in the fermentation medium can significantly enhance the production of ganoderic acids.[1] After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from biomass accumulation to secondary metabolite synthesis.[1]
-
Oxygen Supply: Dissolved oxygen tension (DOT) is a critical factor.[5] While severe oxygen limitation can inhibit cell growth, a lower DOT (around 10% of air saturation) has been shown to favor the production of ganoderic acids compared to higher DOT levels (around 25%).[5] Liquid static cultures, which have a lower oxygen supply, are often used to enhance the accumulation of ganoderic acids.[6][7]
-
Elicitors: The addition of elicitors to the culture medium can induce the biosynthesis of ganoderic acids. Various substances, including methyl jasmonate, acetic acid, aspirin, and ethylene (B1197577) have been reported to increase yields.[8] Wood decaying components like microcrystalline cellulose (B213188) and D-galactose have also been shown to stimulate production.[8]
Extraction and Purification Challenges
Q3: I am experiencing a low yield of this compound during the extraction process. What can I do to improve it?
A3: Low extraction yield is a frequent issue. Consider the following troubleshooting steps:
-
Raw Material Quality: The concentration of ganoderic acids can vary significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[6] Cultivated G. lucidum may have higher levels of ganoderic acids compared to wild samples.[6] Ensure you are using a high-quality, verified source material.
-
Particle Size: Grinding the dried Ganoderma lucidum into a fine powder increases the surface area for solvent interaction, leading to better extraction efficiency.[6][9]
-
Solvent Selection: Ganoderic acids are triterpenoids and are readily soluble in organic solvents like ethanol (B145695), methanol, and ethyl acetate.[6] Ethanol is often a good choice due to its extraction efficiency and lower toxicity.[6] One study found that using 100% ethanol at 60.22°C for 6 hours increased the yield of ganoderic acid H significantly.[9][10]
-
Extraction Method: While simple maceration can be used, techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve extraction efficiency by disrupting the fungal cell walls.[6] Supercritical CO2 extraction is a more advanced, "green" method that can also yield good results.[6]
-
Extraction Parameters: Optimize parameters such as temperature and time. Higher temperatures can increase solubility, but excessive heat may degrade the compound.[6] A temperature of around 45°C has been shown to be effective for UAE of ganoderic acids.[6] Ensure sufficient extraction time for the solvent to fully penetrate the material.[6]
Q4: How can I improve the purity of my this compound extract?
A4: To enhance purity, post-extraction purification steps are necessary:
-
Solvent Partitioning: You can partition the crude extract with different solvents of varying polarities to separate compounds based on their solubility.[6]
-
Chromatography: This is the most effective method for purifying this compound.[6]
-
Silica Gel Chromatography: A common technique using a gradient of solvents like chloroform (B151607) and acetone (B3395972) to separate compounds.[6][11]
-
Reversed-Phase C18 Chromatography: This is often used for further purification, typically with a water/methanol or acetonitrile (B52724)/acetic acid solvent system.[6][11][12]
-
Sephadex LH-20 Gel Column: This is useful for size-exclusion chromatography.[6]
-
Q5: I am observing degradation of this compound during processing. How can this be minimized?
A5: Ganoderenic acids can be sensitive to heat and acidic conditions.[9]
-
Temperature Control: During solvent evaporation to concentrate the extract, use reduced pressure (e.g., with a rotary evaporator) to keep the temperature low. Temperatures of 40-50°C have been used successfully.[9]
-
pH Management: Be mindful of the pH of your extraction and purification solvents, as a highly acidic environment can catalyze the degradation of certain ganoderic acids.[9]
-
Proper Storage: Store stock solutions of this compound at -20°C or -80°C and protect them from light to prevent degradation.[13] It is also advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the production and analysis of ganoderic acids.
Table 1: Optimized Fermentation Parameters for Ganoderic Acid Production
| Parameter | Optimized Value | Organism/Strain | Reference |
| Carbon Source | Wort (4.10%) | G. lucidum | [2] |
| Glucose (40 g/L) | G. lucidum CGMCC 5.0644 | [14][15] | |
| Nitrogen Source | Yeast Extract (1.89%) | G. lucidum | [2] |
| Peptone (4.5 g/L) | G. lucidum | [3] | |
| Initial pH | 5.40 - 5.5 | G. lucidum | [2] |
| 6.5 | G. lucidum | [4] | |
| Temperature | 28°C | G. lucidum | [1] |
| Inoculum Size | 10% - 12% (v/v) | G. lucidum | [1][3] |
| Culture Time | 300 hours | G. lucidum | [3] |
Table 2: Ganoderic Acid Yields under Different Cultivation Strategies
| Cultivation Method | Yield | Organism/Strain | Reference |
| Submerged Fermentation (Optimized) | 93.21 mg/100 ml (Intracellular Triterpenoids) | G. lucidum | [2] |
| Semi-Solid-State Fermentation | 256 µg/g | G. lucidum | [16] |
| Submerged Fermentation (Optimized for GA-Me) | 12.4 mg/L | G. lucidum | [3] |
| Two-Stage Liquid Culture (Optimized) | 986.53 mg/L (Total of 5 GAs) | G. lucidum | [14] |
| Liquid Static Culture (Scale-up) | 976 mg/L (Total GA) | G. lucidum | [17] |
| Shake Flask with Sporulation Promotion | 358.97 µ g/100 mg DW (GA-T) | G. 260125 | [7] |
Experimental Protocols
Protocol 1: Two-Stage Submerged Fermentation for this compound Production
This protocol is a generalized procedure based on common practices for enhancing ganoderic acid production.
1. Seed Culture Preparation: a. Prepare the seed culture medium containing (per liter): 20g glucose, 18g peptone, 3g KH₂PO₄, 1.5g MgSO₄, and 0.05g vitamin B₁. Adjust the pH to 5.5.[2] b. Inoculate the medium with a healthy, actively growing mycelial culture of G. lucidum. c. Incubate at 28°C for 8 days with shaking at 180 rpm.[2]
2. Stage 1: Biomass Accumulation (Growth Phase): a. Prepare the fermentation medium. A typical medium might contain (per liter): 30-40g glucose and a suitable nitrogen source like peptone. b. Inoculate the fermentation medium with 10% (v/v) of the seed culture. c. Incubate at 28°C with agitation to ensure sufficient oxygen for growth. This stage typically lasts for a few days until substantial mycelial biomass is achieved.
3. Stage 2: Ganoderenic Acid Accumulation (Production Phase): a. Transition the culture to conditions that induce secondary metabolism. This can be achieved by: i. Static Culture: Transfer the culture to a vessel that allows for a large surface area to volume ratio and cease agitation.[17] ii. Nutrient Limitation: If using a fed-batch system, switch to a feeding medium with a lower nitrogen concentration.[1] b. Continue incubation at 28°C for an extended period (e.g., up to 24 days or more) to allow for the accumulation of ganoderenic acids.[14]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Ganoderenic Acids
1. Preparation of Material: a. Harvest the mycelia from the fermentation broth by filtration or centrifugation.[1] b. Wash the mycelia with distilled water to remove residual medium components.[1] c. Dry the mycelia to a constant weight (e.g., in an oven at 60°C).[1] d. Pulverize the dried mycelia into a fine powder.[1][6]
2. Extraction: a. Mix the powdered mycelia with 80% ethanol in a flask. A solid-to-liquid ratio of 1:20 (w/v) is commonly used.[6] b. Place the flask in an ultrasonic bath. c. Sonicate for approximately 45 minutes at a controlled temperature of 45°C.[6]
3. Filtration and Concentration: a. After sonication, filter the mixture to separate the ethanol extract from the solid residue.[6] b. For maximal yield, the extraction process can be repeated three times with fresh solvent on the residue.[6] c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
Protocol 3: Quantification of this compound by HPLC
1. Preparation of Standards and Samples: a. Prepare a stock solution of a this compound standard of a known concentration in methanol.[1] b. Create a series of calibration standards by serially diluting the stock solution.[1] c. Dissolve a known amount of the crude extract in methanol, filter through a 0.2 µm syringe filter, and prepare for injection.
2. HPLC System and Conditions: a. Column: C18 reversed-phase column.[1][12] b. Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1-2% acetic acid in water is common.[9][12][18] c. Flow Rate: Typically 0.8-1.0 mL/min.[12] d. Detection: UV detector set at 252 nm.[9][12] e. Column Temperature: 30°C.[19]
3. Analysis: a. Inject the calibration standards and record the peak areas. b. Construct a calibration curve by plotting peak area versus the concentration of the standards.[1] c. Inject the prepared sample extract. d. Identify the peak corresponding to this compound based on the retention time of the standard.[1] e. Use the calibration curve to determine the concentration of this compound in the sample.[1]
Visualizations
Diagram 1: Ganoderic Acid Biosynthesis Pathway
Caption: The Mevalonate (MVA) pathway for the biosynthesis of ganoderic acids in Ganoderma lucidum.[1]
Diagram 2: Experimental Workflow for this compound Production and Analysis
Caption: General experimental workflow for this compound production, extraction, and quantification.[19]
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A logical decision tree for troubleshooting low yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Fermentation Production of the Individual Key Triterpene Ganoderic Acid Me by the Medicinal Fungus Ganoderma lucidum in Submerged Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fungifun.org [fungifun.org]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of ganoderic acid production by promoting sporulation in a liquid static culture of Ganoderma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ganoderic Acid and Exopolysaccharide Production by Ganoderma Lucidum from Semi-Solid-State and Submerged Fermentation [bjm.ui.ac.ir]
- 17. Scale-up of a liquid static culture process for hyperproduction of ganoderic acid by the medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Ganoderenic Acid C Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the process of separating Ganoderenic acid C using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating this compound?
A1: The most widely used and effective technique for the separation of this compound and other related triterpenoids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] C18 columns are the most prevalent stationary phase for this application.[1][2][3][4] For higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) is also frequently employed.[2][3][5]
Q2: What are the typical mobile phases used for this compound separation?
A2: A gradient elution using a mixture of an organic solvent and acidified water is standard. Commonly used mobile phases include:
-
Methanol and water with an acidic modifier.[1]
Q3: Why is an acidic modifier necessary in the mobile phase?
A3: Ganoderenic acids are weakly acidic compounds.[6] Adding an acidic modifier (e.g., formic acid, acetic acid, or phosphoric acid) to the aqueous portion of the mobile phase is critical.[1] This suppresses the ionization of the carboxylic acid functional groups on the ganoderenic acids, leading to improved peak shape (less tailing) and better resolution between closely related compounds.[1][6]
Q4: Should I use isocratic or gradient elution?
A4: Due to the significant differences in polarity among the various ganoderic acids present in a typical extract, gradient elution is almost always necessary to achieve a successful separation of all compounds within a reasonable timeframe.[4][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail" extending from the back of the peak.
-
Reduced peak height and poor integration.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision tree for troubleshooting poor peak shape.
Possible Causes & Solutions:
-
Insufficient Mobile Phase Acidity: The ionization of this compound may not be fully suppressed.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar groups of the analyte, causing tailing.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]
-
Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.[1]
-
Problem 2: Poor Resolution / Co-elution of Peaks
Symptoms:
-
Peaks are not baseline separated.
-
Inability to accurately quantify this compound due to overlapping peaks.
dot graph G { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for improving chromatographic resolution.
Possible Causes & Solutions:
-
Inappropriate Gradient Profile: The gradient may be too steep, not allowing enough time for compounds with similar retention to separate.
-
Solution: Modify the gradient to be shallower, meaning the percentage of the organic solvent increases more slowly over time.[1] This increases the run time but often significantly improves the separation of closely eluting peaks.
-
-
Incorrect Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) affects selectivity, which is the ability of the system to distinguish between different analytes.
-
Solution: If using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve separation.[1]
-
-
Suboptimal Temperature: Column temperature affects viscosity and mass transfer, which can influence resolution.
-
Column Degradation: An old or contaminated column will lose its resolving power.
-
Solution: First, try flushing the column with a strong solvent. If resolution does not improve, the column may need to be replaced.[1]
-
Data Presentation: Mobile Phase Comparison
The following table summarizes different mobile phase compositions and conditions reported in the literature for the separation of ganoderic acids, including this compound.
| Organic Solvent (A) | Aqueous Solvent (B) | Acidic Modifier | Column Type | Reference |
| Acetonitrile | Water | 0.1% (v/v) Formic Acid | ACQUITY UPLC BEH C18 | [2][3] |
| Acetonitrile | Water | 0.1% Acetic Acid | Zorbax C18 | [4] |
| Acetonitrile | Water | 0.1% Phosphoric Acid (v/v) | Hypersil Gold aQ C18 | [6] |
| Acetonitrile | Water | 0.072% Phosphoric Acid | Ultimate HPLC XS-C18 | [9] |
| Acetonitrile | Water | 0.03% Phosphoric Acid (v/v) | Kromasil C18 | [7] |
| Acetonitrile | Water | 2% Acetic Acid | Lichrosorb RP-18 | [10] |
Experimental Protocols
Below is a representative experimental protocol for the UPLC-MS/MS analysis of ganoderic acids, including this compound.
1. Sample Preparation (Ultrasonic Extraction)
-
Weigh 1.0 g of finely powdered Ganoderma sample.
-
Add 20 mL of a suitable solvent like chloroform (B151607) or methanol.[8]
-
Perform ultrasonic extraction for 30 minutes.[8]
-
Repeat the extraction process twice, combining the extracts.[8]
-
Filter the combined extract through a 0.2 µm or 0.45 µm syringe filter prior to injection.[1][8]
2. Chromatographic Conditions (UPLC)
-
Column: ACQUITY UPLC BEH C18 (or similar high-performance C18 column).[2][3]
-
Gradient Program: A linear gradient should be optimized to separate the compounds of interest. A typical starting point may be 10-20% A, ramping up to 80-90% A over 20-40 minutes.
-
Injection Volume: 10 - 20 µL.[8]
-
Detection: UV detection at 252 nm or 254 nm is common.[4][7][10] For UPLC-MS/MS, detection will be performed via mass spectrometry, often in negative electrospray ionization (ESI-) mode.[2][3]
3. Data Analysis
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
For quantitative analysis, prepare a calibration curve using a series of standard solutions of known concentrations.
-
Quantify this compound in the sample by correlating its peak area to the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Minimizing matrix effects in LC-MS analysis of Ganoderenic acid C.
Welcome to the technical support center for the analysis of Ganoderenic acid C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" consists of all components in a sample apart from the analyte of interest, this compound.[1] In complex samples, such as those derived from biological fluids or natural product extracts, these components (e.g., proteins, salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This interference, known as the matrix effect, can cause either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[2] Ion suppression is the more common issue.[2] These effects can severely compromise the accuracy, precision, and sensitivity of quantitative analysis, leading to unreliable data.[3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most common and effective method to quantify matrix effects is the post-extraction spike analysis .[2][4] This experiment compares the peak response of this compound spiked into a blank matrix extract with the response of a pure standard in solvent at the same concentration.[1][2] A significant difference between these responses indicates the presence of matrix effects.[2] An acceptable range for matrix effect is often considered to be between 80% and 120%.[2] A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[2][5]
Q3: My signal for this compound is weak and inconsistent. What should I check first?
A3: Before concluding that matrix effects are the sole cause, perform these initial checks:
-
Instrument Performance: Ensure your LC-MS system is performing optimally. This includes checking the tuning and calibration of the mass spectrometer as per the manufacturer's guidelines.[2]
-
Sample Concentration: Verify that your sample concentration is appropriate. Overly concentrated samples can overload the system, while overly dilute samples may yield a signal that is too weak to be reliably detected.[3][5]
-
Chromatography: Poor peak shape and shifting retention times can result from suboptimal chromatographic conditions. Consider optimizing your mobile phase composition and gradient to improve separation from interfering compounds.[3][5]
Q4: What are the most effective strategies to minimize matrix effects?
A4: A multi-pronged approach is often the most effective. Strategies can be grouped into three main categories:
-
Sample Preparation: This is one of the most powerful ways to combat matrix effects.[1][2] The goal is to remove interfering components while efficiently recovering this compound. Techniques range from simple dilution to more rigorous methods like Solid-Phase Extraction (SPE).[2][3]
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components, preventing them from interfering in the MS source at the same time.[1][6]
-
Compensation/Correction: When matrix effects cannot be eliminated, their impact can be compensated for by using an appropriate internal standard or by preparing calibration standards in a blank matrix (matrix-matched calibration).[1][6] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[3][7]
Q5: Which sample preparation technique is best for this compound?
A5: The choice depends on the complexity of your matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method, but it is often insufficient for removing key interferences like phospholipids, which are major contributors to matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by selectively partitioning this compound into an immiscible solvent.[1]
-
Solid-Phase Extraction (SPE): Generally considered the most powerful technique for producing clean extracts.[1][2] SPE uses a solid sorbent to selectively retain this compound while matrix components are washed away, resulting in a significantly cleaner sample for analysis.[2]
Troubleshooting and Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike experiment to calculate the Matrix Effect (ME) and Recovery (RE).
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., methanol (B129727) or your initial mobile phase) at a known concentration (e.g., 100 ng/mL).[5]
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate without the analyte) and process it through your entire extraction procedure. In the final step, spike the clean extract with the this compound standard to achieve the same final concentration as Set A.[2][5]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound standard before the extraction procedure begins. The spiking concentration should be calculated to result in the same final theoretical concentration as Set A.[2]
-
-
Analyze and Collect Data: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculate ME and RE:
Interpretation of Results:
| Metric | Value | Interpretation |
| Matrix Effect | 100% | No matrix effect.[2] |
| < 100% | Ion Suppression.[2] | |
| > 100% | Ion Enhancement.[2] | |
| 80% - 120% | Generally considered an acceptable range.[2] | |
| Recovery | 85% - 115% | Generally indicates efficient extraction. |
Protocol 2: Sample Extraction from Ganoderma Species
This is a general ultrasonic extraction method suitable for preparing Ganoderma samples for LC-MS analysis.
Procedure:
-
Weigh 1.0 g of powdered Ganoderma sample (e.g., fruiting body or spores).[8]
-
Add 20 mL of an appropriate solvent (e.g., chloroform (B151607) or methanol).[8]
-
Extract the sample in an ultrasonic water bath for 30 minutes.[8]
-
Repeat the extraction process twice more with fresh solvent.
-
Combine all extracts and filter them.[8]
-
Evaporate the combined filtrate to dryness under reduced pressure at 40 °C.[8]
-
Reconstitute the resulting residue in a known volume (e.g., 25 mL) of methanol.[8]
-
Prior to injection, filter an aliquot through a 0.2 µm syringe filter.[8]
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for cleaning a complex sample extract using a C18 SPE cartridge.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 1-2 volumes of methanol, followed by 1-2 volumes of water.[5]
-
Sample Loading: Load the pre-treated sample extract onto the conditioned cartridge.[5] For plasma, pretreatment might involve dilution or acidification (e.g., with phosphoric acid).[5]
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences like salts.[2]
-
Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[2]
-
Dry-Down and Reconstitution: Evaporate the elution solvent to dryness, typically under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.[2]
Visual Guides and Workflows
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).
Caption: Key strategies for minimizing matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ganoderma-market.com [ganoderma-market.com]
Technical Support Center: Optimizing Ganoderenic Acid C Purification
Welcome to the technical support center for the purification of Ganoderenic acid C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the efficiency of your purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound.
Question 1: My initial extraction of the crude triterpenoid (B12794562) fraction is yielding a very low amount of Ganoderenic acids. What are the potential causes and how can I improve the yield?
Answer: Low yield is a frequent issue that can be attributed to several factors, from the raw material to the extraction parameters. Here is a step-by-step troubleshooting guide:
-
Raw Material Quality: The concentration of ganoderic acids can vary significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[1] Cultivated G. lucidum may have higher levels of ganoderic acids compared to wild samples.[1] Ensure you are using a high-quality, verified source material.
-
Particle Size: Grinding the dried Ganoderma lucidum into a fine powder (e.g., 40-60 mesh) increases the surface area for solvent interaction, leading to better extraction efficiency.[1][2]
-
Solvent Selection: Ganoderenic acids are triterpenoids and are readily soluble in organic solvents.[1] Ethanol (B145695) is a common and effective choice due to its extraction efficiency and lower toxicity.[1] Methanol (B129727) and ethyl acetate (B1210297) are also effective.[1]
-
Extraction Method & Parameters:
-
Maceration: While simple, this method may result in lower yields.[1] Ensure sufficient extraction time for the solvent to penetrate the material.
-
Ultrasound-Assisted Extraction (UAE): This can improve extraction efficiency. A common protocol involves sonicating the powdered G. lucidum in 80% ethanol (1:20 w/v) for 45 minutes at 45°C.[1]
-
Temperature: Some ganoderic acids can be sensitive to heat.[3] During solvent evaporation, use reduced pressure to maintain a low temperature (e.g., not exceeding 50°C).[2][3]
-
Question 2: After column chromatography, my fractions are still showing significant impurities. How can I improve the purity of this compound?
Answer: Achieving high purity often requires a multi-step chromatographic approach. If you are facing challenges with persistent impurities, consider the following:
-
Solvent Partitioning: Before chromatography, you can partition the crude extract with solvents of varying polarities (e.g., a hexane (B92381) wash) to remove highly nonpolar compounds like fats.[1][4]
-
Chromatography Techniques: A combination of different chromatography methods is often most effective.[1]
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for the initial separation of triterpenoids. A gradient elution with a solvent system like chloroform (B151607)/acetone or hexane-ethyl acetate can be used.[1][4][5]
-
Reversed-Phase C18 Column Chromatography: This is an excellent subsequent step for further purification, often employing a water/methanol or acetonitrile (B52724)/water solvent system.[1][5]
-
Sephadex LH-20 Gel Column: This technique is useful for size-exclusion chromatography.[1][6]
-
-
High-Performance Liquid Chromatography (HPLC): For final purification and obtaining high-purity this compound, preparative or semi-preparative HPLC is often necessary.[2][5] A C18 column with a gradient of acetonitrile and acidified water is a common choice.[5][7]
-
Crystallization: After achieving a high degree of purity through chromatography, crystallization can be employed as a final step to obtain pure this compound.[4]
Question 3: I am observing peak tailing and poor resolution during my HPLC analysis. What could be the cause and how do I fix it?
Answer: Peak tailing and poor resolution in HPLC can be caused by several factors related to the column, mobile phase, or sample preparation.
-
Secondary Interactions with Column Packing: Residual silanol (B1196071) groups on silica-based C18 columns can interact with polar functional groups on triterpenoids, causing tailing.[8] Using a modern, end-capped C18 column can minimize these interactions.[8] Acidifying the mobile phase (e.g., with 0.1% acetic acid) can also help to suppress silanol activity.[5][8]
-
Column Contamination or Degradation: Extensive use can lead to column contamination or degradation of the stationary phase.[8] Try flushing the column with a strong solvent. If the issue persists, the column may need to be replaced.[8]
-
Mismatched Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible.[8] Injecting a sample in a much stronger solvent can cause peak distortion.[8]
Data Presentation
Table 1: Comparison of Different Purification Techniques for Ganoderic Acids
| Purification Step | Typical Purity Achieved | Typical Recovery/Yield | Key Solvents/Materials | Reference |
| Macroporous Resin (ADS-8) | Enriched fraction (content increased from 45 to 352 mg/g for GA-Mk and 22 to 141 mg/g for GA-T) | 90.1% (GA-Mk), 72.2% (GA-T) | Ethanol, Methanol/HCl | [9] |
| Silica Gel Chromatography | Semi-purified fractions | Varies depending on crude extract | Chloroform, Acetone, Hexane, Ethyl Acetate | [1][5] |
| Reversed-Phase C18 Chromatography | Further purified fractions | Varies | Methanol, Water, Acetonitrile | [1][5] |
| High-Speed Counter-Current Chromatography (HSCCC) | 97.8% (Ganoderic Acid T), 83.0% (Ganoderic Acid S) | 25.7 mg of GA-T and 3.7 mg of GA-S from 300 mg of crude sample | n-hexane, Ethyl acetate, Methanol, Water | [10] |
| Semi-Preparative HPLC | >98% | Varies | Acetonitrile, 2% Acetic Acid | [3][7] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification
This protocol outlines the initial steps to obtain a triterpenoid-enriched fraction from Ganoderma lucidum.
-
Raw Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the fruiting bodies into a fine powder (40-60 mesh).[2]
-
-
Ethanolic Extraction:
-
Macerate 1 kg of the powdered material with 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.[2]
-
Filter the mixture.
-
Repeat the extraction process on the residue two more times.[2]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2]
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent mixture.
-
Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids.[4]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.[2]
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[2]
-
Elute the column with a gradient of chloroform and acetone.[1]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Protocol 2: High-Purity Purification by HPLC
This protocol describes the final purification step to obtain high-purity this compound.
-
Sample Preparation:
-
Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.
-
Dissolve the residue in a minimal amount of the initial mobile phase (e.g., 50% ethanol).[3]
-
-
Semi-Preparative HPLC:
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[5] An alternative is a gradient of acetonitrile and 2% acetic acid.[3][7]
-
Flow Rate: A typical flow rate for semi-preparative HPLC is around 7.8 mL/min.[3][7]
-
Inject the prepared sample.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
Visualizations
Experimental Workflow for this compound Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Ganoderenic acid C experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderenic acid C. The following sections address common issues and unexpected results encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
-
Question: My this compound is showing variable or weak effects in my cell-based assays (e.g., anti-inflammatory or cytotoxicity assays). What are the possible causes?
-
Answer: This is a common issue that can stem from several factors related to compound solubility and stability.
-
Poor Aqueous Solubility: this compound, like other triterpenoids, is lipophilic and has very low solubility in water.[1][2] This can lead to precipitation in aqueous cell culture media, resulting in a lower effective concentration than intended.[2]
-
Compound Degradation: Some ganoderic acids can be sensitive to heat and acidic conditions.[3][4] Improper storage or handling during the experiment can lead to degradation of the compound.
-
DMSO Concentration: While DMSO is a common solvent for creating stock solutions, high final concentrations in your assay can have their own cytotoxic or off-target effects, confounding your results.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your final dilution in the cell culture medium for any signs of precipitation.
-
Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] When diluting into your aqueous buffer or media, do so incrementally and vortex gently. Gentle warming to 37°C or brief sonication can also aid dissolution.[2]
-
Control for Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your specific cell line.
-
Storage: Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Issue 2: Difficulty Reproducing Anti-Cancer Effects
-
Question: I am unable to reproduce the reported IC50 values for this compound in my cancer cell line. Why might this be happening?
-
Answer: Discrepancies in IC50 values can arise from variations in experimental protocols and cell line characteristics.
-
Cell Viability Assay Choice: Different assays (e.g., MTT, CCK-8) measure different aspects of cell health and can yield different results.
-
Treatment Duration: The cytotoxic effects of this compound are often time-dependent.[5][6] Shorter incubation times may not be sufficient to observe the full effect.
-
Cell Line Specificity: The sensitivity of cancer cells to this compound can vary significantly between different cell lines.[7]
-
Cell Density and Health: The initial seeding density and overall health of your cells can influence their response to treatment.
Troubleshooting Steps:
-
Standardize Protocols: Ensure your protocol, including cell seeding density, treatment duration (e.g., 24, 48, 72 hours), and assay method, is consistent.[5][6]
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a range of concentrations and multiple time points to determine the optimal conditions for your specific cell line.
-
Positive Control: Include a standard chemotherapeutic agent as a positive control to validate the responsiveness of your cell line.
-
Issue 3: Problems with HPLC Analysis
-
Question: I am observing poor peak shape (e.g., tailing, fronting) or retention time shifts during HPLC analysis of this compound. How can I resolve this?
-
Answer: HPLC issues are often related to interactions between the analyte, the mobile phase, and the stationary phase, or with the HPLC system itself.[8][9]
-
Peak Tailing: This is common for acidic compounds like ganoderic acids and can be caused by secondary interactions with the silica-based stationary phase.[8] Column overload can also be a cause.[8]
-
Peak Fronting: This may occur due to poor sample solubility in the mobile phase or injecting a sample in a solvent that is much stronger than the mobile phase.[8]
-
Retention Time Shifts: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can lead to drifting retention times.[10]
Troubleshooting Steps:
-
Mobile Phase Optimization: Ensure your mobile phase is well-mixed, degassed, and prepared fresh.[11] For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape.[12]
-
Check for Column Overload: Dilute your sample or reduce the injection volume to see if peak tailing improves.[8]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your run.[11]
-
Data Presentation
Table 1: Reported IC50 Values for Various Ganoderic Acids in Cancer Cell Lines
| Ganoderic Acid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 | CCK-8 | 24 | 187.6 | [6] |
| Ganoderic Acid A | SMMC7721 | CCK-8 | 24 | 158.9 | [6] |
| Ganoderic Acid T | HeLa | CCK-8 | 24 | 13 ± 1.4 | [13] |
| New Ganoderic Acid | 95D | In vitro cytotoxicity | Not Specified | 14.7 | [4] |
| New Ganoderic Acid | HeLa | In vitro cytotoxicity | Not Specified | 38.5 | [4] |
Note: Data for this compound is limited in the provided search results; related ganoderic acids are presented for comparative purposes.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the old medium and treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO in medium).[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm (or 490 nm) using a microplate reader.[5][14] Cell viability is typically expressed as a percentage of the control.
2. HPLC Analysis for Quantification
This protocol outlines a general method for the quantitative analysis of this compound.
-
Sample Preparation: Dissolve the extract or purified compound in a known volume of methanol. Filter the solution through a 0.2 µm syringe filter before injection.[12]
-
HPLC System:
-
Quantification: Prepare a calibration curve using a series of standard solutions of this compound. Identify the peak in the sample chromatogram based on the retention time of the standard and quantify using the calibration curve.[12]
Visualizations
Caption: Troubleshooting workflow for solubility issues.[2]
Caption: Experimental workflow for a cell viability assay.[5][14]
Caption: Key signaling pathways modulated by Ganoderic Acid C.[14][15]
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of ganoderic acids and cytotoxicity of Ganoderma lucidum using solid-medium culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. youtube.com [youtube.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. benchchem.com [benchchem.com]
- 13. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Fermentation Conditions for Ganoderic Acid Production
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the production of Ganoderic acids (GAs) through the fermentation of Ganoderma lucidum. Here, you will find troubleshooting guidance for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and optimized fermentation parameters to enhance your GA yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the fermentation process for Ganoderic acid production.
| Problem | Possible Causes | Solutions |
| Slow Mycelial Growth | Suboptimal temperature | Maintain a stable incubator temperature around 28°C.[1] |
| Inappropriate initial pH | Adjust the initial pH of the culture medium to a range of 4.5 to 6.5.[1] | |
| Nutrient limitation or imbalance | Review and adjust the carbon-to-nitrogen (C/N) ratio in your medium. | |
| High Mycelial Biomass, Low Ganoderic Acid Yield | Suboptimal conditions for secondary metabolite production | Implement a two-stage fermentation strategy. The first stage should focus on biomass accumulation, while the second stage shifts to conditions favoring GA production, such as static culture or altered medium composition.[1] |
| Inadequate stress to trigger secondary metabolism | Introduce nitrogen limitation after the initial growth phase to shift metabolic focus from primary growth to secondary metabolite synthesis.[1] | |
| Suboptimal carbon source or concentration | While glucose is common, consider using wort as a carbon source. The optimal glucose concentration is typically around 40 g/L.[1][2] | |
| Lack of elicitors | Introduce elicitors like methyl jasmonate or salicylic (B10762653) acid during the later growth phase to stimulate GA biosynthesis.[1] | |
| Insufficient aeration | In static cultures, increase the surface area-to-volume ratio to improve oxygen supply.[1][2] | |
| Significant Batch-to-Batch Variability | Inconsistent inoculum | Standardize the age, size, and physiological state of the inoculum for each batch.[1] |
| Variations in medium preparation | Ensure precise control over the composition and initial pH of the fermentation medium.[1] | |
| Inconsistent sterilization | Maintain consistent sterilization procedures to ensure uniform nutrient availability.[1] | |
| Poor environmental control | Tightly regulate temperature, agitation speed, and fermentation duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Ganoderma lucidum growth and Ganoderic acid production?
A1: The optimal temperature for the mycelial growth of Ganoderma lucidum is generally around 28°C.[1] While some studies suggest a slightly broader range of 28-30°C for both mycelial growth and exopolysaccharide production, significant deviations can impede growth.[3] For Ganoderic acid production specifically, temperature is a critical factor, and maintaining a stable 28°C is recommended for optimal results.[1]
Q2: What is the ideal initial pH for the fermentation medium?
A2: The optimal initial pH for Ganoderma lucidum fermentation for Ganoderic acid production lies in the acidic range, typically between 4.5 and 6.5.[1][4] An initial pH of 6.5 has been shown to yield maximum biomass and Ganoderic acid production.[5] The pH of the medium can affect nutrient uptake, cell membrane function, and overall metabolite biosynthesis.[4][5]
Q3: Which carbon and nitrogen sources are most effective for Ganoderic acid production?
A3: Glucose is a commonly used and effective carbon source for both biomass and Ganoderic acid production, with an optimal concentration around 40 g/L.[2][6] Some studies have also found wort to be an excellent carbon source, leading to high yields of intracellular triterpenoids.[4] For nitrogen sources, organic options like peptone and yeast extract are generally preferred over inorganic sources.[2][7] A lower nitrogen level in the medium can significantly enhance the production of Ganoderic acids by shifting the metabolic focus from primary growth to secondary metabolite synthesis.[1][8]
Q4: How can I improve Ganoderic acid yield if my biomass is high but production is low?
A4: This common issue can be addressed by implementing a two-stage fermentation strategy. The initial stage should be optimized for rapid biomass accumulation. In the second stage, conditions are shifted to favor secondary metabolite production. This can be achieved through methods such as introducing nitrogen limitation, switching to a static culture, or adding elicitors like methyl jasmonate.[1] Adequate aeration is also crucial in the production phase.[1][2]
Q5: What is the role of elicitors in Ganoderic acid production?
A5: Elicitors are compounds that can stimulate the biosynthesis of secondary metabolites like Ganoderic acids. Methyl jasmonate and salicylic acid are examples of elicitors that have been shown to be effective.[1] They are typically added during the later stages of fermentation to trigger the plant's defense response, which in turn can upregulate the production of these valuable compounds.
Q6: How can I accurately quantify the amount of Ganoderic acid in my samples?
A6: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of specific Ganoderic acids.[1] This technique allows for the separation and precise measurement of individual Ganoderic acid compounds. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
Optimized Fermentation Parameters
The following tables summarize the optimal conditions for Ganoderic acid production based on various studies.
Table 1: Optimal Physical and Chemical Parameters
| Parameter | Optimal Value/Range | Reference(s) |
| Temperature | 28 - 30°C | [1][3] |
| Initial pH | 4.5 - 6.5 | [1][4] |
| Agitation Speed | 100 - 160 rpm | [3][9] |
Table 2: Optimized Medium Composition
| Component | Optimal Concentration | Reference(s) |
| Carbon Source | ||
| Glucose | 40 - 50 g/L | [2][6] |
| Wort | 4.10% | [4] |
| Nitrogen Source | ||
| Yeast Extract | 1.89% | [4] |
| Peptone | 1.88 g/L (in combination with defatted soybean powder) | [2] |
| Corn Steep Liquor | 30 g/L | [6] |
Experimental Protocols
Submerged Fermentation of Ganoderma lucidum
-
Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on Potato Dextrose Agar (B569324) (PDA) slants at 4°C.
-
Aseptically transfer a small piece of the mycelial agar to a flask containing the seed culture medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 5-7 days.[7]
-
-
Fermentation:
-
Prepare the fermentation medium with the desired composition (refer to Table 2 for optimized components).
-
Adjust the initial pH of the medium to the optimal range (4.5-6.5) before sterilization.[1][4]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubate the fermentation culture under the optimized conditions of temperature and agitation.
-
Extraction of Ganoderic Acids from Mycelia
-
Harvesting and Drying:
-
Solvent Extraction:
-
Suspend the powdered mycelia in a suitable solvent such as ethanol (B145695) or chloroform (B151607).[4][10]
-
Perform the extraction using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction. For ultrasonic extraction, a common protocol is to use chloroform and sonicate for 30 minutes, repeating the process twice.[10]
-
Combine the solvent extracts and evaporate the solvent under reduced pressure at approximately 50°C to obtain a concentrated crude extract.[1][4]
-
Quantification of Ganoderic Acids by HPLC
-
Sample and Standard Preparation:
-
Dissolve the dried crude extract in methanol (B129727) to a known concentration.
-
Prepare a stock solution of a Ganoderic acid standard (e.g., Ganoderic acid A) in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Filter all samples and standards through a 0.45-μm membrane filter before injection into the HPLC system.[1]
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water is commonly used.[10]
-
Flow Rate: 0.8 - 1.0 mL/min.[10]
-
Detection Wavelength: 252 nm.[10]
-
Injection Volume: 20 µL.[10]
-
Inject the standards and samples, and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of Ganoderic acids in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of ganoderic acids in static liquid culture of Ganoderma lucidum under nitrogen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Addressing low bioavailability of Ganoderenic acid C in vivo.
Welcome to the technical support center for researchers working with Ganoderenic acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming its inherently low bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. Is this expected?
A1: Yes, this is a widely expected outcome. Ganoderenic acids as a class of compounds are known for their low oral bioavailability.[1] While specific pharmacokinetic data for this compound is limited in published literature, studies on closely related analogues like Ganoderic Acid A demonstrate this characteristic. For instance, the absolute bioavailability of Ganoderic Acid A in rats has been reported to be in the range of 10-18%.[2] This is generally attributed to two primary factors:
-
Poor aqueous solubility: this compound, like other triterpenoids, is highly lipophilic, leading to poor dissolution in the gastrointestinal tract.[1]
-
Extensive first-pass metabolism: After absorption, the compound is heavily metabolized in the liver, primarily by Cytochrome P450 enzymes, before it can reach systemic circulation.[1][3]
Q2: What are the primary metabolic enzymes responsible for the low bioavailability of ganoderic acids?
A2: The primary enzymes implicated in the first-pass metabolism of ganoderic acids belong to the Cytochrome P450 (CYP) family. Specifically, studies on Ganoderic Acid A suggest that the CYP3A isoenzyme is a key contributor to its biotransformation through processes like reduction, oxidation, and hydroxylation.[1] Triterpenoids from Ganoderma lucidum have been shown to have a broad inhibitory effect on various CYP enzymes, which can lead to potential drug-drug interactions.[4]
Q3: My Caco-2 cell permeability assay shows low P_app_ (apparent permeability) for this compound. How can I interpret this?
A3: A low apparent permeability (P_app_) value in a Caco-2 assay is indicative of poor intestinal absorption and is consistent with the known properties of ganoderic acids.[2] This result suggests that the compound has difficulty crossing the intestinal epithelial barrier. An efflux ratio (P_app_ B-A / P_app_ A-B) greater than 2 would further suggest that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.
Troubleshooting Guide
Problem 1: Inconsistent pharmacokinetic (PK) data between animals.
-
Possible Cause 1: Formulation variability. Due to its poor solubility, creating a stable and homogenous suspension for oral gavage is challenging.
-
Troubleshooting Tip: Ensure your vehicle (e.g., 0.5% carboxymethylcellulose) is thoroughly mixed and that the suspension is administered immediately after vortexing to prevent settling. Consider using sonication to improve dispersion. For more advanced solutions, explore nanoformulation strategies.
-
-
Possible Cause 2: Influence of food. The presence of food can significantly impact the absorption of ganoderic acids.
-
Troubleshooting Tip: Standardize your experimental protocol. Ensure all animals are fasted overnight (typically 12 hours) before oral administration to minimize variability.[5] Studies on Ganoderic Acid A and F have shown that food can decrease the maximum plasma concentration (Cmax) and delay the time to reach it (Tmax).[5]
-
Problem 2: Difficulty achieving therapeutic concentrations in vivo.
-
Possible Cause: Insufficient bioavailability of the free compound.
-
Troubleshooting Tip: Implement a formulation strategy. Encapsulating this compound into a nanocarrier system is a proven method to enhance oral bioavailability. Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve solubility, protect the acid from degradation in the GI tract, and facilitate absorption.[6][7][8]
-
Data Presentation
Note: As specific pharmacokinetic data for this compound is scarce, the following tables present data from closely related Ganoderic Acid A and H as representative examples.
Table 1: Pharmacokinetic Parameters of Ganoderic Acids (Oral Administration in Rats)
| Compound | Dose (mg/kg) | C_max_ (ng/mL) | T_max_ (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 | 358.73 | < 0.61 | 954.73 | 10.38 - 17.97 | [1][2] |
| Ganoderic Acid A | 200 | 1378.20 | < 0.61 | 3235.07 | 10.38 - 17.97 | [1][2] |
| Ganoderic Acid A | 400 | 3010.40 | < 0.61 | 7197.24 | 10.38 - 17.97 | [1][2] |
| Ganoderic Acid H | Not Specified | 2509.9 | ~2.0 | 9844.5 | Not Reported | [9] |
Table 2: Example Characteristics of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference |
| Particle Size (nm) | 73 | [6][10] |
| Entrapment Efficiency (%) | 66% | [6][10] |
| Drug Loading Capacity (%) | 11.53% | [6][10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. Acclimatize animals for at least one week.
-
Groups:
-
Group 1: Intravenous (IV) administration (for absolute bioavailability calculation). Dissolve this compound in a suitable vehicle (e.g., DMSO/Saline).
-
Group 2: Oral (PO) administration. Suspend this compound in 0.5% carboxymethylcellulose sodium.
-
-
Dosing:
-
Fast animals overnight (12h) with free access to water.
-
Administer a single dose (e.g., 10 mg/kg IV; 100 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min) to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Protein Precipitation: Mix plasma with 3-4 volumes of a protein precipitation agent like ice-cold acetonitrile (B52724) or methanol. Vortex and centrifuge at high speed (e.g., 12,000 rpm for 10 min).
-
LC-MS/MS Analysis: Evaporate the supernatant to dryness and reconstitute in the mobile phase. Quantify the concentration of this compound using a validated LC-MS/MS method.[1]
-
-
Data Analysis: Calculate pharmacokinetic parameters (C_max_, T_max_, AUC, half-life) using non-compartmental analysis software. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Monolayer Formation: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of ~6 x 10^4 cells/cm². Culture for 21-25 days to allow for spontaneous differentiation and monolayer formation.[11]
-
Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values > 250 Ω·cm² generally indicate good monolayer integrity.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the test compound (this compound dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber to assess active efflux.
-
-
Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume removed with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (P_app_) in cm/s using the formula: P_app_ = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. [Pharmacokinetics of ganoderic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ganoderenic Acid Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Ganoderenic acid degradation during extraction and analysis.
Troubleshooting Guides
Issue 1: Low Yield of Ganoderenic Acids
| Potential Cause | Recommended Solution |
| Suboptimal Extraction Solvent | The choice of solvent is critical for extraction efficiency. Optimize the ethanol (B145695) concentration. For instance, one study found that 100% ethanol significantly improved the yield of ganoderic acid H.[1][2][3][4] |
| Inefficient Extraction Conditions | Temperature and duration of extraction play a key role. An optimal condition for extracting certain triterpenoids was found to be 60.22°C for 6 hours.[1][2][3][4] |
| Poor Raw Material Quality | The content of Ganoderenic acids can vary significantly between different species and batches of Ganoderma.[1] Ensure the use of high-quality, properly identified raw material. |
| Inadequate Particle Size | The raw Ganoderma material should be finely ground to maximize the surface area for solvent penetration, leading to a more efficient extraction.[1][5] |
Issue 2: Degradation of Target Ganoderenic Acids During Extraction and Concentration
| Potential Cause | Recommended Solution |
| Heat Sensitivity | Some Ganoderenic acids are sensitive to high temperatures.[1] When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 50°C).[1][5] |
| Acidic Conditions | An acidic environment can catalyze the degradation of certain Ganoderenic acids.[1][6] Be mindful of the pH of your extraction solvent and consider using neutral or slightly alkaline conditions if stability is an issue. |
| Solvent-Induced Degradation | The choice of solvent can impact stability. If degradation persists, conduct a short-term stability study of your target Ganoderenic acid in different solvents to identify the most suitable one.[1] Aprotic solvents often provide better stability for storage.[1][7] |
Issue 3: Inconsistent Results in Quantitative Analysis
| Potential Cause | Recommended Solution |
| Sample Degradation Prior to Analysis | If samples are not stored properly before analysis, degradation can occur. Store purified Ganoderenic acids and extracts at low temperatures (e.g., -20°C) in tightly sealed containers, protected from light and moisture.[1][7] For solutions, prepare them fresh or store in an appropriate aprotic solvent at low temperatures.[7] |
| Inappropriate Analytical Method | The complexity of the sample matrix and the concentration of the target analytes will dictate the most suitable analytical method. HPLC-UV is robust for routine analysis of major Ganoderenic acids, while UPLC-MS/MS offers higher sensitivity and specificity for trace-level compounds and comprehensive profiling.[8] |
| Lack of Method Validation | Ensure your analytical method is properly validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Ganoderenic acid degradation?
A1: The primary factors leading to the degradation of Ganoderenic acids are exposure to high temperatures and acidic conditions during extraction and processing.[1] Some Ganoderenic acids are heat-labile, and acidic environments can catalyze their degradation.[1][6]
Q2: What is the recommended method for drying Ganoderma raw material to preserve Ganoderenic acids?
A2: While both heat-drying and freeze-drying are used, heat-drying (e.g., at 60°C) has been suggested to improve the production of Ganoderic acids by upregulating related metabolic pathways.[11] However, the optimal drying method may depend on the specific Ganoderenic acid of interest.
Q3: Which solvent system is best for extracting Ganoderenic acids?
A3: Ethanol is a commonly used and effective solvent for Ganoderenic acid extraction.[1][5][12] Studies have shown that optimizing the ethanol concentration, with some research indicating 100% ethanol being optimal for certain acids, can significantly enhance the yield.[1][2][3][4]
Q4: How can I effectively concentrate my Ganoderenic acid extract without causing degradation?
A4: To prevent degradation during solvent removal, it is crucial to use a rotary evaporator under reduced pressure. This allows for evaporation at a lower temperature (not exceeding 50°C) and minimizes the risk of heat-induced degradation of sensitive compounds.[1][5]
Q5: What are the ideal storage conditions for purified Ganoderenic acids?
A5: For long-term stability, purified Ganoderenic acids should be stored in a solid form at low temperatures, such as -20°C, in a tightly sealed container, and protected from light and moisture.[1][7]
Q6: How can I monitor for Ganoderenic acid degradation?
A6: Degradation can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[7] The appearance of new peaks or a decrease in the peak area of the target Ganoderenic acid in the chromatogram over time are indicators of degradation.[7]
Quantitative Data Summary
Table 1: Optimization of Extraction Parameters for Ganoderic Acid H
| Parameter | Optimal Condition | Resulting Yield of Ganoderic Acid H | Reference |
| Ethanol Concentration | 100.00% | \multirow{3}{}{Increased from 0.88 to 2.09 mg/g powder} | \multirow{3}{}{[1][2][3][4]} |
| Temperature | 60.22°C | ||
| Duration | 6.00 hours |
Table 2: Comparative Performance of Analytical Methods for Ganoderenic Acid Quantification
| Performance Metric | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (r²) | >0.998 | >0.998 | [8][9] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | [8][9] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | [8][9] |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% | [8][9] |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% | [8][9] |
Experimental Protocols
Protocol 1: Optimized Extraction of Ganoderenic Acids
This protocol is based on an optimized method for the extraction of triterpenoids from Ganoderma lucidum.[2][3][4]
-
Raw Material Preparation:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).[5]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth followed by a Whatman No. 1 filter paper.[5]
-
Repeat the extraction process on the residue two more times with fresh ethanol.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 50°C.[5]
-
-
Storage:
-
Store the crude extract in a tightly sealed container at -20°C, protected from light.
-
Protocol 2: Quantification of Ganoderenic Acids using HPLC-UV
This is a general protocol for the quantitative analysis of Ganoderenic acids.
-
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in a suitable solvent (e.g., 80% ethanol) to a known concentration.[13]
-
Sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a series of standard solutions of the target Ganoderenic acids with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Ganoderenic acids in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of Ganoderenic acids.
Caption: The Mevalonate (MVA) pathway for Ganoderenic acid biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) | MDPI [mdpi.com]
- 14. jfda-online.com [jfda-online.com]
Selecting the right column for Ganoderic acid HPLC analysis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Ganoderic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended type of HPLC column for Ganoderic acid analysis?
A1: The most frequently recommended column for the analysis of Ganoderic acids is a C18 reversed-phase column .[1][2][3][4] This type of column provides good separation for the various Ganoderic acid analogues, which are moderately polar to nonpolar compounds.
Q2: What are the typical dimensions and particle sizes for a C18 column used in Ganoderic acid separation?
A2: Commonly used C18 columns for Ganoderic acid analysis have dimensions such as 4.6 mm x 250 mm or 4.6 mm x 150 mm, with a particle size of 5 µm.[3][4][5] Smaller particle sizes, such as those used in UPLC, can offer faster separations and higher resolution.[6]
Q3: What mobile phases are typically used for the HPLC analysis of Ganoderic acids?
A3: Typical mobile phases consist of a mixture of an organic solvent and an acidified aqueous solution. Common combinations include:
-
Acetonitrile (B52724) and water with acetic acid or phosphoric acid.[1][2][3][4]
-
Methanol (B129727) and water with an acetate (B1210297) buffer.[5]
-
Ethanol (B145695) and water with acetic acid, which is considered a "green" chemistry approach.[7]
The use of an acidic modifier is crucial to ensure the Ganoderic acids are in their protonated form, which leads to better peak shape and retention.
Q4: How can I improve the resolution between different Ganoderic acid peaks?
A4: To improve resolution, you can try the following:
-
Optimize the mobile phase composition: Adjusting the ratio of organic solvent to the aqueous phase can significantly impact separation. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to separate a wide range of Ganoderic acids with different polarities.[1][2][3]
-
Adjust the pH of the mobile phase: Lowering the pH of the mobile phase (typically to around 2-3) can suppress the ionization of the acidic Ganoderic acids, leading to sharper peaks and better separation.[8]
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Use a column with a smaller particle size or a longer column: This can increase column efficiency and, consequently, resolution.[9]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. | Lower the mobile phase pH to 2-3 to protonate the silanol groups. Use a modern, end-capped C18 column to minimize these interactions.[8] |
| Incorrect mobile phase pH, leading to analyte ionization. | Ensure the mobile phase pH is well below the pKa of the Ganoderic acids.[8] | |
| Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume and observe if the peak shape improves.[8][10] | |
| Column contamination or deterioration. | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[8] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile or the isocratic composition of the mobile phase.[7] |
| Insufficient column efficiency. | Use a longer column or a column with a smaller particle size.[9] | |
| Column aging. | Replace the column with a new one of the same type. | |
| High Backpressure | Blockage in the column or system. | Check for blockages in the guard column, frits, and tubing. Backflush the column (if recommended by the manufacturer).[11] |
| Particulate matter from the sample. | Ensure samples are properly filtered before injection. Use a guard column to protect the analytical column.[10][12] | |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase properly.[10] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Experimental Protocols
General HPLC Method for Ganoderic Acid Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][4][5]
-
Mobile Phase:
-
A: 0.1% Acetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile (e.g., 25%) and gradually increase to a higher concentration (e.g., 45% or higher) over a period of 45-90 minutes.[3]
-
Injection Volume: 5 - 20 µL.
Sample Preparation
-
Extraction: Ganoderic acids are typically extracted from the fruiting bodies or mycelia of Ganoderma species using solvents like ethanol or methanol.[7][13] Ultrasonication or reflux extraction can be employed to improve efficiency.[13]
-
Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[12]
-
Filtration: Prior to injection, the final sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[10]
Data Presentation
Table 1: Comparison of C18 Columns Used for Ganoderic Acid Analysis
| Column Brand | Dimensions | Particle Size | Mobile Phase Example | Reference |
| Zorbax SB-C18 | 4.6 mm x 150 mm | 5 µm | 1.0% acetate buffer and methanol (40%:60%) | [5] |
| Zorbax C18 | Not specified | Not specified | Acetonitrile and 0.1% acetic acid (gradient) | [2] |
| Phenomenex Luna C18 | 4.6 mm x 250 mm | 5 µm | Acetonitrile and 0.1% aqueous acetic acid (gradient) | [3] |
| Kromasil C18 | 4.6 mm x 250 mm | 5 µm | Acetonitrile and water with 0.03% H3PO4 (gradient) | [4] |
| Lichrosorb RP-18 | 250 mm x 25 mm | 7 µm | Acetonitrile and 2% acetic acid | [1] |
Mandatory Visualizations
Logical Workflow for HPLC Column Selection
Caption: A logical workflow for selecting and optimizing an HPLC column for Ganoderic acid analysis.
Signaling Pathway of Ganoderic Acid-Induced Apoptosis
Ganoderic acids, particularly Ganoderic Acid TR, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This involves the regulation of key proteins that control mitochondrial membrane permeability and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Signaling pathway of mitochondria-mediated apoptosis induced by Ganoderic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Ganoderic acid A exerts antitumor activity against MDA‑MB‑231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway (2018) | Yuguang Yang | 39 Citations [scispace.com]
- 4. Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 6. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Ganoderenic Acid C and Ganoderic Acid A
For Immediate Release
This guide provides a detailed comparison of the biological activities of two prominent triterpenoids isolated from Ganoderma lucidum: Ganoderenic acid C and Ganoderic acid A. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. Below, we present a comprehensive overview of their anti-inflammatory, cytotoxic, and hepatoprotective effects, supported by quantitative data from various studies. Detailed experimental methodologies and visualizations of key signaling pathways are also provided to facilitate further research and development.
Quantitative Bioactivity Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative measures of the bioactivities of this compound and Ganoderic acid A. These values provide a comparative look at their potency in various experimental models.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Key Inhibited Mediator | IC50 / Effective Concentration |
| Ganoderenic acid C1 | TNF-α Production Inhibition | RAW 264.7 (murine macrophages) | TNF-α | 24.5 µg/mL[1][2] |
| Ganoderic acid A | Inhibition of Pro-inflammatory Cytokines | BV-2 (murine microglia) | TNF-α, IL-1β, IL-6 | Not specified, but significant inhibition observed[3] |
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ganoderenic acid C1 * | HeLa | Cervical Cancer | 75.8 | 48 |
| HepG2 | Hepatocellular Carcinoma | 92.3 | 48 | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 | 48 | |
| MDA-MB-231 | Breast Cancer | 110.5 | 48 | |
| Ganoderic acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 |
*Note: The IC50 values for Ganoderenic acid C1 are presented as hypothetical data in a methods application note for illustrative purposes.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols commonly used to assess the bioactivities of these ganoderic acids.
Anti-inflammatory Activity Assay (TNF-α Production)
This protocol is designed to quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in macrophages stimulated with an inflammatory agent.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Treatment: Cells are pre-treated with various concentrations of this compound or Ganoderic acid A for 1-2 hours.[3]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.[1]
-
Incubation: The plates are incubated for 24 hours.[1]
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ to 6 x 10³ cells per well and incubated for 24 hours.[4][6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Ganoderic acid A). A vehicle control (DMSO) is also included.[4]
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[4][6]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm or 570 nm using a microplate reader.[5][6] The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and Ganoderic acid A exert their biological effects by modulating key intracellular signaling pathways.
This compound: Inhibition of Inflammatory Pathways
This compound has been shown to be a potent inhibitor of inflammatory responses, primarily by targeting the NF-κB and MAPK signaling cascades.[1][2] In LPS-stimulated macrophages, this compound suppresses the production of TNF-α by down-regulating these pathways.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of Ganoderenic Acid C and Its Analogs as Potent Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-cancer effects of Ganoderenic Acid C and its closely related analogs, Ganoderic Acid A, T, Me, and DM. Due to the limited availability of specific in vivo data for this compound, this document draws objective comparisons from studies on its structural and functional counterparts to offer a predictive assessment of its therapeutic potential. The guide summarizes key quantitative experimental data, details the methodologies employed in pivotal in vivo studies, and visualizes the crucial signaling pathways involved in their anti-tumor activity.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have demonstrated significant potential in oncology research. In vivo studies using various animal models have substantiated their ability to inhibit tumor growth, suppress metastasis, and enhance the efficacy of conventional cancer therapies. The following tables present a consolidated overview of the quantitative data from key preclinical trials.
Table 1: In Vivo Tumor Growth Inhibition by Ganoderic Acids
| Treatment Agent | Cancer Model | Animal Model | Dosage & Administration | Key Findings on Tumor Growth | Reference |
| Ganoderic Acid T (GA-T) | Human Solid Tumor Xenograft | Athymic Mice | Not specified | Suppressed tumor growth. | [1] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Not specified | Suppressed tumor growth and lung metastasis. | [2][3] | |
| Ganoderic Acid Me (GA-Me) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 28 mg/kg, Intraperitoneal (i.p.) | Significantly inhibited tumor growth and lung metastasis. | [2] |
| Ganoderic Acid (GA) | Colon Tumor (CT26) | BALB/c Mice | 50 mg/kg with 5-FU (30 mg/kg) | Significantly inhibited colon tumor growth. | [4] |
| Ganoderic Acid A (GA-A) + Cisplatin (B142131) | Gallbladder Cancer Xenograft | Not specified | GA-A: 60 µM; Cisplatin: 2 µM (in vitro data) | Significantly enhanced cisplatin's cytotoxicity, reducing the IC50 from 8.98 µM to 4.07 µM. | [5][6] |
| Ganoderic Acid T (GA-T) + Paclitaxel | Ovarian Cancer Xenograft | Humanized Mice | Not specified | Significantly augmented the anti-cancer effects of paclitaxel, reducing tumor size. | [3][7] |
Table 2: Immunomodulatory and Anti-Metastatic Effects of Ganoderic Acids In Vivo
| Treatment Agent | Cancer Model | Animal Model | Dosage & Administration | Key Immunomodulatory & Anti-Metastatic Findings | Reference |
| Ganoderic Acid Me (GA-Me) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 28 mg/kg, i.p. | Significantly enhanced Natural Killer (NK) cell activity; Increased expression of IL-2 and IFN-γ. | [2] |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Not specified | Down-regulated MMP-2 and MMP-9 mRNA expression, inhibiting cancer cell invasion and metastasis. | [3] |
| Ganoderic Acid A (GA-A) | Breast Cancer (MDA-MB-231) | In vitro data | Not specified | Suppressed invasive behavior of breast cancer cells. | [8] |
| Ganoderic Acid DM (GA-DM) | Prostate Cancer (PC-3, LNCaP) | In vitro data | Not specified | Inhibited prostate cancer cell growth and osteoclastogenesis. | [9][10] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. Below are summaries of protocols used in the cited in vivo studies.
Lewis Lung Carcinoma (LLC) Syngeneic Model
This model is frequently used to assess primary tumor growth and metastasis.[11]
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Tumor Cell Implantation: 1 x 10⁶ LLC cells suspended in 0.1 mL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the flank of the mice.
-
Treatment: Upon the formation of palpable tumors (approximately 5-7 days post-implantation), mice are randomized into control and treatment groups.
-
Control Group: Receives a vehicle solution (e.g., daily).
-
Ganoderic Acid Group: Receives the specified dose of the ganoderic acid (e.g., 28 mg/kg of GA-Me) via intraperitoneal injection or oral gavage daily.
-
Positive Control (Optional): A standard chemotherapeutic agent like cisplatin can be used for comparison.
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated with the formula: (length × width²)/2. The general health and body weight of the mice are also monitored.
-
Endpoint: After a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size, the mice are euthanized. Tumors are excised and weighed. Lungs are harvested to count metastatic nodules.
Human Tumor Xenograft Model
This model is utilized to evaluate the efficacy of anti-cancer compounds on human tumors in an immunodeficient host.[12]
-
Animal Model: Immunocompromised mice, such as athymic nude or BALB/c nude mice (typically 6-8 weeks old).
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers using the formula: (Length × Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various dosages. The control group receives the vehicle.
A typical workflow for in vivo validation of anticancer compounds using a xenograft model.
Signaling Pathways and Mechanisms of Action
Ganoderic acids exert their anti-tumor effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, invasion, and angiogenesis.
NF-κB Signaling Pathway
A central mechanism for the anti-cancer activity of several ganoderic acids is the inhibition of the NF-κB pathway.[12] This pathway is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting NF-κB, ganoderic acids can lead to the downregulation of genes involved in inflammation, cell proliferation, and angiogenesis, such as MMP-2, MMP-9, and IL-6.
Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
Other Key Signaling Pathways
-
JAK/STAT3 Pathway: Ganoderic Acid A has been shown to inhibit the JAK2/STAT3 signaling pathway, which is implicated in the proliferation and survival of cancer cells, including breast cancer.[13][14]
-
PI3K/Akt/mTOR Pathway: This critical pathway for cell growth and proliferation is another target of ganoderic acids.
-
p53 Signaling: Some ganoderic acids can induce apoptosis through p53-mediated pathways.[1]
References
- 1. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of IL-2 and IFN-gamma expression and NK cells activity involved in the anti-tumor effect of ganoderic acid Me in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic Acid in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Ganoderenic Acid Isomers: A Comparative Guide to UPLC-MS Methods
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma species, the accurate differentiation and quantification of Ganoderenic acid isomers are paramount. These structurally similar triterpenoids often exhibit distinct biological activities, making their precise analysis critical for quality control, pharmacological studies, and the development of novel therapeutics. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as the gold standard for this analytical challenge, offering superior resolution, sensitivity, and specificity compared to traditional methods like High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of UPLC-MS methodologies for the differentiation of Ganoderenic acid isomers, supported by experimental data and detailed protocols to aid in method selection and implementation.
The Power of UPLC-MS in Isomer Separation
The primary challenge in analyzing Ganoderenic acids lies in their structural similarity, with many being isomers that differ only in the position of functional groups or the stereochemistry of chiral centers. UPLC technology, utilizing columns with sub-2 µm particles, provides significantly higher chromatographic resolution than conventional HPLC, enabling the separation of these closely related compounds.[1] When coupled with a mass spectrometer, which can distinguish compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, UPLC-MS becomes an exceptionally powerful tool for the unambiguous identification and quantification of Ganoderenic acid isomers.
Comparative Performance of UPLC-MS Methods
The choice of a specific UPLC-MS method can significantly impact the quality of separation and the reliability of quantification. Below is a summary of key performance metrics for validated UPLC-MS/MS methods used in the analysis of various Ganoderic acids.
| Performance Metric | Method A (Acquity UPLC BEH C18) | Method B (Agilent Zorbax XDB C18) |
| Linearity (r²) | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | 3.0 - 25.0 ng/mL |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | 20.0 - 40.0 ng/mL |
| Precision (RSD) | Intra-day: <6.8%, Inter-day: <8.1% | Intra- and Inter-day: <6.2% |
| Accuracy/Recovery | 89.1 - 114.0% | 90.0 - 105.7% |
Data compiled from published validation studies.[2][3][4]
Experimental Protocols
Reproducible and accurate results are contingent on meticulously executed experimental protocols. The following sections detail the methodologies for the key steps in the UPLC-MS analysis of Ganoderenic acid isomers.
Sample Preparation
A robust sample preparation protocol is essential for extracting Ganoderenic acids from the complex matrix of Ganoderma samples and minimizing interference during analysis.
-
Grinding: The dried fruiting bodies or spores of Ganoderma are finely ground to a homogenous powder.
-
Ultrasonic Extraction: A known quantity of the powdered sample (e.g., 1.0 g) is subjected to ultrasonic extraction with a suitable solvent, such as chloroform (B151607) or methanol (B129727) (e.g., 20 mL), for a specified duration (e.g., 30 minutes).[2] This process is typically repeated two to three times to ensure complete extraction.
-
Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure.
-
Reconstitution: The dried residue is redissolved in a specific volume of the initial mobile phase or methanol and filtered through a 0.22 µm syringe filter prior to injection into the UPLC system.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be carefully optimized to achieve the desired separation and sensitivity for Ganoderenic acid isomers.
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or Agilent Zorbax XDB C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient Elution | A linear gradient from a lower to a higher percentage of acetonitrile over a set time (e.g., 5% to 95% B in 9 minutes) is commonly employed to separate compounds with varying polarities. |
| Flow Rate | Typically in the range of 0.3 - 0.5 mL/min. |
| Column Temperature | Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times. |
| Injection Volume | 1 - 5 µL |
These are representative conditions and may require optimization for specific applications.[3][4]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Negative ion mode is generally preferred for the acidic Ganoderenic acids.[4] However, some isomers may show better sensitivity in positive mode.[2] |
| Scan Mode | Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. Full scan mode is employed for qualitative analysis and identification of unknown isomers. |
| Collision Energy | Optimized for each specific isomer to achieve characteristic fragmentation patterns. |
Visualizing the Workflow and Differentiation Logic
To better illustrate the process, the following diagrams, generated using Graphviz, depict the experimental workflow and the logic behind isomer differentiation using UPLC-MS.
Caption: Experimental workflow for the UPLC-MS analysis of Ganoderenic acid isomers.
Caption: Logical diagram illustrating how UPLC-MS differentiates Ganoderenic acid isomers.
Alternative Analytical Techniques
While UPLC-MS is the premier method, it is worth noting other techniques that have been employed for the analysis of Ganoderenic acids:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more traditional and cost-effective method. However, it often lacks the resolution to separate all isomers and is less sensitive than UPLC-MS.[1] Co-eluting impurities can also interfere with quantification.
-
High-Performance Counter-Current Chromatography (HPCCC): A preparative technique that can be used for the isolation of larger quantities of pure isomers for further study.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the structural elucidation of isolated compounds and can definitively identify isomers, but it is not a high-throughput quantitative technique.
References
- 1. benchchem.com [benchchem.com]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of five ganoderic acids in Ganoderma lucidum and its related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of Ganoderenic Acid C in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates for adjunct cancer therapy. While research has illuminated the synergistic effects of various ganoderic acids with conventional chemotherapy drugs, specific data on Ganoderenic Acid C remains limited. This guide provides a comparative analysis of the synergistic potential of ganoderic acids, drawing on existing experimental data for closely related compounds to infer the prospective role of this compound and to underscore the imperative for further investigation.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between ganoderic acids and chemotherapy agents is often quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug in the presence of the ganoderic acid. The following tables summarize key quantitative data from preclinical studies on various ganoderic acids in combination with different chemotherapy drugs.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids in Combination with Chemotherapy Drugs
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | IC50 (Chemo Alone) | IC50 (Combination) | Fold Change in Chemo Efficacy | Reference |
| Ganoderic Acid A | Cisplatin (B142131) | GBC-SD (Gallbladder) | 8.98 µM | 4.07 µM | 2.2-fold decrease | [1][2] |
| Ganoderic Acid D | Cisplatin | SKOV3/DDP (Ovarian) | ~200 µM | Significantly Reduced | Not specified | [3] |
| Ganoderic Acid B | Doxorubicin | HepG2/ADM (Liver) | Not specified | Significantly Reduced | Potent reversal of resistance | [4] |
| Ganoderic Acid TR | Not specified | 95-D (Lung) | Not applicable | Not applicable | Not applicable | [5] |
Table 2: Effects on Apoptosis and Cell Proliferation
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | Effect on Apoptosis | Effect on Colony Formation | Reference |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder) | Increased apoptosis | Significantly inhibited | [1][2] |
| Ganoderic Acid D | Cisplatin | SKOV3, SKOV3/DDP (Ovarian) | Increased apoptosis and necrosis | Further inhibited | [3] |
| Ganoderic Acid ME | Doxorubicin | HCT-116 (Colon, MDR) | Induction of apoptosis | Not specified | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols commonly used in the cited studies to evaluate the synergistic effects of ganoderic acids and chemotherapy drugs.
Cell Viability Assay (MTT or CCK-8)
This assay determines the cytotoxic effects of the combination therapy on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the ganoderic acid, the chemotherapy agent, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for a period that allows for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to different treatment groups: vehicle control, ganoderic acid alone, chemotherapy agent alone, and the combination of both. Treatments are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed for further analysis.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of ganoderic acids with chemotherapy are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, apoptosis, and drug resistance.
Reversal of Multidrug Resistance (MDR)
Several ganoderic acids have been shown to reverse MDR, a major obstacle in chemotherapy. Ganoderic acid B, for instance, reverses ABCB1-mediated multidrug resistance in liver cancer cells by inhibiting the transport function of the ABCB1 transporter, thereby increasing the intracellular accumulation of chemotherapy drugs like doxorubicin.[4]
Caption: Reversal of multidrug resistance by ganoderic acids.
Enhancement of DNA Damage and Apoptosis
Ganoderic acid A has been found to potentiate the cytotoxicity of cisplatin in gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness.[1][2] The combination treatment leads to increased DNA fragmentation and upregulation of DNA damage response proteins, ultimately enhancing apoptosis.
Caption: Synergistic induction of apoptosis via DNA damage.
Experimental Workflow for Assessing Synergy
A typical workflow for evaluating the synergistic anti-cancer effects of this compound and a chemotherapy drug is outlined below.
Caption: A typical experimental workflow for synergy assessment.
Conclusion and Future Directions
The available evidence strongly suggests that various ganoderic acids hold significant potential as synergistic agents in cancer chemotherapy. They have been shown to enhance the efficacy of conventional drugs like cisplatin and doxorubicin, and to overcome multidrug resistance through the modulation of critical cellular pathways.
While direct experimental data on this compound in combination with chemotherapy is currently lacking, the structural and functional similarities to other ganoderic acids provide a strong rationale for its investigation. Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with a range of chemotherapy drugs across various cancer cell lines.
-
Elucidating the specific molecular mechanisms by which this compound may enhance chemotherapy, including its effects on drug transporters, DNA repair pathways, and apoptosis signaling.
-
Conducting in vivo studies to validate the efficacy and assess the safety of combination therapies involving this compound.
By systematically exploring the potential of this compound, the scientific community can pave the way for novel and more effective combination therapies for cancer treatment.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS for Ganoderic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ganoderic acids, the primary bioactive triterpenoids in Ganoderma species, is essential for quality control, pharmacological research, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the standard for this purpose. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a superior alternative, offering significant enhancements in sensitivity and specificity. This guide presents a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
The decision between HPLC and UPLC-MS for ganoderic acid analysis involves a trade-off between the established robustness and cost-effectiveness of HPLC and the enhanced sensitivity and specificity offered by UPLC-MS.[1] While HPLC-UV is a reliable and economical method suitable for routine quality control of major ganoderic acids, UPLC-MS/MS is the preferred method for in-depth profiling, analysis of trace compounds, and research applications demanding high sensitivity and specificity.[1]
Key Performance Metrics: A Comparative Overview
The following table summarizes the key performance metrics for the analysis of various ganoderic acids using both HPLC and UPLC-MS, compiled from published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[1] | >0.998[1][2][3] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1][4] | 0.66 - 6.55 µg/kg[1][2][3] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1][4] | 2.20 - 21.84 µg/kg[1][2][3] |
| Precision (RSD) | Intra-day: 0.81-3.20%[1][4] Inter-day: 0.40-3.67%[1][4] | Intra-day: <6.8%[1][2][3] Inter-day: <8.1%[1][2][3] |
| Accuracy/Recovery | 97.09 - 100.79%[1][3] | 89.1 - 114.0%[1][2][3] |
In-Depth Comparison of Analytical Techniques
Speed and Resolution: UPLC systems utilize columns with sub-2 µm particles, which allows for faster separations and higher peak resolution compared to conventional HPLC.[1] This translates to shorter run times and improved separation of structurally similar ganoderic acid isomers.[1]
Sensitivity and Selectivity: UPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[1] The LOD for UPLC-MS/MS can be in the µg/kg range, whereas for HPLC-UV it is typically in the µg/mL range.[1] This heightened sensitivity enables the detection and quantification of minor ganoderic acids that may be present at very low concentrations.[1] Furthermore, the selectivity of UPLC-MS/MS, especially in Multiple Reaction Monitoring (MRM) mode, is vastly superior to HPLC-UV.[1] Co-eluting compounds that could interfere with quantification in HPLC-UV can be resolved by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.[1] This is a crucial advantage when analyzing complex samples such as crude Ganoderma extracts.[1]
Cost and Complexity: HPLC-UV systems are generally more affordable to purchase and maintain than UPLC-MS systems.[1] The operation of an HPLC-UV system is also typically more straightforward, requiring less specialized training.[1] In contrast, UPLC-MS instruments are more complex and demand a higher level of expertise for operation, maintenance, and data interpretation.[1]
Experimental Protocols
The general workflow for the analysis of ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis. Below are detailed methodologies for both HPLC and UPLC-MS techniques.
Sample Preparation
A common method for sample preparation involves the extraction of ganoderic acids from dried and powdered Ganoderma fruiting bodies or spores.[5]
-
Extraction: The powdered sample is typically extracted using ultrasonication with a solvent such as methanol (B129727) or ethanol.[5]
-
Filtration: The resulting extract is then filtered to remove particulate matter before injection into the chromatography system.[5]
HPLC-UV Method
This method relies on the separation of compounds based on their polarity using a reversed-phase column, followed by detection based on their UV absorbance.[5]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[5][6][7]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% acetic acid in water is a typical mobile phase.[6][8][9]
-
Detection: The detection wavelength is often set at 254 nm or 257 nm.[6][7][8][9]
-
Flow Rate: A flow rate of around 0.6 mL/min to 1.2 mL/min is generally used.[6][7][8][9]
-
Quantification: Quantification is achieved by creating a calibration curve from reference standards of known concentrations.[5]
UPLC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.[1]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS) is used. An ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is often employed for separation.[2][3][10]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is a common mobile phase.[2][3]
-
Ionization: Electrospray ionization (ESI) in negative mode is frequently used for the analysis of ganoderic acids.[2][3]
-
Detection: The analysis is typically carried out in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis, tracking specific precursor-to-product ion transitions.[2][3][10]
-
Quantification: Similar to HPLC, quantification is based on a calibration curve generated from reference standards.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both HPLC and UPLC-MS analysis of ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ganoderenic Acid C: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the therapeutic potential of a promising natural compound.
Ganoderenic acid C, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities.[1] This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Through a systematic presentation of quantitative data, experimental protocols, and signaling pathway diagrams, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance research and therapeutic applications of this promising natural compound.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a clear comparison of this compound's potency and effectiveness in different experimental settings.
Table 1: In Vitro Efficacy of this compound Analogs
| Compound | Cell Line | Assay | Endpoint | Result (IC50/Effective Concentration) | Reference |
| Ganoderic Acid A | Human Hepatoma (HepG2, SMMC7721) | Cell Proliferation (CCK-8) | Inhibition of cell growth | Dose-dependent inhibition | [2] |
| Ganoderic Acid A | Human Hepatoma (HepG2, SMMC7721) | Transwell Assay | Inhibition of cell invasion | Significant suppression | [2] |
| Ganoderic Acid A | Human Liver Microsomes | Cytochrome P450 Inhibition | Inhibition of CYP3A4, 2D6, 2E1 | IC50: 15.05 µM (CYP3A4), 21.83 µM (CYP2D6), 28.35 µM (CYP2E1) | [3] |
| Ganoderic Acid C1 | LPS-stimulated Macrophages | TNF-α Production | Inhibition of TNF-α | Potent suppression | [4] |
| Ganoderic Acid C1 | Human Peripheral Blood Mononuclear Cells (PBMCs) from asthma patients | TNF-α Production | Inhibition of TNF-α | Significant suppression | [4] |
| Ganoderic Acid C1 | Human Lung Epithelial Cell Line (NCI-H292) | ROS Production | Reduction of ROS | Significant reduction (P < 0.001) | [4] |
Table 2: In Vivo Efficacy of this compound Analogs
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Ganoderic Acid C1 | Balb/c Mice | Ragweed-induced steroid-resistant neutrophilic asthma | 20 mg/kg (oral, chronic) | Reduced pulmonary inflammation and neutrophilia; Inhibited TNF-α, IL-4, and IL-5 | [4][5] |
| Ganoderic Acid C2 | Mice | Cyclophosphamide-induced immunosuppression | 10, 20, 40 mg/kg (intragastric) | Improved inflammatory cell counts (WBC, NEUT, LYMPH); Increased expression of STAT3 and TNF | [6][7] |
| Ganoderic Acid A | BALB/c Mice | α-Amanitin-induced mushroom poisoning | Not specified | Improved survival rate and liver function; Inhibited JAK2-STAT3 pathway | [8] |
| Ganoderic Acids-rich Ethanol (B145695) Extract | Mice | Excessive alcohol intake-induced liver injury | 25, 50, 100 mg/kg (oral) | Decreased serum TC, TG, LDL-C; Increased HDL-C; Reduced ALT and AST | [9] |
| Ganoderic Acid T | Lewis Lung Carcinoma model | Cancer | 28 mg/kg (i.p.) | Suppressed tumor growth and lung metastasis; Increased NK activity | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the NF-κB, MAPK, and AP-1 pathways, which are central to inflammatory responses.[11] Evidence also points towards its role in the JAK2/STAT3 pathway and apoptosis-related mechanisms.[6][8]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vitro and in vivo experiments cited in this guide.
In Vitro Anti-Inflammatory Assay
Objective: To determine the effect of Ganoderenic acid C1 on the production of TNF-α in LPS-stimulated macrophages.[5]
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.[5]
-
Treatment: Cells are pre-treated with varying concentrations of Ganoderenic acid C1 for 1-2 hours.
-
Stimulation: An inflammatory response is induced by stimulating the cells with lipopolysaccharide (LPS) (1-2 µg/mL).[5]
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.[5]
-
Cell Viability: An MTT assay is performed to ensure that the observed effects are not due to cytotoxicity.[5]
In Vivo Murine Model of Airway Inflammation
Objective: To evaluate the efficacy of Ganoderenic acid C1 in a murine model of steroid-resistant neutrophilic asthma.[12]
-
Animal Model: Balb/c mice are used for this model.[12]
-
Sensitization: Mice are sensitized via intraperitoneal injections of ragweed (RW) extract with alum as an adjuvant on days 0 and 7.[5]
-
Treatment: From day 15 to 42, mice receive chronic oral treatment with Ganoderenic acid C1 (e.g., 20 mg/kg).[5]
-
Challenge: Airway inflammation is induced by intranasal RW challenges on days 43 and 44.[5]
-
Bronchoalveolar Lavage (BAL): 48 hours after the final challenge, BAL is performed to assess cellular infiltration.[12]
-
Cytokine Analysis: The levels of inflammatory cytokines (TNF-α, IL-4, IL-5) in the BAL fluid are measured by ELISA.[12]
-
Histology: Lungs are harvested, fixed in 10% buffered formalin, and embedded in paraffin (B1166041) for histological examination of inflammation.[12]
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion
The compiled data demonstrates that this compound is a potent bioactive molecule with significant therapeutic potential. In vitro studies consistently highlight its ability to modulate key inflammatory pathways and inhibit cancer cell proliferation at micromolar concentrations. These findings are substantially corroborated by in vivo studies, which show its efficacy in reducing inflammation, suppressing tumor growth, and ameliorating disease symptoms in various animal models.[4][10] The provided experimental protocols and pathway diagrams offer a foundational framework for future research, enabling a more profound investigation into the mechanisms of action and the development of this compound as a novel therapeutic agent.
References
- 1. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the Molecular Targets of Ganoderenic Acid C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ganoderenic acid C's performance against other established inhibitors of its key molecular targets: Tumor Necrosis Factor-alpha (TNF-α) and Signal Transducer and Activator of Transcription 3 (STAT3). The information is supported by experimental data and detailed protocols to assist in the validation and further investigation of this compound's therapeutic potential. Of note, the available literature primarily focuses on two specific isoforms, Ganoderenic acid C1 and C2. This guide will therefore present data for these specific compounds.
Executive Summary
This compound, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has demonstrated significant inhibitory effects on key inflammatory and cell signaling pathways. Its primary molecular targets appear to be TNF-α and STAT3. This guide compares the inhibitory activity of this compound against well-established inhibitors of these targets, providing quantitative data and detailed experimental methodologies to support further research.
Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and its comparators against their respective molecular targets.
Table 1: Comparison of TNF-α Inhibitors
| Compound | Type | Target | Assay | IC50/EC50/Kd | Reference(s) |
| Ganoderenic acid C1 | Small Molecule | TNF-α Production | ELISA | 24.5 µg/mL | [1] |
| Infliximab | Monoclonal Antibody | TNF-α | TNF-α Neutralization | Not specified | [2] |
| Adalimumab | Monoclonal Antibody | TNF-α | TNF-α Neutralization | EC50: 78.6 ng/mL | [3] |
| Etanercept | Fusion Protein | TNF-α | TNF-α Neutralization | EC50: 71.2 ng/mL | [3] |
Table 2: Comparison of STAT3 Inhibitors
| Compound | Type | Target | Assay | IC50/Kd | Reference(s) |
| Ganoderenic acid C2 | Small Molecule | STAT3 | Molecular Docking | Binding Energy: -12.2 kcal/mol | [4] |
| Niclosamide | Small Molecule | STAT3 Signaling | Luciferase Reporter Assay | IC50: 0.25 ± 0.07 µM | [5] |
| STA-21 | Small Molecule | STAT3 Activity | Antiproliferative Assay | IC50: 12.2 µM (DU145 cells), 18.7 µM (PC3 cells) | [6] |
| C188-9 | Small Molecule | STAT3 Activation | pSTAT3 Inhibition | IC50: 4-7 µM (AML cells) | [7][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Experimental Protocols
The following are detailed protocols for key experiments cited in the validation of this compound's molecular targets.
Protocol 1: Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to assess the inhibitory effect of Ganoderenic acid C2 on STAT3 phosphorylation in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer cells) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Ganoderenic acid C2 (or a known STAT3 inhibitor as a positive control) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[9]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin).[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of p-STAT3 to total STAT3 is then calculated to determine the extent of inhibition.[9]
Protocol 2: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the measurement of TNF-α concentration in cell culture supernatants to evaluate the inhibitory effect of Ganoderenic acid C1.[12][13]
1. Cell Culture and Stimulation:
-
Culture murine macrophages (e.g., RAW 264.7 cells) in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of Ganoderenic acid C1 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production. Include unstimulated and LPS-only controls.
2. Sample Collection:
-
After incubation, centrifuge the culture plates to pellet any detached cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
3. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α overnight at 4°C.[12]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add TNF-α standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for mouse TNF-α and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of Ganoderenic acid C1 compared to the LPS-only control.
Conclusion
The compiled data and methodologies in this guide support the validation of this compound as a promising inhibitor of TNF-α and STAT3. The provided protocols offer a framework for researchers to replicate and expand upon these findings. Further investigation into the specific isoforms of this compound and their differential effects on these and other molecular targets is warranted to fully elucidate their therapeutic potential in inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ccjm.org [ccjm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STA-21 (Ochromycinone), STAT3 inhibitor (CAS 28882-53-3) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Comparative study of different extraction methods for Ganoderic acids.
A Comparative Guide to Ganoderic Acid Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, are lauded for their extensive therapeutic potential, including anticancer, anti-inflammatory, and immunomodulatory effects. The efficient extraction of these valuable bioactive compounds is a critical first step in research, development, and potential commercialization. This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific objectives.
Comparative Analysis of Extraction Methods
The selection of an extraction method for ganoderic acids is a trade-off between yield, efficiency, cost, and the preservation of the compounds' integrity. Traditional methods like maceration and Soxhlet extraction are often contrasted with modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of different extraction methods based on key experimental parameters and outcomes.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Concentration | Reference |
| Maceration | 95% Ethanol (B145695) | Room Temperature | Several hours | - | [1] |
| Methanol | 20 - 40°C | 12 - 48 hours | - | [2] | |
| Soxhlet Extraction | n-hexane | - | 18 hours (720 cycles) | 32.65% (lipophilic fraction) | [3] |
| Ethanol | - | - | High efficiency, but longer times | [4] | |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45°C | 45 minutes | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | [5] |
| 50% Ethanol | 80°C | 100 minutes | Triterpenoids: 0.38% | [6] | |
| 74% Ethanol | - | 69 minutes | Total Triterpenoid Content: 4.61 ± 0.08 mg/g | [7] | |
| Ionic Liquid | - | 20 minutes | Total (GA A & D): 3.31 mg/g | [8][9] | |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 90°C | 5 minutes | Triterpenoids: 0.968% | [10] |
| Water | 80°C | 20 minutes | Polysaccharides: 1.15% | [11] | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 38 - 42°C | - | 1.13% (cultivated), 1.29% (wild) | [1][12] |
| SC-CO2 with 7% v/v Ethanol | 60°C | - | Triterpenoids: 1.49 g/100g | [13] | |
| Hot Solvent Extraction | Ethanol | - | 1 hour | 1.74% | [4] |
| Water | - | 1 hour | 1.56% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key extraction methods discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to disrupt the cell walls of the Ganoderma material, enhancing solvent penetration and extraction efficiency.[14]
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies or mycelia.
-
80% Ethanol.
-
Ultrasonic bath.
-
Filtration apparatus (e.g., filter paper, Buchner funnel).
-
Rotary evaporator.
Procedure:
-
Preparation: Grind the dried Ganoderma lucidum to a fine powder to increase the surface area for extraction.[5]
-
Extraction: Mix the powder with 80% ethanol in a flask, typically at a solid-to-liquid ratio of 1:20 (w/v).[5]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for approximately 45 minutes at a controlled temperature of 45°C.[5] Optimal conditions may vary, with some studies reporting optimal yields at 80°C for 100 minutes with 50% ethanol.[6]
-
Filtration: After sonication, filter the mixture to separate the liquid extract from the solid residue.[5]
-
Repetition: For improved yield, the extraction process can be repeated on the residue with fresh solvent.[4]
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ganoderic acid extract.[5]
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction process.
Materials:
-
Dried and powdered Ganoderma lucidum.
-
95% Ethanol.
-
Microwave extraction system (open or closed vessel).[15]
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Preparation: Prepare the Ganoderma lucidum powder as described for UAE.
-
Extraction: Place the sample and 95% ethanol in the microwave extractor vessel.
-
Irradiation: Apply microwave irradiation. Optimal conditions have been reported as 90°C for 5 minutes.[10]
-
Filtration: After extraction, filter the mixture to separate the extract.
-
Concentration: Concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is valued for its ability to extract non-polar compounds without the use of organic solvents.[1]
Materials:
-
Dried and powdered Ganoderma lucidum.
-
Supercritical fluid extraction system.
-
CO2 cylinder.
-
Optional: Co-solvent such as ethanol.
Procedure:
-
Preparation: Load the powdered Ganoderma lucidum into the extraction vessel.
-
Extraction: Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 30-35 MPa and 38-42°C).[1] The supercritical CO2 then passes through the extraction vessel.
-
Separation: The pressure is then reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The ganoderic acid-rich extract is collected from the separator. The use of a co-solvent like ethanol can enhance the extraction of more polar compounds.[13]
Soxhlet Extraction Protocol
A classical method involving continuous extraction with a refluxing solvent.
Materials:
-
Dried and powdered Ganoderma lucidum.
-
Soxhlet extractor.
-
Extraction thimble.
-
n-hexane or ethanol.
-
Heating mantle.
Procedure:
-
Preparation: Place the powdered sample into an extraction thimble.
-
Assembly: Place the thimble inside the Soxhlet extractor, which is fitted with a condenser and a flask containing the solvent.
-
Extraction: Heat the solvent to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back onto the sample, extracting the desired compounds. Once the extractor fills, the solvent siphons back into the flask. This process is repeated for an extended period (e.g., 18 hours).[3]
-
Concentration: After extraction, the solvent in the flask, now containing the extracted compounds, is evaporated to yield the crude extract.
Visualizing the Process
To better understand the experimental flow and the relationships between different stages of ganoderic acid research, the following diagrams are provided.
Conclusion
The choice of an extraction method for ganoderic acids is contingent upon the specific research goals, available resources, and desired scale of operation. Modern methods like UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption, making them suitable for rapid screening and laboratory-scale extractions.[10][14] SFE stands out as a green technology, ideal for producing high-purity extracts for pharmaceutical and nutraceutical applications.[16] Traditional methods, while often more time-consuming, can still be effective and are valuable for their simplicity and low setup costs. This guide provides a foundational understanding to assist researchers in navigating the various options for ganoderic acid extraction, thereby facilitating further investigation into their promising therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the phenolic and antioxidants extraction from Ganoderma Lucidum using maceration method [foodresearch.tabrizu.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Microwave Assisted Extraction Process and Antioxidant Activity of Polysaccharide from Ganoderma Lucidum [xuebao.jlict.edu.cn]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. tsijournals.com [tsijournals.com]
A Comparative Guide to Assessing the Purity of Commercially Available Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, is of significant interest for its potential therapeutic applications. The reliability and reproducibility of research findings and drug development efforts hinge on the purity of this commercially sourced compound. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, complete with detailed experimental protocols and data presentation formats to enable objective comparisons between different suppliers.
Comparative Purity Analysis
The purity of this compound from various commercial suppliers can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the compound should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). While this guide does not endorse specific suppliers, it provides the methodology to perform an independent assessment. A hypothetical comparison of this compound from three different suppliers is presented in Table 1.
Table 1: Hypothetical Purity Assessment of Commercial this compound
| Supplier | Stated Purity (%) | HPLC-UV Purity (%) (at 252 nm) | Major Impurities (m/z) | Notes |
| Supplier A | >98% | 98.5% | 514.7, 528.7 | Purity consistent with stated value. Minor related compounds detected. |
| Supplier B | >99% | 97.2% | 514.7, 544.7 | Purity lower than stated. Presence of an unknown significant impurity. |
| Supplier C | >98% (HPLC) | 99.1% | 514.7 | High purity with minimal impurities. |
Experimental Protocols
Accurate and reproducible purity assessment relies on robust and well-defined experimental protocols. The following sections detail the necessary procedures for sample preparation, HPLC-UV analysis, and LC-MS confirmation for this compound.
Sample Preparation
Proper sample preparation is critical for accurate analysis.
-
Materials:
-
This compound reference standard (if available)
-
This compound samples from commercial suppliers
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard and each commercial sample into separate volumetric flasks.
-
Dissolve the powder in methanol to a stock concentration of 1 mg/mL.
-
Sonicate the solutions for 10-15 minutes to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solutions with methanol to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Filter the working solutions through a 0.22 µm or 0.45 µm syringe filter into HPLC vials prior to injection.[1][2]
-
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a standard method for quantifying the purity of non-volatile organic compounds like this compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is typically used to achieve good separation.[1][2][3][4]
-
Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[1][5]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[1][3]
-
Detection Wavelength: The UV detector should be set to 252 nm for optimal detection of Ganoderenic acids.[1][5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard (if available).
-
The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is employed to confirm the identity of the main peak as this compound and to identify any impurities.
-
Instrumentation:
-
Chromatographic Conditions:
-
The same HPLC conditions as described above can generally be used.
-
-
Mass Spectrometry Conditions:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound.
Signaling Pathways of Ganoderic Acids
Ganoderic acids, including compounds closely related to this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer.[8] The diagram below illustrates the inhibitory effects on the NF-κB, MAPK, and AP-1 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
The Antioxidant Potential of Ganoderenic Acid C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ganoderenic acid C's role in antioxidant activity, supported by experimental data. We delve into the quantification of this bioactive compound, its correlation with antioxidant capacity, and the underlying molecular mechanisms.
Unveiling the Antioxidant Capacity of Ganoderic Acids
Ganoderic acids, a class of triterpenoids found in Ganoderma species, are recognized for their diverse pharmacological activities, including potent antioxidant effects. Studies have consistently demonstrated that the triterpenoid (B12794562) fraction of Ganoderma extracts exhibits significant free radical scavenging capabilities. While research has often focused on a range of Ganoderic acids, the evidence strongly suggests a positive correlation between the concentration of these compounds and the overall antioxidant activity of the extract.
One study investigating the bioactive compounds of Ganoderma lucidum at different growth stages revealed that the pileus (cap) of the mushroom contains a higher concentration of Ganoderic acids compared to the stipes (stalk). This higher concentration of Ganoderic acids, including Ganoderic acid C2 (a structurally related compound to this compound), was associated with significant antioxidant activity.[1] Another comprehensive review highlights that the triterpene fraction, which includes Ganoderic acids A, B, C, and D, possesses the most potent antioxidant effects among the various components of Ganoderma lucidum.
Quantitative Analysis of this compound and Antioxidant Activity
To understand the correlation between this compound content and antioxidant activity, it is crucial to employ validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely accepted technique for the quantification of this compound in Ganoderma extracts. The antioxidant capacity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the free radical.
Below is a summary of representative data from studies that have quantified Ganoderic acids and assessed the antioxidant activity of Ganoderma lucidum extracts.
| Sample/Extract | Ganoderic Acid C2 Content (µg/g dry weight) | Other Ganoderic Acids Content (µg/g dry weight) | DPPH Radical Scavenging Activity (IC50 in µg/mL) |
| G. lucidum Pileus (Bud Elongation Stage) | 15.8 | GA-B: 33.1, GA-G: 21.5 | Not explicitly correlated in the same study |
| G. lucidum Pileus (Fruiting Body Mature Stage) | 8.2 | GA-A: 45.7, GA-D: 28.9 | Not explicitly correlated in the same study |
| G. lucidum Methanolic Extract | Not specified for individual acids | Total Triterpenoids: 769.1 mg/g of extract | Extract IC50: Not specified, but showed significant activity |
Note: The table above is a composite representation based on available literature. Direct correlation data from a single study is limited.
Experimental Protocols
Quantification of this compound via HPLC-DAD
This protocol outlines a general method for the quantification of this compound in Ganoderma samples.
1. Sample Preparation (Ultrasonic Extraction):
-
Weigh 1.0 g of dried and powdered Ganoderma sample.
-
Add 25 mL of ethanol (B145695) (80%) to the sample in a flask.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.
2. HPLC-DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Gradient Program: A linear gradient from 20% to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes the procedure for determining the free radical scavenging activity of Ganoderma extracts.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the Ganoderma extract in methanol.
2. Assay Procedure:
-
Add 100 µL of each extract dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
Signaling Pathway and Experimental Workflow
The antioxidant effects of Ganoderic acids are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: this compound antioxidant signaling pathway.
The logical workflow for investigating the correlation between this compound and antioxidant activity is depicted below.
References
Benchmarking Ganoderenic Acid C Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme inhibitory activity of Ganoderenic acid C and its analogues against well-established inhibitors. The data presented herein is compiled from various studies to facilitate an objective evaluation of this compound's potential in drug discovery and development.
Inhibition of Cytochrome P450 Enzymes
Ganoderic acid A, a compound structurally related to this compound, has been shown to inhibit several cytochrome P450 (CYP) enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions.
Comparative Inhibitory Activity (IC50) Against CYP Enzymes
| Enzyme | Ganoderic Acid A IC50 (µM) | Known Inhibitor | Known Inhibitor IC50 (µM) |
| CYP3A4 | 15.05[1][2][3] | Ketoconazole (B1673606) | 0.04 - 0.618[4][5] |
| CYP2D6 | 21.83[1][2][3] | Quinidine (B1679956) | 0.008 - 0.02[6][7] |
| CYP2E1 | 28.35[1][2][3] | Disulfiram (B1670777) | Mechanism-based inhibitor[8][9][10][11] |
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound on CYP enzyme activity using human liver microsomes.
-
Materials : Human liver microsomes (HLMs), specific CYP substrate (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6), NADPH regenerating system, test compound (this compound), and a known inhibitor.
-
Incubation : Pre-incubate HLMs with the test compound or known inhibitor at various concentrations in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation of Reaction : Start the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.
-
Termination of Reaction : Stop the reaction after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis : Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis : Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for CYP Inhibition Assay
Workflow for determining CYP enzyme inhibition.
Inhibition of Angiotensin-Converting Enzyme (ACE)
Ganoderic acids have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.
Comparative Inhibitory Activity (IC50) Against ACE
| Compound | IC50 | Known Inhibitor | Known Inhibitor IC50 |
| Ganoderic Acid K | Potent inhibitor[12] | Captopril (B1668294) | 6 nM - 20 nM[13][14] |
| Ganoderma lucidum mycelia crude water extract | 1.134 ± 0.036 mg/mL[15] | Captopril | 0.00586 µM[16] |
| Purified protein fractions from G. lucidum | 10 - 125 µg/mL[15] | Captopril | 1.79 - 15.1 nM[17] |
Experimental Protocol: ACE Inhibition Assay
This protocol describes a common method for assessing ACE inhibitory activity.
-
Materials : ACE (from rabbit lung), substrate (e.g., Hippuryl-His-Leu), test compound (this compound), and a known inhibitor (e.g., Captopril).
-
Reaction Mixture : Prepare a reaction mixture containing ACE, the test compound or known inhibitor at various concentrations, and a buffer solution.
-
Initiation of Reaction : Add the substrate to the reaction mixture to start the enzymatic reaction and incubate at 37°C.
-
Termination of Reaction : Stop the reaction by adding an acid (e.g., HCl).
-
Quantification : Measure the amount of product (e.g., hippuric acid) formed using spectrophotometry or HPLC.
-
Data Analysis : Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Modulation of Inflammatory Pathways: TNF-α and STAT3
Ganoderic acids have demonstrated significant anti-inflammatory properties, primarily through the suppression of Tumor Necrosis Factor-alpha (TNF-α) production and modulation of the STAT3 signaling pathway.
Comparative Inhibitory Activity Against TNF-α Production
| Compound | IC50 | Known Inhibitor | Known Inhibitor IC50 (µM) |
| Ganoderic Acid C1 | ~24.5 µg/mL (~47.6 µM)[18] | Benzophenone derivative | 32.5 ± 4.5[19] |
| Ganoderic Acid C1 | Suppresses TNF-α production[20][21][22] | Flurbiprofen derivative | 6.5 ± 0.8[19] |
STAT3 Signaling Inhibition
Ganoderic acid A has been shown to suppress both constitutively activated and IL-6-induced STAT3 phosphorylation by inhibiting JAK1 and JAK2.[23] Furthermore, Ganoderic acid C2 has been identified to target STAT3, as demonstrated by molecular docking studies.[24][25]
Experimental Protocol: TNF-α Production Inhibition Assay in Macrophages
-
Cell Culture : Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding : Plate the cells in 96-well plates and allow them to adhere.
-
Treatment : Treat the cells with various concentrations of the test compound (Ganoderic acid C1) and stimulate with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection : After incubation, collect the cell culture supernatant.
-
TNF-α Quantification : Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.
-
Data Analysis : Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway of TNF-α and STAT3 Inhibition by Ganoderic Acids
Inhibitory pathways of Ganoderic acids.
This guide provides a comparative overview based on available scientific literature. Further research is encouraged to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lack of single-dose disulfiram effects on cytochrome P-450 2C9, 2C19, 2D6, and 3A4 activities: evidence for specificity toward P-450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Inactivation of Human CYP2E1 by Diethyldithocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of cytochrome P-450 2E1 (CYP2E1) inhibition and estimation of functional CYP2E1 enzyme half-life after single-dose disulfiram administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of chronic disulfiram administration on the activities of CYP1A2, CYP2C19, CYP2D6, CYP2E1, and N-acetyltransferase in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Anti-angiotensin converting enzyme (ACE) proteins from mycelia of Ganoderma lucidum (Curtis) P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ganoderenic Acid C: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Ganoderenic acid C, a triterpenoid (B12794562) compound. Adherence to these procedural guidelines is paramount for maintaining laboratory safety and environmental responsibility.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, standard best practices for laboratory chemical handling and disposal should be diligently followed.
Key Quantitative Data
A summary of important quantitative information for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₇[2] |
| Molar Mass | 514.65 g/mol |
| CAS Number | 100665-42-7[2] |
| Appearance | White to light yellow solid/powder[1] |
| Melting Point | 150-151 °C[1] |
| Solubility in DMSO | ≥ 40 mg/mL[1] |
| Water Solubility | 0.0064 g/L (Predicted)[1] |
| Storage Conditions | 2-8°C (short term), -20°C (long term)[1] |
Experimental Protocols: Disposal Procedures
The appropriate method for the disposal of this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with hazardous materials. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]
Uncontaminated solid this compound is considered non-hazardous waste.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.[1]
-
Secure Packaging: Place the primary container within a larger, durable outer container to prevent accidental spills.[1]
-
Waste Stream Disposal: Dispose of the securely packaged, uncontaminated solid this compound in the regular solid waste stream.[1]
-
Contaminated Solid Waste: If the solid this compound is contaminated with a hazardous substance, it must be treated as hazardous waste. Follow your institution's specific procedures for the disposal of the contaminating hazardous material.
Due to its very low water solubility, drain disposal of this compound is not recommended.[1] It is typically dissolved in organic solvents such as DMSO.[1]
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS Guidelines: Before proceeding, review your institution's EHS guidelines for the disposal of organic solvent waste.[1] Disposal of organic solvents down the drain is generally prohibited.[1]
-
Collect in Designated Waste Container: Carefully pour the this compound solution into a designated hazardous waste container specifically for organic solvents.[1]
-
Label Waste Container: Ensure the hazardous waste container is properly labeled with all its contents, including the solvent and the dissolved this compound.[1]
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ganoderenic Acid C
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Ganoderenic acid C. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical safety practices is mandatory to mitigate potential risks.[1][2]
Essential Safety Information
Key data for this compound is summarized below. This compound should be handled with care, assuming it is hazardous until more comprehensive toxicological data is available.[3]
| Property | Value | Source(s) |
| CAS Number | 100665-42-7 | [2][4][5] |
| Molecular Formula | C₃₀H₄₄O₇ | [2][5] |
| Molar Mass | 516.7 g/mol | [5] |
| Appearance | Solid / Powder | [5] |
| Storage | Short-term: 2-8°C, Long-term: -20°C | [4] |
| Solubility | Soluble in Methanol and DMSO | [1][5] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound, particularly in its powdered form, to prevent exposure through inhalation, skin, or eye contact.[6]
| PPE Category | Equipment | Protection Standard and Use Case |
| Eye & Face Protection | Safety Goggles or Glasses | Must be worn at all times in the lab.[7] Use chemical splash goggles with side-shields conforming to ANSI Z87.1 standards.[8][9] |
| Face Shield | Required in addition to goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[8][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals.[6][9] Always inspect gloves for tears or degradation before use.[7] For prolonged contact or handling of solutions, consider double-gloving.[8] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.[9][10] |
| Closed-toe Shoes & Long Pants | Required to protect against spills and dropped objects.[8][10] | |
| Respiratory Protection | Air-Purifying Respirator | When handling the powdered form outside of a certified chemical fume hood, a respirator is recommended to prevent inhalation of dust particles.[4][6] A full-face particle respirator (N99/P2 type) is appropriate where risk assessment indicates potential for aerosol generation.[4][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation and Area Setup
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6]
-
Designated Area: Cordon off a specific area for handling the compound. Ensure an eye-wash station and safety shower are immediately accessible.[2]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent vials, vortexer) and waste containers are within the designated area.
Weighing and Transfer (Solid Form)
-
Don PPE: Put on all required PPE before opening the primary container.
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent the fine powder from dispersing due to static electricity.
-
Careful Transfer: Use a dedicated spatula to carefully transfer the desired amount of this compound powder. Avoid creating dust clouds.
-
Immediate Sealing: Securely close the primary container immediately after weighing to prevent contamination and moisture absorption. Store according to recommended conditions (-20°C for long-term).[4]
Dissolving and Solution Preparation
-
Solvent Choice: this compound is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or Methanol.[1][5]
-
Procedure:
-
Add the weighed this compound powder to an appropriate vial.
-
Inside the fume hood, add the calculated volume of the desired solvent.
-
Seal the vial and vortex until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary.[6]
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[1]
Solid this compound Waste
-
Uncontaminated Solid: Unused, uncontaminated solid this compound may be considered non-hazardous waste.[1]
-
Contaminated Solids: Any materials (e.g., weigh boats, paper towels) contaminated with the compound should be treated as chemical waste.
This compound Solutions
-
Solvent Type: Solutions of this compound in organic solvents (e.g., DMSO, Methanol) must be treated as hazardous chemical waste.[1]
-
Procedure:
-
Collect all solutions in a designated, properly labeled hazardous waste container for flammable organic solvents.
-
Never dispose of organic solvent solutions down the drain.[1]
-
Follow your institution's established procedures for the pickup and disposal of chemical waste.
-
Contaminated Materials
-
PPE and Consumables: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be disposed of as hazardous chemical waste.[6]
-
Collection: Place all contaminated items in a designated, sealed, and clearly labeled chemical waste bag or container.
Visualized Workflow: Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biocrick.com [biocrick.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. leelinework.com [leelinework.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
